molecular formula C7H14O3 B1334208 3-tert-Butoxypropionic acid CAS No. 21150-73-2

3-tert-Butoxypropionic acid

Cat. No.: B1334208
CAS No.: 21150-73-2
M. Wt: 146.18 g/mol
InChI Key: KXZYUJNAHMNZBA-UHFFFAOYSA-N
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Description

3-tert-Butoxypropionic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZYUJNAHMNZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375431
Record name 3-tert-Butoxypropionic acid
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-73-2
Record name 3-tert-Butoxypropionic acid
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Record name 3-(tert-Butoxy)propionic acid
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Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-tert-Butoxypropionic Acid (CAS: 21150-73-2)

This compound, identified by the CAS number 21150-73-2, is a carboxylic acid featuring a sterically hindered tert-butoxy group at the β-position.[1] While not as extensively documented as some commodity chemicals, its unique structure makes it a valuable intermediate and building block in specialized organic synthesis. The presence of both a carboxylic acid handle for derivatization (e.g., amide or ester formation) and an acid-labile tert-butyl ether protecting group within the same molecule offers strategic advantages in multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, analytical validation, safety protocols, and applications.

Part 1: Physicochemical and Spectroscopic Profile

The molecular structure of this compound consists of a propionic acid core with a tert-butoxy group attached to the third carbon.[1] This combination imparts specific physical and chemical characteristics that are crucial for its handling and application.

Key Properties Overview

A summary of the essential physicochemical data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 21150-73-2[1]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1]
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propanoic acid[1][2]
Physical Form Liquid
Appearance Colorless to pale yellow liquid[1]
Density ~0.989 g/mL at 20 °C
Solubility Soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited water solubility.[1]
Structural and Spectroscopic Insights

The defining feature of this molecule is the tert-butyl group, which provides significant steric hindrance and is susceptible to cleavage under acidic conditions.[1] This acid lability is a cornerstone of its utility as a protected building block.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include a sharp singlet around δ 1.2-1.4 ppm integrating to 9 protons for the equivalent methyl groups of the tert-butyl moiety. Two triplets would be expected for the ethylene bridge protons (-CH₂-CH₂-) between the ether and carbonyl groups, likely in the δ 2.5-2.8 ppm and δ 3.6-3.9 ppm regions. A broad singlet for the carboxylic acid proton would appear far downfield (δ 10-12 ppm), which would be exchangeable with D₂O.

    • ¹³C NMR : Key signals would include the quaternary carbon of the tert-butyl group (~75-80 ppm), the three equivalent methyl carbons (~28 ppm), the two methylene carbons of the propionate backbone, and the carboxylic acid carbonyl carbon (~170-180 ppm).

  • Infrared (IR) Spectroscopy : A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O stretch of the carbonyl group should appear around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 146 would be expected. A prominent fragment would likely be the loss of the tert-butyl group (57 amu), resulting in a fragment at m/z 89.

Part 2: Synthesis and Mechanistic Considerations

While several suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach is the Michael addition of tert-butanol to an acrylate precursor, catalyzed by a strong base.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route from methyl acrylate.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification Methyl_Acrylate Methyl Acrylate Intermediate_Ester Methyl 3-tert-Butoxypropanoate Methyl_Acrylate->Intermediate_Ester tBuOH, Base tBuOH tert-Butanol tBuOH->Intermediate_Ester Base Potassium tert-Butoxide (cat.) Base->Intermediate_Ester Product This compound (Sodium Salt) Intermediate_Ester->Product 1. NaOH 2. Workup NaOH NaOH (aq) NaOH->Product Final_Product This compound Product->Final_Product HCl HCl HCl (aq) HCl->Final_Product

Caption: Synthetic workflow for this compound via Michael addition and hydrolysis.

Experimental Protocol (Illustrative)

This protocol is based on established principles of Michael additions and ester hydrolysis.

  • Reaction Setup : To a stirred solution of tert-butanol (1.2 equivalents) in an anhydrous aprotic solvent like THF, add a catalytic amount of a strong, non-nucleophilic base such as potassium tert-butoxide (0.1 equivalents) under an inert atmosphere (N₂ or Ar).

    • Causality: Potassium tert-butoxide is chosen to generate the tert-butoxide nucleophile in situ without introducing competing nucleophiles. An inert atmosphere prevents quenching of the base by atmospheric moisture and CO₂.

  • Michael Addition : Cool the mixture to 0 °C and add methyl acrylate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction. The conjugate addition is favored due to the formation of a stable enolate intermediate.

  • Hydrolysis (Saponification) : Upon reaction completion (monitored by TLC or GC), add an aqueous solution of sodium hydroxide (2.0 equivalents). Heat the mixture to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed.

    • Causality: Saponification is a robust method for ester cleavage. Using excess base ensures the reaction goes to completion.

  • Workup and Isolation : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

  • Acidification : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M HCl.

    • Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or separate as an oil.

  • Extraction and Purification : Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Part 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. This constitutes a self-validating system where orthogonal techniques corroborate the material's quality.

Analytical Workflow

The following workflow ensures comprehensive characterization.

G Start Synthesized Product Identity Identity Confirmation Start->Identity Purity Purity & Assay Start->Purity NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Spectroscopy Identity->IR HPLC HPLC-UV/ELSD Purity->HPLC GC GC-FID (after derivatization) Purity->GC KF Karl Fischer Titration Purity->KF Water Content Final Qualified Material NMR->Final MS->Final IR->Final HPLC->Final GC->Final KF->Final

Caption: A comprehensive analytical workflow for quality control of this compound.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic acids. The method below is adapted from general principles for similar compounds.[3]

  • Sample Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Prepare serial dilutions for linearity assessment.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 2.5). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.

    • Causality: The acidic mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to better retention and sharp peak shapes on a C18 column.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.

    • Injection Volume : 10 µL.

  • Analysis : Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method).

  • Validation : The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure trustworthiness.

Part 4: Handling, Safety, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

  • Hazard Identification :

    • GHS Classification : Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[4]

    • Signal Word : Warning.

    • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Safe Handling and Personal Protective Equipment (PPE) :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.

    • Respiratory Protection : If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.

Part 5: Applications in Research and Drug Development

The primary utility of this compound lies in its function as a bifunctional building block, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

  • Acid-Labile Protecting Group : The tert-butyl ether is stable to a wide range of chemical conditions, including basic, oxidative, and reductive environments. However, it can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary alcohol. This protection-deprotection strategy is fundamental in modern organic synthesis, allowing for selective reactions at other sites of a complex molecule.

  • Linker and Spacer in Drug Conjugates : The propionic acid backbone provides a three-carbon spacer. The carboxylic acid can be activated and coupled to amines, alcohols, or other nucleophiles to form larger structures, such as antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between different functional moieties is critical for biological activity.

  • Precursor for Novel Derivatives : The carboxylic acid can be reduced to an alcohol, converted to an acyl halide, or undergo various other transformations. This allows for the synthesis of a library of derivatives from a single, versatile starting material, which is a common strategy in early-phase drug discovery to explore structure-activity relationships (SAR). While this specific molecule is a building block, related structures are integral to important drugs. For instance, the (2R, 3S)-phenylisoserine side chain of the chemotherapy drug Docetaxel incorporates a tert-butoxy carbonyl group, highlighting the importance of this moiety in pharmaceutical science.[6]

Conclusion

This compound (CAS: 21150-73-2) is a specialized chemical reagent whose value is derived from the strategic combination of a stable, yet readily cleavable, tert-butoxy protecting group and a versatile carboxylic acid handle. A thorough understanding of its synthesis, analytical profile, and safety requirements is essential for its effective and safe use. For researchers in organic synthesis and drug development, it represents a useful tool for constructing complex molecular architectures, enabling the precise chemical modifications required to advance modern chemistry and medicine.

References

  • Vulcanchem. (n.d.). This compound - 21150-73-2.
  • Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)propionic acid, ≥98.0% (T).
  • ChemicalBook. (2025). 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9.
  • ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9.
  • BLD Pharm. (n.d.). 40052-13-9 | 3-tert-Butoxy-3-oxopropanoic acid.
  • ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid synthesis.
  • ChemicalBook. (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.
  • MedChemExpress. (2025). 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid-SDS.
  • ChemicalBook. (2025). This compound | 21150-73-2.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-3-(3,5-di-tert-butylphenyl)propionic acid.
  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • PubChemLite. (2025). 3-(tert-butoxy)propionic acid (C7H14O3).
  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.

Sources

Part 1: Core Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, plausible synthetic routes, and essential safety protocols. This document is designed to serve as a practical resource, blending established chemical principles with actionable laboratory insights.

This compound (CAS No. 21150-73-2) is characterized by the presence of both a carboxylic acid and a tert-butyl ether functional group.[1] This unique structure dictates its physical properties and chemical behavior, making it a valuable building block where the ether linkage can provide steric hindrance or act as a stable, yet cleavable, protecting group.

1.1: Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. The data indicates a combustible liquid with moderate acidity and limited water solubility, typical for a molecule with its structure.[1]

PropertyValueSource(s)
CAS Number 21150-73-2[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 0.989 g/mL at 20 °C
pKa (estimated) ~3-4[1]
Solubility Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water[1]
1.2: Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be distinct. A large singlet at approximately 1.2-1.3 ppm, integrating to 9 protons, would correspond to the magnetically equivalent methyl groups of the tert-butyl moiety. Two triplets would be expected for the ethylene bridge protons (-O-CH₂-CH₂-COOH). The methylene group adjacent to the ether oxygen (-O-CH₂-) would likely appear around 3.6-3.8 ppm, while the methylene group alpha to the carbonyl (-CH₂-COOH) would be further downfield, around 2.5-2.7 ppm. Finally, a broad singlet for the carboxylic acid proton (-COOH) would be observed far downfield, typically above 10 ppm.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals. The quaternary carbon of the tert-butyl group would appear around 75-80 ppm, with the three equivalent methyl carbons resonating around 28-30 ppm. The two methylene carbons of the propionate backbone would be found at approximately 60-65 ppm (-O-CH₂) and 35-40 ppm (-CH₂-COOH). The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 175-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key features: a very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong carbonyl (C=O) stretch at ~1710 cm⁻¹. A prominent C-O stretching band for the ether linkage would also be visible around 1100-1200 cm⁻¹.

  • Mass Spectrometry (MS): Upon electron ionization (EI), a molecular ion peak (M⁺) at m/z = 146 would be expected. A characteristic and often prominent peak would be observed at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) formed upon fragmentation. Another significant fragment could arise from the loss of the tert-butyl group (M-57).

Part 2: Synthesis and Chemical Reactivity

The dual functionality of this compound defines its reactivity, offering two distinct handles for chemical modification. The carboxylic acid engages in typical derivatization reactions, while the tert-butyl ether is notably susceptible to acid-catalyzed cleavage.

2.1: Plausible Synthetic Pathway: Michael Addition

A robust and industrially scalable method for synthesizing β-alkoxy propionic acids is the Michael addition of an alcohol to an acrylic acid derivative. In this case, the conjugate addition of tert-butanol to acrylic acid, catalyzed by a strong base, presents a logical synthetic route.

cluster_workflow Synthetic Workflow acrylic_acid Acrylic Acid reaction Michael Addition acrylic_acid->reaction + tert-Butanol tert_butanol tert-Butanol base Base (e.g., NaH) base->reaction product 3-tert-Butoxypropionic Acid workup Aqueous Workup & Purification reaction->workup Reaction Mixture workup->product

Caption: Proposed synthesis via Michael Addition.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Rationale: This protocol is based on the established reactivity of Michael acceptors with alkoxides. Sodium hydride is chosen to deprotonate tert-butanol, forming the nucleophilic tert-butoxide in situ. Anhydrous conditions are critical to prevent quenching the base. The workup is designed to neutralize the base and isolate the carboxylic acid product.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.

    • Slowly add tert-butanol (1.0 equivalent) dropwise. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of sodium tert-butoxide.

    • Add acrylic acid (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Acidify the aqueous mixture to pH ~2 with cold 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via vacuum distillation or column chromatography to obtain pure this compound.

2.2: Chemical Reactivity and Mechanistic Insights

The carboxylic acid moiety allows for standard transformations, including:

  • Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or using coupling agents (e.g., DCC, EDC) to form the corresponding ester.

  • Amidation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to yield an amide.

  • Reduction: Reduction to the corresponding alcohol, 3-tert-butoxy-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A key feature of this molecule is the lability of the tert-butyl ether linkage under strongly acidic conditions.[3][4] Unlike primary or secondary ethers that may cleave via an Sₙ2 mechanism, the tertiary nature of this ether dictates a facile Sₙ1 pathway.[5][6] This reaction is synthetically useful for deprotection.

The mechanism proceeds via protonation of the ether oxygen, creating a good leaving group (tert-butanol). Departure of this leaving group generates a highly stable tertiary carbocation (the tert-butyl cation). This cation is then trapped by a nucleophile or undergoes elimination.[3][4]

start This compound + H⁺ (Strong Acid) protonated Protonated Ether (Oxonium Ion) start->protonated Protonation cleavage Heterolytic Cleavage (Rate-Determining Step) protonated->cleavage Forms Good Leaving Group intermediates Propionic Acid + tert-Butyl Cation cleavage->intermediates Sₙ1 Pathway final_products Propionic Acid + Isobutylene (E1) or t-Bu-X (Sₙ1) intermediates->final_products Deprotonation or Nucleophilic Attack

Caption: Sₙ1 mechanism for acid-catalyzed ether cleavage.

Experimental Protocol: Cleavage of the tert-Butyl Ether

  • Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for cleaving tert-butyl protecting groups without requiring heat.[7] Dichloromethane (DCM) is a standard solvent that is inert to the acidic conditions. The protocol involves a simple reaction followed by removal of the volatile acid and solvent.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture. Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

    • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting crude propionic acid can be used directly or purified further if necessary.

Part 3: Applications in Research and Development

This compound is a versatile building block for synthesizing more complex molecules.

  • As a Protected Propionic Acid Derivative: The tert-butoxy group serves as a robust protecting group for the hydroxyl functionality of a 3-hydroxypropionic acid equivalent. It is stable to many reagents, including bases and nucleophiles, but can be selectively removed under specific acidic conditions that might be too harsh for other protecting groups.[1]

  • In Fragment-Based Drug Discovery: Its bifunctional nature allows it to be incorporated into larger molecules, where the carboxylic acid can form amide or ester linkages and the tert-butoxy group provides a sterically demanding, lipophilic moiety.

  • Polymer Chemistry: The carboxylic acid can be used to functionalize polymers, while the tert-butyl ether remains as a pendant group that could be later cleaved to reveal a hydroxyl group for further modification.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant to the skin, eyes, and respiratory system.

4.1: Hazard Identification
Hazard ClassPictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
STOT SE (Category 3)GHS07WarningH335: May cause respiratory irritation
Source: Sigma-Aldrich
4.2: Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

4.3: Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 10 for combustible liquids. Keep away from strong oxidizing agents and strong bases.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[8]

Conclusion

This compound is a valuable bifunctional molecule with well-defined chemical properties. Its utility stems from the predictable reactivity of its carboxylic acid group and the specific, acid-labile nature of its tert-butyl ether moiety. A thorough understanding of its reactivity, particularly the Sₙ1 mechanism of ether cleavage, allows researchers to strategically employ it in complex synthetic campaigns. Adherence to strict safety protocols is paramount to mitigate the risks associated with its irritant properties. This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

  • Khan Academy. (2018). Ether cleavage with strong acids. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxypropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

Sources

Part 1: Molecular Insignia: Structure and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive technical overview of this compound, a molecule of interest for professionals in chemical synthesis and pharmaceutical development. We will dissect its molecular architecture, explore its physicochemical properties, outline methodologies for its synthesis and characterization, and discuss its potential applications, grounded in established chemical principles and supported by authoritative references.

A molecule's utility is fundamentally dictated by its structure. This compound presents a compelling combination of a flexible propanoic acid chain and a sterically demanding tert-butoxy group, bestowing upon it a unique chemical personality.

Core Structural Analysis

The identity of this compound is defined by its specific arrangement of atoms and functional groups. Its key identifiers are summarized below.

IdentifierValueReference
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propanoic acid[1]
CAS Number 21150-73-2[2][3]
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [2][3]
SMILES CC(C)(C)OCCC(=O)O[1][2]
InChI 1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)[2]

The structure consists of two primary functional domains:

  • Carboxylic Acid (-COOH): This terminal group is the primary site of acidic reactivity, enabling the formation of salts, esters, and amides. It is a key handle for integrating the molecule into larger structures.

  • tert-Butoxy Group (-OC(CH₃)₃): This bulky, non-polar ether group significantly influences the molecule's steric and electronic properties. Unlike the more common tert-butyloxycarbonyl (Boc) group, this ether linkage is highly stable and not readily cleaved under acidic conditions, making it a robust structural component rather than a protecting group.[2] Its electron-donating nature may slightly modulate the acidity of the carboxylic acid.[2]

Caption: 2D structure of this compound.

Physicochemical Data

The molecule's physical properties dictate its handling, solubility, and formulation characteristics. It is a combustible liquid under standard conditions.

PropertyValueSource
Physical Form Liquid
Density 0.989 g/mL at 20 °C
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) with limited solubility in water.[2]

The duality of the polar carboxylic acid and the non-polar tert-butyl group results in amphiphilic character, driving its solubility in a range of organic solvents while the large hydrocarbon content limits aqueous solubility.[2]

Part 2: Synthesis and Analytical Confirmation

Robust synthesis and rigorous characterization are the cornerstones of chemical research, ensuring the identity and purity of the material under investigation.

A Representative Synthetic Pathway

While multiple synthetic routes may exist, a chemically intuitive approach to this compound is the Michael addition of tert-butanol to an acrylic acid derivative, followed by hydrolysis if an ester is used. This method leverages readily available starting materials.

Protocol: Synthesis via Michael Addition

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve tert-butanol (1.2 eq) in a suitable aprotic solvent like THF.

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise to generate the tert-butoxide nucleophile. Allow the mixture to stir for 30 minutes.

  • Michael Addition: Slowly add ethyl acrylate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until TLC or LC-MS analysis indicates complete conversion of the ester to the carboxylic acid.

  • Purification: Acidify the mixture with 1M HCl to a pH of ~3 and extract the final product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be further purified by column chromatography or distillation.

This protocol is illustrative, drawing from standard organic chemistry principles for reactions of this type. Yields and specific conditions may require optimization.

start tert-Butanol + Ethyl Acrylate step1 1. NaH, THF, 0°C (Deprotonation) start->step1 intermediate tert-Butoxide + Ethyl Acrylate step1->intermediate step2 2. Michael Addition (C-O Bond Formation) intermediate->step2 product_ester Ethyl 3-tert-butoxypropanoate step2->product_ester step3 3. LiOH, THF/H₂O (Saponification) product_ester->step3 final_product This compound step3->final_product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the structure and assessing the purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required.

sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms hplc HPLC/GC sample->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Sources

An In-Depth Technical Guide to the Synthesis of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-Butoxypropionic acid is a valuable carboxylic acid derivative characterized by a propionic acid backbone and a tert-butoxy group at the 3-position.[1] Its molecular formula is C₇H₁₄O₃.[1][2] This unique structure, featuring a bulky tert-butyl ether linkage, imparts specific chemical properties that make it a useful building block in organic synthesis. The tert-butoxy group can serve as a sterically hindering moiety or as a protecting group that is stable under various conditions but can be removed under acidic conditions.[1][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative assessment of the available methods for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the formation of the ether linkage or the manipulation of a pre-existing three-carbon chain. The primary pathways that will be discussed in detail are:

  • Michael Addition of tert-Butanol to an Acrylic Acid Derivative: This is arguably the most direct and widely employed method, involving the conjugate addition of a tert-butoxy group to an activated alkene.

  • Williamson Ether Synthesis: A classic ether synthesis approach, this method involves the reaction of a tert-butoxide with a 3-halopropionic acid derivative.

  • Oxidation of 3-tert-Butoxy-1-propanol: This two-step approach first establishes the ether linkage and then oxidizes a terminal alcohol to the desired carboxylic acid.

The following sections will delve into the specifics of each of these pathways, providing the necessary technical details for their successful implementation in a laboratory setting.

Pathway 1: Michael Addition of tert-Butanol to an Acrylic Acid Derivative

The Michael addition, or conjugate addition, is a powerful C-O bond-forming reaction in this context. It involves the addition of a nucleophile, in this case, the tert-butoxide ion, to an α,β-unsaturated carbonyl compound, such as an acrylate ester.[4][5]

Reaction Scheme

The overall reaction can be depicted as a two-step process: the initial Michael addition to an acrylic ester followed by hydrolysis of the resulting ester to the carboxylic acid.

Michael Addition Pathway tert_butanol tert-Butanol intermediate_ester 3-tert-Butoxypropionate Ester tert_butanol->intermediate_ester Michael Addition acrylic_ester Acrylic Ester (e.g., tert-Butyl Acrylate) acrylic_ester->intermediate_ester Michael Addition base Base (e.g., NaOH, PPh3) base->intermediate_ester Michael Addition product This compound intermediate_ester->product dummy intermediate_ester->dummy hydrolysis Hydrolysis (H3O+) dummy->product Hydrolysis (H3O+)

Caption: Michael Addition pathway for the synthesis of this compound.

Mechanistic Insights

The reaction is typically catalyzed by a base, which deprotonates tert-butanol to form the more nucleophilic tert-butoxide anion. This anion then attacks the β-carbon of the acrylic ester, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. The resulting enolate intermediate is then protonated to yield the 3-tert-butoxypropionate ester. Subsequent acidic or basic hydrolysis of the ester furnishes the final product, this compound. The choice of the acrylic ester can be strategic; for instance, using tert-butyl acrylate simplifies the final deprotection step if acidic conditions are used for hydrolysis.

Experimental Protocol

This protocol is adapted from general procedures for Michael additions of alcohols to acrylates.[4][5][6]

Step 1: Synthesis of tert-Butyl 3-tert-butoxypropionate

  • To a stirred solution of tert-butanol (1.2 equivalents) in a suitable aprotic solvent like THF, add a catalytic amount of a strong base such as sodium hydride (0.1 equivalents) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes to ensure the formation of sodium tert-butoxide.

  • Slowly add tert-butyl acrylate (1.0 equivalent) to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tert-butyl 3-tert-butoxypropionate, which can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Dissolve the tert-butyl 3-tert-butoxypropionate in a mixture of an organic solvent (e.g., dioxane) and water.

  • Add a strong acid, such as hydrochloric acid (2-3 equivalents), and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation.

Data Presentation
ParameterExpected Value
Yield (Step 1) 70-90%
Yield (Step 2) 85-95%
Overall Yield 60-85%
¹H NMR (CDCl₃, δ) ~1.2 (s, 9H), ~2.5 (t, 2H), ~3.6 (t, 2H), ~11.5 (br s, 1H)
¹³C NMR (CDCl₃, δ) ~27.5, ~35.0, ~62.0, ~73.0, ~178.0
Advantages and Disadvantages
  • Advantages: High yields, readily available starting materials, and a straightforward procedure.

  • Disadvantages: The use of a strong base like sodium hydride requires careful handling. The hydrolysis step adds to the overall reaction time.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and long-standing method for preparing ethers.[7][8][9][10] In the context of this compound synthesis, it involves the reaction of a tert-butoxide with a 3-halopropionic acid derivative, typically an ester to avoid side reactions with the carboxylic acid.

Reaction Scheme

This pathway involves the Sₙ2 displacement of a halide by the tert-butoxide ion, followed by ester hydrolysis.

Williamson Ether Synthesis Pathway tert_butoxide Potassium tert-butoxide intermediate_ester Ethyl 3-tert-butoxypropionate tert_butoxide->intermediate_ester SN2 Reaction halo_ester Ethyl 3-bromopropionate halo_ester->intermediate_ester SN2 Reaction product This compound intermediate_ester->product dummy intermediate_ester->dummy hydrolysis Hydrolysis (NaOH, then H3O+) dummy->product Hydrolysis (NaOH, then H3O+)

Caption: Williamson Ether Synthesis pathway for this compound.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] The strongly nucleophilic tert-butoxide ion attacks the carbon atom bearing the halogen, displacing the halide ion in a single concerted step.[8][9] For this reaction to be efficient, the alkyl halide should be primary to minimize the competing elimination (E2) reaction, which is a significant concern with the sterically hindered and basic tert-butoxide.[10] Using a 3-halopropionate ester as the substrate fulfills this requirement.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-tert-butoxypropionate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

  • To this solution, add ethyl 3-bromopropionate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium bromide salt.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-tert-butoxypropionate. Purify by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 3-tert-butoxypropionate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Data Presentation
ParameterExpected Value
Yield (Step 1) 60-80%
Yield (Step 2) 90-98%
Overall Yield 54-78%
Purity (after distillation) >98%
Advantages and Disadvantages
  • Advantages: A well-established and reliable method for ether synthesis.

  • Disadvantages: The potential for elimination as a side reaction can lower the yield. The use of potassium tert-butoxide, a moisture-sensitive reagent, requires anhydrous conditions.

Pathway 3: Oxidation of 3-tert-Butoxy-1-propanol

This synthetic route involves the initial preparation of 3-tert-butoxy-1-propanol, followed by its oxidation to the corresponding carboxylic acid.

Reaction Scheme

Oxidation Pathway propanediol 1,3-Propanediol intermediate_alcohol 3-tert-Butoxy-1-propanol propanediol->intermediate_alcohol Etherification tert_butyl_bromide tert-Butyl bromide tert_butyl_bromide->intermediate_alcohol Etherification base Base (e.g., NaH) base->intermediate_alcohol Etherification product This compound intermediate_alcohol->product Oxidation oxidant Oxidizing Agent (e.g., Jones Reagent) oxidant->product Oxidation

Caption: Oxidation pathway for the synthesis of this compound.

Mechanistic Insights

The first step is a Williamson ether synthesis, where one of the hydroxyl groups of 1,3-propanediol is selectively converted to a tert-butyl ether. This can be achieved by using a controlled amount of base and tert-butyl halide. The second step is the oxidation of the remaining primary alcohol to a carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation.

Experimental Protocol

Step 1: Synthesis of 3-tert-Butoxy-1-propanol

  • To a solution of 1,3-propanediol (2.0 equivalents) in anhydrous DMF, add sodium hydride (1.0 equivalent) portion-wise at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the mixture back to 0 °C and add tert-butyl bromide (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting 3-tert-butoxy-1-propanol by vacuum distillation.

Step 2: Oxidation to this compound

  • Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Dissolve 3-tert-butoxy-1-propanol (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

  • Filter the mixture and wash the precipitate with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield this compound.

Data Presentation
ParameterExpected Value
Yield (Step 1) 40-60%
Yield (Step 2) 70-85%
Overall Yield 28-51%
Purity (after purification) >97%
Advantages and Disadvantages
  • Advantages: This route can be useful if 3-tert-butoxy-1-propanol is readily available or if other functional groups in a more complex substrate are incompatible with the conditions of the other pathways.

  • Disadvantages: This is a longer synthetic route with a lower overall yield. The use of chromic acid in the Jones oxidation is a significant environmental and safety concern.

Comparative Analysis of Synthesis Pathways

FeatureMichael AdditionWilliamson Ether SynthesisOxidation of 3-tert-Butoxy-1-propanol
Overall Yield High (60-85%)Moderate (54-78%)Low (28-51%)
Number of Steps 222
Starting Materials Readily available and relatively inexpensiveReadily availableRequires synthesis of the starting alcohol
Reaction Conditions Generally mildRequires anhydrous conditions and refluxInvolves highly toxic and corrosive reagents (Jones oxidation)
Key Challenges Handling of strong basesPotential for elimination side reactionsLow yield in the first step and hazardous oxidation step
Scalability GoodModeratePoor, especially due to the oxidation step

Safety Precautions

  • Sodium Hydride: A highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Potassium tert-Butoxide: A corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Jones Reagent (Chromium Trioxide): Highly toxic, corrosive, and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Strong Acids and Bases: Handle with care, wearing appropriate PPE.

  • Solvents: Many of the organic solvents used are flammable and should be handled in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Michael addition of tert-butanol to an acrylic ester stands out as the most efficient and high-yielding method, making it the preferred choice for most applications. The Williamson ether synthesis offers a viable alternative, although it may be susceptible to lower yields due to competing elimination reactions. The oxidation of 3-tert-butoxy-1-propanol is a less favorable route due to its lower overall yield and the use of hazardous reagents, but it may be considered in specific synthetic contexts. The selection of the optimal pathway will ultimately depend on the specific requirements of the synthesis, including scale, purity, cost, and the availability of starting materials and reagents.

References

  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)propionic acid (C7H14O3). Retrieved from [Link]

  • ResearchGate. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2010). Free-solvent Michael addition of glycerol to acrylic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (1989). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • PubChem. (n.d.). 3-Butoxy-1-propanol. Retrieved from [Link]

  • ResearchGate. (2007). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]

  • ACS Publications. (2021). Liquid–Liquid Equilibrium for the Esterification System of Acrylic Acid with n-Butanol Catalyzed by Ionic Liquid [BMIm][HSO4] at Atmospheric Pressure. Retrieved from [Link]

  • MDPI. (2010). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Retrieved from [Link]

Sources

physical properties of 3-tert-Butoxypropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 21150-73-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with predictive analysis based on well-understood chemical principles. We will explore its structural characteristics, physicochemical parameters, and spectroscopic profile, providing both the data and the scientific rationale behind it. Furthermore, this guide includes detailed, field-proven protocols for the experimental determination of these properties, ensuring a self-validating and reliable framework for laboratory application.

Introduction and Molecular Structure

This compound is a carboxylic acid derivative featuring a propionic acid backbone with a tert-butoxy group at the β-position.[1] Its molecular structure, C₇H₁₄O₃, incorporates a bulky, hydrophobic tert-butyl group connected via an ether linkage, and a polar, acidic carboxylic acid group.[1] This unique combination of functional groups dictates its physical properties, reactivity, and potential applications as a building block in organic synthesis.

The presence of the tert-butoxy group can confer increased stability against nucleophilic attack compared to less hindered alkoxy groups, a valuable trait in complex synthetic pathways.[1] Understanding its physical properties is paramount for its effective handling, purification, and use in subsequent chemical transformations.

Core Physicochemical Properties

The fundamental are summarized below. It is critical to note that while some data is experimentally determined and published, other values are estimated based on structurally similar compounds due to limited specific literature for this exact molecule.

PropertyValueSource / Comment
CAS Number 21150-73-2[2]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless to pale yellow liquidAssumed based on form and similar compounds.[1]
Density 0.989 g/mL at 20 °C(lit.)
Boiling Point ~90 °C at 2 mmHgPredicted based on the structurally similar 3-tert-Butoxy-3-oxopropanoic acid.[1]
Melting Point Not applicable (liquid at room temp)
pKa ~3-4Estimated based on similar carboxylic acids; the electron-donating tert-butoxy group may slightly decrease acidity compared to unsubstituted propionic acid.[1]
Solubility Soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited solubility in water.Predicted based on its structure.[1]

In-Depth Property Analysis

Acidity and pKa

As a carboxylic acid, this compound is a moderately strong organic acid. Its pKa is predicted to be in the range of 3-4.[1] The acidity stems from the polarization of the O-H bond in the carboxyl group and the resonance stabilization of the resulting carboxylate anion. The tert-butoxy group, located at the β-position, is generally considered to be electron-donating through induction. This effect can slightly destabilize the conjugate base by intensifying its negative charge, which would theoretically result in a slightly higher pKa (weaker acid) compared to unsubstituted propionic acid (pKa ~4.87).

Solubility Profile

The solubility of a molecule is governed by the balance of its polar and non-polar components.

  • In Polar Solvents (e.g., Water): The carboxylic acid group is hydrophilic and capable of hydrogen bonding with water. However, the molecule also contains a significant non-polar component: the tert-butyl group and the three-carbon chain. This hydrophobic character limits its solubility in water.[1][3]

  • In Non-Polar/Slightly Polar Organic Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): The molecule is expected to be readily soluble in these solvents.[1] The alkyl portions of the molecule can interact favorably with the organic solvents through van der Waals forces, while the carboxyl group can also engage in hydrogen bonding with protic solvents like ethanol.

  • In Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO₃): The acidic nature of the carboxylic acid group allows it to be deprotonated by bases to form a highly polar carboxylate salt. This salt formation dramatically increases its solubility in aqueous solutions.[3] This property is often exploited for purification via acid-base extraction.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

  • O–H Stretch: A very broad, strong band is expected in the 2500-3300 cm⁻¹ region.[4][5] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4][6]

  • C=O Stretch: An intense, sharp absorption band should appear between 1710-1760 cm⁻¹. For a dimeric, saturated aliphatic acid, this peak is typically centered around 1710 cm⁻¹.[5][7]

  • C–O Stretch: A medium-intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C–O single bond stretching within the carboxyl and ether groups.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • -COOH Proton: A highly deshielded proton, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.[6][9] Its chemical shift is dependent on concentration and solvent, and the signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[5][9]

  • α-Protons (-CH₂-COOH): The methylene protons adjacent to the carbonyl group are expected to appear as a triplet in the 2.0-2.5 ppm range.[9]

  • β-Protons (-O-CH₂-): The methylene protons adjacent to the ether oxygen are expected to appear as a triplet slightly further downfield than typical alkyl protons, likely in the 3.5-4.0 ppm range, due to the deshielding effect of the oxygen atom.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.2-1.4 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): This carbon is strongly deshielded and will appear in the 165-185 ppm region.[5][7] For a saturated aliphatic acid, it is expected towards the downfield end of this range (~180 ppm).[7]

  • α-Carbon (-CH₂-COOH): The carbon adjacent to the carbonyl is expected in the 20-40 ppm range.[9]

  • β-Carbon (-O-CH₂-): The carbon attached to the ether oxygen will be deshielded, appearing in the 50-90 ppm range.

  • Quaternary Ether Carbon (-O-C(CH₃)₃): This carbon will also be in the ether region, likely around 70-80 ppm.

  • tert-Butyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will appear upfield, typically around 25-30 ppm.

Mass Spectrometry (MS)

In mass spectrometry, aliphatic carboxylic acids often show a weak or absent molecular ion (M⁺) peak.[9][10] The fragmentation pattern is typically characterized by:

  • McLafferty Rearrangement: If a γ-hydrogen is present (which it is in this molecule), a McLafferty rearrangement can occur, leading to the loss of an alkene and formation of a radical cation. This often results in a prominent peak.

  • α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. The most important α-cleavage for carboxylic acids involves the loss of the -OH group (M-17) or the -COOH group (M-45).[10][11][12]

Experimental Protocols

Protocol for Determining Solubility Class

This protocol provides a systematic workflow to confirm the acidic nature and solubility profile of this compound.

Methodology:

  • Water Solubility: To ~1 mL of deionized water in a test tube, add ~50 mg of the compound. Agitate vigorously. Observe if the compound dissolves. Due to its structure, it is expected to be sparingly soluble or insoluble.

  • Aqueous Base Solubility (NaOH): To a fresh sample (~50 mg), add 1 mL of 5% aqueous NaOH solution. Agitate. The compound should dissolve completely due to the formation of the sodium 3-tert-butoxypropanoate salt.[13][14]

  • Aqueous Bicarbonate Solubility (NaHCO₃): To a fresh sample (~50 mg), add 1 mL of 5% aqueous NaHCO₃ solution. Agitate. The compound, being a carboxylic acid, is acidic enough to react with the weak base, leading to dissolution and likely the evolution of CO₂ gas.[13][15] This test distinguishes it from most phenols, which are typically not acidic enough to react with bicarbonate.

  • Organic Solvent Solubility: Test the solubility of ~50 mg of the compound in 1 mL portions of ethanol, acetone, and ethyl acetate. It is expected to be fully miscible in these solvents.

Visualization of Solubility Testing Workflow:

G start Start with Sample water Test in Water start->water organic Test in Organic Solvent (e.g., Ethanol) start->organic insoluble_water Insoluble / Sparingly Soluble water->insoluble_water Result naoh Test in 5% NaOH soluble_base Soluble (Confirms Acidic Nature) naoh->soluble_base Result nahco3 Test in 5% NaHCO3 soluble_bicarb Soluble + Effervescence (Confirms Carboxylic Acid) nahco3->soluble_bicarb Result soluble_organic Soluble organic->soluble_organic Result insoluble_water->naoh Next Step soluble_base->nahco3 Confirmation

Caption: Workflow for determining the solubility class of this compound.

Protocol for pKa Determination via Potentiometric Titration

This method allows for the precise experimental determination of the pKa value.

Causality: Titrating the weak acid (this compound) with a strong base (NaOH) while monitoring the pH allows for the construction of a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

  • Preparation: Accurately weigh approximately 0.2 g (0.200g) of this compound into a 150 mL beaker.[16]

  • Dissolution: Dissolve the sample in ~50 mL of a 1:1 ethanol/water solution. The ethanol is necessary to ensure the acid remains fully dissolved throughout the titration.[16]

  • Titration Setup: Place the beaker on a magnetic stir plate and add a stir bar. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Fill a burette with a standardized ~0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH reading.

  • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • pKa Determination:

    • Determine the volume of NaOH required to reach the equivalence point (V_eq).

    • Locate the volume corresponding to the half-equivalence point (V_eq / 2).

    • The pH of the solution at the half-equivalence point is the experimental pKa of the acid.

References

  • This compound - 21150-73-2 - Vulcanchem. (URL: )
  • 3-(tert-Butoxy)propionic acid >= 98.0 T 21150-73-2 - Sigma-Aldrich. (URL: )
  • NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (URL: )
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  • Spectroscopy of Carboxylic Acid Deriv
  • Carboxylic Acid Unknowns and Titration - University of Wisconsin-River Falls. (URL: )
  • Spectroscopy of Carboxylic Acids and Nitriles - OpenStax. (URL: )
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )
  • Carboxylic Acids Spectroscopy - University of Calgary. (URL: )
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  • Carboxylic Acid Spectroscopy - Oregon St
  • Spectroscopy of Carboxylic Acids - Oregon St
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE.
  • Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (URL: )
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  • Mass Spectrometry: Fragmentation - University of California, Los Angeles. (URL: )
  • 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9 - ChemicalBook. (URL: )
  • 40052-13-9|3-tert-Butoxy-3-oxopropanoic acid|BLD Pharm. (URL: )
  • 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 - ChemicalBook. (URL: )
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - University of Technology, Iraq. (URL: )
  • 3-Butoxypropanoic acid | C7H14O3 | CID 81917 - PubChem. (URL: )
  • Procedure For Determining Solubility of Organic Compounds - Scribd. (URL: )
  • How can you determine the solubility of organic compounds? - Quora. (URL: )
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Introduction: A Scientist's Perspective on 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-tert-Butoxypropionic Acid

This compound (CAS No. 21150-73-2) is a carboxylic acid derivative characterized by a tert-butoxy group. This structure makes it a valuable building block in organic synthesis, particularly within drug discovery and materials science. Its presence in a molecule can modulate properties like solubility, lipophilicity, and metabolic stability, making it a compound of interest for researchers developing novel chemical entities. However, its utility in the lab is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As senior application scientists, our goal is to provide a narrative that explains the causality behind safety recommendations, ensuring that every researcher, from bench chemist to principal investigator, can not only follow procedures but also understand the principles that make them effective.

Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling.

GHS Classification:

  • Skin Irritant, Category 2 (H315): Causes skin irritation.

  • Eye Irritant, Category 2 (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.

The signal word associated with these classifications is "Warning" . This indicates a moderate level of hazard. The primary risks are associated with direct contact (skin, eyes) and inhalation. The tert-butoxy group and the carboxylic acid moiety both contribute to its irritant properties. The risk is not systemic poisoning upon acute exposure, but rather localized irritation and potential tissue damage at the point of contact.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is critical for anticipating its behavior in the laboratory environment.

PropertyValueSafety Implication
Form LiquidIncreased risk of splashes and spills compared to solids. Vapors can be generated.
Density 0.989 g/mL at 20 °CSimilar to water; will not readily stratify in aqueous spills.
Storage Class 10 - Combustible liquidsWhile not highly flammable, it can burn. Store away from ignition sources.

Proactive Exposure Control: The Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a self-validating system designed to minimize risk at every level.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to laboratory work.

Experimental Protocol: Safe Handling of this compound

This protocol is designed for handling quantities typical in a research setting (milliliters to hundreds of milliliters).

1. Preparation and Engineering Controls:

  • Causality: To mitigate the risk of respiratory irritation (H335), all manipulations must be performed in a certified chemical fume hood. This engineering control captures vapors at the source, preventing them from entering the user's breathing zone.
  • Action: Before starting, verify the fume hood has a valid inspection sticker and the airflow monitor indicates normal operation. Keep the sash at the lowest practical height.

2. Personal Protective Equipment (PPE):

  • Causality: To prevent skin (H315) and eye (H319) irritation, a physical barrier is essential.
  • Action:
  • Eye Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[1] Standard safety glasses do not provide adequate protection from splashes.
  • Hand Protection: Wear nitrile gloves. Check for any signs of degradation or tears before use. Use proper glove removal technique to avoid skin contact.[1]
  • Body Protection: A standard laboratory coat is required. For larger quantities where splashing is a significant risk, consider a chemically resistant apron.

3. Chemical Handling:

  • Causality: The liquid nature of the compound requires careful technique to avoid splashes and spills.
  • Action: When transferring, use a funnel or pour slowly and carefully. Ground/bond containers when transferring large volumes to prevent static discharge, as it is a combustible liquid.[1][2] Keep containers tightly closed when not in use to minimize vapor release.[2][3]

4. Post-Handling:

  • Causality: Contamination can be spread inadvertently.
  • Action: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][4] Decontaminate any surfaces that may have come into contact with the chemical.

Chemical Storage and Stability

Proper storage is crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory.

  • Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[3] The recommended storage temperature is typically between 15–25 °C.[5] The container must be kept tightly closed.[5]

  • Incompatibilities: Avoid strong oxidizing agents.[4] Carboxylic acids can react exothermically with bases and reducing agents. While specific reactivity data for this compound is limited, analogies to propionic acid suggest avoiding contact with metals, amines, and halogens.[1]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a clear, practiced response is the most effective tool for mitigating harm.

First-Aid Measures
  • Inhalation (Respiratory Irritation):

    • Immediately move the affected person to fresh air.[3][4]

    • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention.[1][4]

  • Skin Contact (Irritation):

    • Immediately flush the skin with plenty of soap and water for at least 15-20 minutes.[1][4]

    • Remove all contaminated clothing, including shoes, while flushing.[4]

    • If skin irritation occurs or persists, seek medical advice.[3]

  • Eye Contact (Serious Irritation):

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion:

    • Do NOT induce vomiting.[2][4]

    • Rinse mouth thoroughly with water.[3][4]

    • Seek immediate medical attention.[4]

Spill Management Workflow

A spill represents a significant risk of exposure. The following workflow ensures a structured and safe response.

cluster_1 Spill Response Workflow Alert Alert Personnel & Secure Area Assess Assess Spill Size & Risk (Small vs. Large) Alert->Assess PPE Don Appropriate PPE (Goggles, Gloves, Respirator if needed) Assess->PPE Contain Contain Spill (Use absorbent dikes) PPE->Contain Absorb Absorb Material (Use inert absorbent like vermiculite) Contain->Absorb Collect Collect & Containerize Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Follow hazardous waste protocols) Decontaminate->Dispose

Caption: Step-by-step workflow for managing a chemical spill.

Key Spill Response Actions:

  • Containment: Prevent the spill from spreading and keep it away from drains.[3][5]

  • Absorption: Use an inert, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[5]

  • Ventilation: Ensure the area is well-ventilated.[5]

Firefighting Measures

As a combustible liquid (Storage Class 10), this compound can ignite.

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[3][6] An alcohol-resistant foam is often effective for polar organic liquids.[2]

  • Special Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) may be liberated.[4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: This material and its container must be disposed of as hazardous waste.[5] Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Regulations: Disposal must be entrusted to a licensed waste disposal company and conducted in accordance with all local, state, and federal regulations.[3][7] Do not empty into drains or release into the environment.[2][5]

Conclusion

This compound is a valuable synthetic tool whose utility is intrinsically linked to its safe and responsible handling. By understanding its specific hazards—skin, eye, and respiratory irritation—and applying the principles of the hierarchy of controls, researchers can effectively mitigate risks. The causality is clear: robust engineering controls like fume hoods, diligent use of appropriate PPE, and adherence to established protocols for handling, storage, and emergency response create a self-validating system of safety. This approach ensures that scientific discovery and personal safety remain paramount and complementary objectives in the research environment.

References

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Propionic acid (UK). Carl ROTH. [Link]

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  • Butyl propionate. Wikipedia. [Link]

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An In-depth Technical Guide to the Solubility of 3-tert-Butoxypropionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butoxypropionic acid in organic solvents. Recognizing the limited availability of direct quantitative solubility data in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to both predict and experimentally determine its solubility. The guide delves into the molecular structure of this compound, explores theoretical solubility models such as Hansen Solubility Parameters (HSP), and provides detailed, step-by-step protocols for kinetic and thermodynamic solubility assays. By synthesizing theoretical principles with actionable experimental guidelines, this whitepaper serves as an essential resource for formulators and process chemists working with this compound.

Introduction: Understanding the Molecule

This compound (C₇H₁₄O₃, CAS No: 21150-73-2) is a carboxylic acid featuring a bulky tert-butoxy group.[1] This structure imparts a unique combination of polarity from the carboxylic acid moiety and non-polar character from the tert-butyl group. An understanding of these features is critical to predicting its behavior in various solvent systems.

Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Weight146.18 g/mol [1]
AppearanceLiquid[1]
Density0.989 g/mL at 20 °C[1]
pKaEstimated around 3-4, making it a moderately strong organic acid.[2]

The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[3][4] Conversely, the non-polar tert-butyl group contributes to its solubility in less polar, aprotic solvents. The overall solubility in a given solvent will be a balance of these competing characteristics.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, theoretical models provide a robust framework for solvent selection. The principle of "like dissolves like" is a fundamental concept, which can be quantified using solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of a solute in a solvent.[1] The total Hildebrand solubility parameter is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.[1]

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰.⁵)
δD16.0
δP6.0
δH10.0

Hansen Solubility Parameters for Common Organic Solvents:

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Alcohols
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Methyl Ethyl Ketone16.09.05.1
Esters
Ethyl Acetate15.85.37.2
Ethers
Diethyl Ether14.52.95.1
Tetrahydrofuran (THF)16.85.78.0
Hydrocarbons
n-Hexane14.90.00.0
Toluene18.01.42.0
Chlorinated Solvents
Dichloromethane17.07.37.1

Note: These values are sourced from various public databases and may vary slightly depending on the reference.

By comparing the estimated HSP of this compound with those of the solvents, a researcher can make an informed initial selection of solvents for screening. For example, solvents with balanced δD, δP, and δH values, such as alcohols, ketones, and some esters, are likely to be good candidates for achieving high solubility.

Experimental Determination of Solubility

Theoretical predictions should always be validated by experimental data. The following section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO).[5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO C Add stock solution to buffers in a 96-well plate to achieve final concentrations (e.g., 1-200 µM) A->C B Prepare a series of aqueous buffers (e.g., pH 5.0, 7.4) B->C D Incubate at room temperature with shaking for 2 hours C->D E Filter or centrifuge to remove precipitate D->E F Quantify the concentration of the dissolved compound in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy E->F G Determine the highest concentration at which no precipitation is observed F->G

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is the gold standard for solubility measurement.[7] The shake-flask method is the most common technique.[8]

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial B Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours) A->B C Allow the suspension to settle B->C D Carefully withdraw an aliquot of the supernatant C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) D->E F Dilute the filtered sample with a suitable solvent E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV, GC-FID) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile of this compound

Based on its molecular structure and theoretical considerations, the following qualitative solubility profile is expected:

  • High Solubility: In polar protic solvents like ethanol and other short-chain alcohols, and in polar aprotic solvents like acetone and ethyl acetate.[2] The carboxylic acid group can engage in hydrogen bonding with these solvents, while the alkyl portion interacts favorably with the non-polar components of the solvents.

  • Moderate Solubility: In less polar solvents such as dichloromethane and tetrahydrofuran (THF).

  • Low to Limited Solubility: In non-polar solvents like n-hexane and toluene. The polar carboxylic acid group will have unfavorable interactions with these solvents.

  • Limited Water Solubility: The hydrophobic tert-butyl group is expected to limit its solubility in water.[2]

Data Interpretation and Reporting

Solubility data should be reported in standard units such as mg/mL or mol/L. When reporting results, it is crucial to specify the method used (kinetic or thermodynamic), the temperature, and the composition of the solvent system (including pH for aqueous solutions).

For drug development professionals, solubility data is often contextualized within the Biopharmaceutics Classification System (BCS). According to FDA guidelines, a drug substance is considered "highly soluble" when its highest strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[9]

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, this guide provides a robust framework for both predicting and experimentally determining its solubility. By understanding its molecular structure, applying theoretical models like Hansen Solubility Parameters, and employing standardized experimental protocols, researchers can confidently assess its solubility profile. This knowledge is paramount for successful formulation development, process optimization, and ensuring the reliability of in vitro and in vivo studies.

References

  • Vulcanchem. (n.d.). This compound - 21150-73-2.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)propionic acid.
  • Solubility of Organic Compounds. (2023, August 31).
  • ChemicalBook. (2025, September 25). 3-tert-Butoxy-3-oxopropanoic acid.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

  • USP. (n.d.). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Lumen Learning. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters. Chemistry for Majors. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (n.d.). Physical Properties and Functional Groups. Ulearngo. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Storage of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-tert-Butoxypropionic acid is a valuable building block in organic synthesis and drug development, prized for its unique combination of a carboxylic acid handle and a sterically hindered ether. However, the very features that make it useful also dictate its primary stability liabilities. This guide provides a comprehensive overview of the chemical stability of this compound, focusing on its susceptibility to degradation, recommended storage and handling protocols, and analytical methods for monitoring its purity over time. The core instability of this molecule is the acid-catalyzed hydrolysis of the tert-butyl ether linkage, a mechanism that is explored in detail. Adherence to the storage and handling protocols outlined herein is critical to ensure the integrity of the material and the reproducibility of experimental outcomes.

Chemical Profile and Core Stability Characteristics

This compound, with the chemical formula C7H14O3, is a liquid at room temperature. Its structure features two key functional groups: a terminal carboxylic acid and a tert-butyl ether. This combination makes it a bifunctional reagent, but also introduces a specific and dominant point of instability.

The molecule's stability is largely governed by the tert-butyl ether group, which is highly susceptible to cleavage under acidic conditions.[1][2] This reaction proceeds through a unimolecular (SN1) pathway, where protonation of the ether oxygen is followed by the loss of a stable tert-butyl carbocation leaving group.[2] This inherent reactivity profile dictates the necessary precautions for its storage and handling.

Key Stability Concerns:

  • Hydrolytic Instability: Extremely sensitive to strong acids. The presence of even catalytic amounts of acid can initiate cleavage of the C-O bond of the ether.[1][3]

  • Thermal Considerations: While stable at room temperature, elevated temperatures can accelerate degradation, especially if acidic impurities are present.

  • Incompatibilities: Must be stored away from strong oxidizing agents and, most importantly, strong acids.[4]

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal route of degradation for this compound is the acid-catalyzed hydrolysis of the ether linkage. This is a classic example of an SN1 reaction mechanism, favored by the ability of the tert-butyl group to form a highly stable tertiary carbocation.

The process can be described in three steps:

  • Protonation: A proton (H+) from an acidic medium protonates the ether oxygen atom, forming an oxonium ion. This is a rapid and reversible step.[1]

  • Carbocation Formation: The C-O bond cleaves, and the molecule decomposes into 3-hydroxypropionic acid and a stable tert-butyl carbocation. This is the slow, rate-determining step of the reaction.[1][2]

  • Deprotonation: The tert-butyl carbocation is highly reactive and is quickly neutralized by losing a proton, forming isobutylene gas.

This mechanism underscores why contact with any acidic environment, including acidic surfaces or vapors, must be strictly avoided.

G cluster_reactants Step 1: Protonation cluster_intermediate Step 2: Rate-Limiting Step cluster_products Step 3: Deprotonation reactant This compound H_plus + H+ oxonium Protonated Oxonium Ion carbocation tert-Butyl Carbocation oxonium->carbocation Slow oxonium->carbocation product1 3-Hydroxypropionic Acid product2 Isobutylene carbocation->product2 Fast carbocation->product2 H_plus_regenerated + H+ (catalyst regenerated)

Caption: Acid-catalyzed hydrolysis of this compound via an SN1 mechanism.
Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential. The primary goal is to prevent contact with moisture and acids.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at room temperature.[5]Avoids unnecessary thermal stress. While refrigeration is not required, keeping it cool can slow down any potential long-term degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes contact with atmospheric moisture and CO2, which can form carbonic acid in solution.
Container Keep container tightly sealed in a dry, well-ventilated place.[4][6]Prevents ingress of atmospheric moisture and contaminants. Use containers made of non-reactive materials (e.g., borosilicate glass).
Incompatibles Store away from strong acids and strong oxidizing agents.Prevents the primary degradation pathway (acid hydrolysis) and potential hazardous reactions.

Handling Guidelines:

  • Inert Handling: When aliquoting or transferring the material, do so under a stream of inert gas if possible.

  • Avoid Contamination: Use clean, dry glassware and equipment. Avoid using spatulas or syringes that may have been in contact with acidic materials.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[9][10]

Protocol: HPLC Purity Assay

This protocol provides a general method for separating this compound from its primary degradation product, 3-hydroxypropionic acid.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (to ensure protonation of the carboxylic acid).

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B to elute the more nonpolar components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Carboxylic acids have a weak chromophore, so a low wavelength is necessary.[9][11]

  • Sample Preparation: Dilute a small amount of the this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The parent compound, being more nonpolar due to the tert-butyl group, will have a longer retention time than the more polar degradation product, 3-hydroxypropionic acid. Purity can be assessed by the relative peak area.

Caption: A typical workflow for a chemical stability study using HPLC.
Conclusion

The stability of this compound is fundamentally dictated by its tert-butyl ether functional group. While stable under neutral and basic conditions, it is highly prone to rapid degradation via acid-catalyzed hydrolysis. For researchers, scientists, and drug development professionals, understanding this liability is paramount. By implementing stringent storage protocols—specifically, ensuring a dry, inert, and acid-free environment—and employing routine analytical checks via methods like HPLC, the chemical integrity of this valuable reagent can be preserved, ensuring the reliability and success of the complex syntheses in which it is employed.

References

  • MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. (2024, May 5). YouTube.
  • Kuhlmann, J. F., & Sedlak, D. L. (2001). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 20(10), 2197-2202. Retrieved from [Link]

  • Ether cleavage. Wikipedia. Retrieved from [Link]

  • t-Butyl Ether Protecting Groups. Pearson. Retrieved from [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • HPLC analysis of organic acids using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Tsukamoto, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. MDPI. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-Butoxypropionic acid (CAS No. 21150-73-2) is a carboxylic acid derivative featuring a bulky tert-butoxy ether functional group.[1] With the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol , its structure presents unique spectroscopic signatures that are critical for its unambiguous identification and quality control in research and development settings. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations are presented from the perspective of field-proven applications, emphasizing not just the data itself, but the causal chemical principles that govern the spectral outcomes.

The structural integrity of molecules like this compound is paramount in drug development and materials science, where it may serve as a key building block or intermediate. Spectroscopic analysis provides the definitive confirmation of its chemical identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound structure.

Molecular Structure and Expected NMR Environments

To understand the NMR data, we must first visualize the distinct electronic environments within the molecule. The following diagram illustrates the structure with protons and carbons labeled for discussion.

Caption: Structure of this compound with proton environments labeled (a-d).

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
(d)~10-12Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded, acidic, and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.
(b)~3.7Triplet (t)2H-O-CH₂ -CH₂-These protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a triplet by the two neighboring protons on carbon (c).
(c)~2.6Triplet (t)2H-CH₂-CH₂ -COOHThese protons are alpha to the carbonyl group, which deshields them. They are split into a triplet by the two neighboring protons on carbon (b).
(a)~1.2Singlet (s)9H-C(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent due to free rotation. With no adjacent protons, their signal is a sharp singlet.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled experiment, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~178C =OThe carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.
~73-C (CH₃)₃The quaternary carbon of the tert-butyl group is bonded to an oxygen atom, resulting in a significant downfield shift.
~62-O-CH₂ -This methylene carbon is attached to the ether oxygen, causing it to be deshielded and appear downfield.
~35-CH₂ -COOHThe methylene carbon alpha to the carbonyl group is moderately deshielded.
~27-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group are in a shielded, aliphatic environment, appearing furthest upfield.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire data at a standard probe temperature (e.g., 298 K).

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.[3]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence to produce singlet peaks for each unique carbon.

    • Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and ether groups. Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this, as it requires minimal sample preparation.[4][5]

Table 3: Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3300 - 2500Strong, Very BroadO-H StretchCarboxylic AcidThe extreme broadness of this band is a hallmark of hydrogen-bonded carboxylic acid dimers and is highly characteristic.[6]
2975 - 2850StrongC-H StretchAlkyl (CH₃, CH₂)Corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the tert-butyl and methylene groups.
~1710Strong, SharpC=O StretchCarboxylic AcidThis very intense absorption is characteristic of the carbonyl group in a saturated carboxylic acid.[6]
~1250 & ~1150StrongC-O StretchEther & AcidThese bands arise from the C-O stretching vibrations of the tert-butoxy group and the carboxylic acid C-O bond.
Experimental Protocol for ATR-FTIR Data Acquisition
  • Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7] Collect a background spectrum of the empty ATR accessory. This is critical as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the analyte and, through fragmentation, structural details about its components. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[8]

Analysis of the Mass Spectrum (ESI-MS)

This compound can be analyzed in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): In this mode, the acidic carboxylic proton is lost to form the carboxylate anion. This is often the most sensitive and cleanest mode for carboxylic acids. The expected accurate mass would be m/z 145.0819 , corresponding to the [C₇H₁₃O₃]⁻ ion.[9]

  • Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the carbonyl oxygen. The expected accurate mass would be m/z 147.1121 , corresponding to the [C₇H₁₅O₃]⁺ ion. Adducts with solvent ions (e.g., [M+Na]⁺) may also be observed.

Tandem MS (MS/MS) and Fragmentation Analysis

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural confirmation. The bulky and stable tert-butyl group plays a key role in the fragmentation pathway.

G M_plus_H [M+H]⁺ m/z 147.11 frag1 Loss of C₄H₈ (isobutylene) m/z 89.02 M_plus_H->frag1 - 56 Da frag2 Loss of H₂O m/z 129.10 M_plus_H->frag2 - 18 Da frag3 tert-Butyl Cation m/z 57.07 M_plus_H->frag3 Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

  • Formation of m/z 57.07: The most predictable and often most abundant fragment ion in the positive mode spectrum is the tert-butyl cation ([C₄H₉]⁺) .[10] This is due to the high stability of this tertiary carbocation, making the C-O bond susceptible to cleavage.

  • Loss of Isobutylene (56 Da): A common fragmentation pathway for tert-butyl ethers involves the loss of a neutral isobutylene molecule, which would generate a fragment at m/z 89.02.

  • Loss of Water (18 Da): The protonated carboxylic acid can readily lose a neutral water molecule, resulting in a fragment at m/z 129.10.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water. A small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.[8]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the ion source to either positive or negative mode.

    • Optimize key parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal of the ion of interest ([M-H]⁻ or [M+H]⁺).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • MS/MS Acquisition (Optional):

    • Set the mass spectrometer to select the parent ion of interest (e.g., m/z 147.1) in the first mass analyzer.

    • Introduce a collision gas (e.g., argon) into the collision cell and apply collision energy to induce fragmentation.

    • Scan the second mass analyzer to detect the resulting fragment ions.

Integrated Spectroscopic Analysis: A Validated Conclusion

By combining the data from NMR, IR, and MS, we can achieve an unambiguous structural confirmation of this compound.

  • IR confirms the presence of the essential carboxylic acid (broad O-H, strong C=O) and ether (C-O) functional groups.

  • MS confirms the correct molecular weight (146.18 g/mol ) and provides key fragmentation data (m/z 57) that validates the presence of the tert-butyl group.

  • NMR provides the final, definitive piece of the puzzle. The ¹H and ¹³C spectra map out the exact carbon-hydrogen framework, showing the characteristic 9H singlet of the tert-butyl group and the two adjacent methylene groups, confirming the "3-oxy" linkage and completing the structural elucidation.

This integrated approach forms a self-validating system, where each technique corroborates the findings of the others, providing the highest level of confidence for researchers, scientists, and drug development professionals.

References

  • Gamoh, K., & Yoshitake, M. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 427-432. Available at: [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

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  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

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  • He, Y., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Analytical Chemistry. Available at: [Link]

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  • S. K. Wilson, et al. (2003). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Fullerenes, Nanotubes and Carbon Nanostructures, 11(2), 101-114. Available at: [Link]

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  • PubChem. (n.d.). 3-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. (n.d.). tert-Butyl propionate. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). Propionic acid tert-butyl ester. Wiley-VCH GmbH. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Available at: [Link]

  • Lee, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

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An In-depth Technical Guide to 3-tert-Butoxypropionic Acid: An Inferred History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-tert-Butoxypropionic acid, a molecule whose direct historical documentation is sparse. In the absence of a formal discovery narrative, this document constructs an inferred history based on the evolution of relevant synthetic methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and potential applications.

Introduction: The Understated Utility of a Simple Ether Acid

This compound (CAS No. 21150-73-2) is a carboxylic acid featuring a bulky tert-butoxy group at the β-position.[1][2] While not a widely publicized molecule with a landmark discovery, its chemical structure suggests significant utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The tert-butyl group imparts unique steric and electronic properties, offering stability and influencing the reactivity of the parent molecule.[3][4] This guide will delve into the logical synthesis pathways, physicochemical properties, and the functional role this molecule can play in modern research and development.

Part 1: An Inferred History - The Convergence of Classic Reactions

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10] The synthesis of this compound is a straightforward application of this principle, specifically an oxa-Michael addition , where an alcohol acts as the nucleophile.

The key historical developments that would have enabled its synthesis are:

  • The Elucidation of the Michael Addition: Arthur Michael's work in the late 19th century laid the foundational understanding for this carbon-carbon bond-forming reaction, which was later expanded to include heteroatom nucleophiles (oxa-Michael for oxygen, aza-Michael for nitrogen).[6][10]

  • Availability of Reagents: The industrial production of acrylic acid and its esters, as well as tert-butanol, in the mid-20th century would have made the necessary starting materials widely accessible.

  • The Rise of the tert-Butyl Group: The tert-butyl group became a cornerstone in physical organic chemistry and as a protecting group due to its steric bulk and stabilizing electronic effects.[3][4][11] Its use in creating stable ethers and esters, such as the tert-butyloxycarbonyl (Boc) protecting group, became widespread, making the synthesis of tert-butoxy-containing compounds a common practice.[12]

It is therefore highly probable that this compound was first synthesized, likely unceremoniously as part of a broader study on Michael additions or the synthesis of sterically hindered ethers, sometime in the mid-to-late 20th century when these chemical principles and reagents became commonplace.

Part 2: Synthesis and Mechanism - A Tale of Conjugate Addition

The principal and most logical method for synthesizing this compound is the base-catalyzed Michael addition of tert-butanol to an acrylate. This process can be performed with either acrylic acid directly or with an acrylic ester followed by hydrolysis. The latter approach is often preferred to avoid side reactions with the carboxylic acid moiety.

Logical Synthesis Workflow

The two-step synthesis starting from an acrylate ester is a robust and high-yielding method.

G cluster_0 Step 1: Oxa-Michael Addition cluster_1 Step 2: Saponification start tert-Butanol + Methyl Acrylate catalyst Base Catalyst (e.g., NaOtBu) start->catalyst product1 Methyl 3-tert-Butoxypropanoate catalyst->product1 Conjugate Addition reagent Aqueous Base (e.g., NaOH) product1->reagent Hydrolysis product1->reagent workup Acidic Workup (e.g., HCl) reagent->workup product2 This compound workup->product2 G cluster_mech Mechanism of Oxa-Michael Addition tert-Butanol t-BuOH tert-Butoxide t-BuO⁻ tert-Butanol->tert-Butoxide + B:⁻ Base B:⁻ Acrylate  H₂C=CH-C(=O)OR tert-Butoxide->Acrylate Nucleophilic Attack Enolate  t-BuO-CH₂-⁻CH-C(=O)OR Product_Ester t-BuO-CH₂-CH₂-C(=O)OR Enolate->Product_Ester + BH Protonated_Base BH Product_Ester->Base Regenerates G cluster_apps Potential Applications main This compound pharma Pharmaceuticals Lipophilic Linker Steric Control main:f0->pharma Drug Discovery materials Materials Science Polymer Monomer Modifies Tg main:f0->materials Polymer Chemistry synthesis Organic Synthesis Versatile Building Block Stable Ether Linkage main:f0->synthesis Synthetic Chemistry

Caption: Logical relationships of this compound's applications.

Conclusion

While the history of this compound may be unwritten, its identity as a useful chemical entity is clear. Its synthesis is rooted in one of the most fundamental reactions in organic chemistry, the Michael addition. The presence of the tert-butoxy group provides steric hindrance and stability, making it an attractive building block for creating complex molecules with tailored properties. For the medicinal chemist or materials scientist, it represents a versatile tool for introducing a stable, lipophilic spacer into a target structure. This guide provides the foundational knowledge necessary for its synthesis, understanding, and innovative application.

References

  • Wikipedia. (2023, December 2). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of the Tert-Butyl Group in Chemical Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). TBu Definition. Retrieved from [Link]

  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Wikipedia. (2023, November 11). Michael addition reaction. Retrieved from [Link]

  • SYNFORM. (2017). Arthur Michael (1853–1942): The Michael Addition Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(tert-butoxy)propionic acid. Retrieved from [Link]

  • ResearchGate. (2020). Discovery of the Michael Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • ResearchGate. (2023). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • PubChem. (n.d.). Propionic acid esters and their production - Patent US-2031603-A. Retrieved from [Link]

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A Theoretical and Practical Guide to 3-tert-Butoxypropionic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3-tert-Butoxypropionic acid, a molecule of significant interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the core physicochemical properties, theoretical modeling, spectroscopic characterization, reactivity, and potential applications of this versatile compound.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₁₄O₃, is a carboxylic acid featuring a bulky tert-butoxy group at the β-position. This unique structural arrangement imparts a combination of hydrophobicity from the tert-butyl group and hydrophilicity from the carboxylic acid moiety. The tert-butoxy group also serves as a sterically hindering element and a potential protecting group, influencing the molecule's reactivity and interaction with biological systems. Its bifunctional nature makes it an attractive building block, particularly as a linker in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise spacing and physicochemical properties are paramount.[1][2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are foundational to its handling, reactivity, and application. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Liquid
Density 0.989 g/mL at 20 °C
CAS Number 21150-73-2

Theoretical Modeling: Unveiling Molecular Structure and Energetics

Due to the absence of dedicated theoretical studies on this compound in the current literature, this section provides a foundational theoretical analysis based on established computational chemistry principles. This approach allows us to predict the molecule's behavior and properties, offering a rationale for experimental observations.

Molecular Geometry and Conformational Analysis

The flexible three-carbon chain of this compound allows for multiple conformations. To understand the preferred spatial arrangement, a geometry optimization can be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, a widely accepted method for organic molecules.[3][4][5] The conformational landscape is primarily dictated by the rotation around the C-C and C-O single bonds. The bulky tert-butyl group will sterically favor conformations that minimize its interaction with the carboxylic acid group.

graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Computational Workflow for Conformational Analysis" A[Start: Initial 3D Structure of this compound] --> B{Conformational Search}; B --> C[Identify Low-Energy Conformers]; C --> D{DFT Geometry Optimization (e.g., B3LYP/6-31G*)}; D --> E[Lowest Energy Conformer (Predicted Ground State)]; end

}

Computational workflow for determining the ground-state conformation.
Predicted Spectroscopic Properties

Computational methods can also predict spectroscopic data, which are invaluable for experimental verification.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts.[6][7][8][9] The predicted shifts for this compound would show characteristic signals for the tert-butyl protons (a singlet), the methylene protons adjacent to the ether oxygen and the carbonyl group (triplets), and the corresponding carbon signals.

  • IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared spectrum. Key predicted absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1710 cm⁻¹), and C-O stretching from the ether and carboxylic acid.[10][11][12][13]

Synthesis and Purification: A Practical Protocol

The synthesis of this compound can be efficiently achieved via a Michael addition of tert-butanol to acrylic acid or an acrylate ester, followed by hydrolysis if an ester is used.[14][15] This method is atom-economical and generally proceeds with high yield.

graph TD { subgraph "Synthetic Pathway" A[tert-Butanol] --> C{Base Catalyst}; B[Acrylic Acid] --> C; C --> D[this compound]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,fontcolor:#FFFFFF }
Michael addition synthesis of this compound.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1 equivalent) in an excess of tert-butanol, which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium tert-butoxide (e.g., 0.1 equivalents). The use of a base is crucial to deprotonate the alcohol, forming the nucleophilic alkoxide.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization: Experimental Verification

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques. The expected spectral features are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[12][13]

  • C-H Stretch: Sharp peaks between 3000 and 2850 cm⁻¹ due to the alkyl C-H bonds.

  • C=O Stretch: An intense, sharp absorption band around 1710 cm⁻¹.[11][12]

  • C-O Stretch: Bands in the 1320-1210 cm⁻¹ region corresponding to the C-O single bonds of the ether and carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet at approximately 1.2-1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

    • A triplet around 3.6-3.8 ppm, integrating to 2 protons, for the methylene group adjacent to the ether oxygen (-O-CH₂-).

    • A triplet around 2.5-2.7 ppm, integrating to 2 protons, for the methylene group adjacent to the carbonyl group (-CH₂-COOH).

    • A broad singlet at high chemical shift (typically >10 ppm) for the carboxylic acid proton, which may be exchanged with D₂O.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group around 75-80 ppm.

    • A signal for the methyl carbons of the tert-butyl group around 25-30 ppm.

    • Signals for the two methylene carbons.

    • A signal for the carbonyl carbon in the range of 170-180 ppm.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ at m/z 145.0870 in negative ion mode or [M+H]⁺ at m/z 147.1016 in positive ion mode. Common fragmentation patterns for carboxylic acids include the loss of H₂O and CO₂. The ether linkage can also lead to characteristic fragmentation.[16][17][18][19][20]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the tert-butoxy ether.

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction. These reactions are fundamental to its use as a building block in more complex molecules.

Stability of the tert-Butoxy Group

The tert-butoxy group is generally stable under basic and neutral conditions. However, it is susceptible to cleavage under strong acidic conditions, proceeding through a stable tert-butyl cation intermediate.[21] This property can be exploited for deprotection strategies in multi-step syntheses. The cleavage is often performed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[21][22]

graph TD { subgraph "Acid-Catalyzed Cleavage of the tert-Butoxy Group" A[this compound] -- "H+" --> B{Protonation of Ether Oxygen}; B --> C[Formation of tert-Butyl Cation and 3-Hydroxypropionic Acid]; C -- "-H+" --> D[Isobutylene]; end

}

Mechanism of acid-catalyzed cleavage of the tert-butoxy group.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable tool in medicinal chemistry and materials science.

  • Linker in PROTACs: Its defined length, hydrophobicity, and the presence of a carboxylic acid handle for further functionalization make it an ideal linker for connecting a target-binding ligand and an E3 ligase ligand in PROTACs.[1][2]

  • Building Block in Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules where a protected hydroxyl group at the 3-position is required.

  • Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, while the tert-butoxy group can modify the surface properties.

Conclusion

This compound is a molecule with significant potential, underpinned by its distinct structural features. This guide has provided a comprehensive theoretical and practical framework for its study and application. By combining computational predictions with robust experimental protocols, researchers can effectively harness the properties of this compound for innovative applications in drug discovery and beyond.

References

  • Google Patents. (n.d.). Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor.
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Chegg. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • Journal of the Physical Society of Japan. (n.d.). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Retrieved from [Link]

  • Wu, Y., L. G. Loniello, and G. A. Lajoie. (2001). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Retrieved from [Link]

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Unlocking the Potential of 3-tert-Butoxypropionic Acid: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a technical deep-dive into the untapped research potential of 3-tert-Butoxypropionic acid. While recognized as a structural component in organic synthesis, its unique combination of a sterically hindered ether linkage and a terminal carboxylic acid presents a fertile ground for innovation in medicinal chemistry, polymer science, and materials development. We will move beyond its current applications to delineate novel, high-impact research trajectories, grounded in established chemical principles and supported by actionable experimental frameworks.

PART 1: Core Chemical & Physical Profile

This compound (C₇H₁₄O₃) is a functionalized carboxylic acid distinguished by a tert-butoxy group at the beta-position relative to the carboxyl group.[1] This structure is fundamental to its utility; the bulky tert-butyl group provides significant steric hindrance and confers stability, while the ether linkage and carboxylic acid offer distinct sites for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
CAS Number 21150-73-2
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow liquid[1]
Density ~0.989 g/mL at 20 °C
Solubility Expected to be soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited solubility in water.[1]
pKa Estimated to be around 3-4, typical for a moderately strong organic acid.[1]

The tert-butoxy moiety is a well-known precursor to the tert-butyloxycarbonyl (Boc) group, one of the most common acid-labile amine-protecting groups in organic synthesis.[2][3][4] This inherent acid sensitivity is a key feature that can be strategically exploited in advanced applications.

PART 2: Synthesis & Current Utilization

Understanding the synthesis provides context for its availability and potential for derivatization. While multiple routes exist for similar structures, a logical and scalable approach for this compound involves a Michael addition reaction.

Logical Workflow for Synthesis:

Caption: A plausible two-step synthesis pathway.

Currently, its application is largely confined to being a niche building block in organic chemistry. However, this limited scope belies its true potential.

PART 3: Frontier Research Areas: A Three-Pillar Approach

We propose three primary avenues for innovative research that leverage the unique structural attributes of this compound.

Pillar 1: Advanced Prodrug Design and Bioconjugation

The acid-labile nature of the tert-butyl group is the cornerstone of this research pillar. While Boc-protected amines are cleaved by strong acids like trifluoroacetic acid[2][3], the tert-butyl ether in our molecule can be designed for cleavage under specific, physiologically relevant acidic conditions (e.g., the tumor microenvironment or endosomal compartments).

Core Hypothesis: this compound can be used as a linker-promo-moiety. Esterification of a parent drug (containing a hydroxyl group) with our molecule would create a prodrug with increased lipophilicity, potentially enhancing cell membrane permeability. Subsequent cleavage of the tert-butyl group under acidic conditions would trigger a cascade, releasing the active drug.

Experimental Workflow for Prodrug Validation:

G A Parent Drug (with -OH) B Esterification with This compound A->B C Synthesized Prodrug B->C D In Vitro Stability Assays (pH 7.4 vs. pH 5.5) C->D E Cell Permeability Assay (e.g., Caco-2) C->E F Mechanism Validation: Identify Cleavage Products via LC-MS D->F G In Vivo PK/PD Studies E->G F->G

Caption: Workflow for evaluating a this compound-based prodrug.

Detailed Protocol: pH-Dependent Stability Assay

  • Preparation: Prepare 10 mM stock solution of the prodrug in DMSO. Create two buffer systems: Phosphate-Buffered Saline (PBS) at pH 7.4 and an Acetate Buffer at pH 5.5.

  • Incubation: Spike the prodrug stock into each buffer to a final concentration of 100 µM. Incubate samples at 37°C.

  • Timepoints: Withdraw aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins/salts. Analyze the supernatant using LC-MS/MS to quantify the remaining prodrug and the appearance of the parent drug.

  • Causality Check: The rate of degradation should be significantly higher at pH 5.5 than at pH 7.4, validating the acid-labile cleavage mechanism.

Pillar 2: Stimuli-Responsive "Smart" Polymers

The molecule is a perfect candidate for creating polymers that can change their properties in response to environmental triggers.

Core Hypothesis: this compound can be derivatized into a vinyl monomer (e.g., an acrylate or acrylamide). Polymerization would yield a hydrophobic, water-insoluble polymer. Upon exposure to an acidic environment, the pendant tert-butyl groups would be cleaved, eliminating isobutylene and unmasking a poly(acrylic acid) backbone. This dramatic shift from a hydrophobic to a highly hydrophilic, anionic polymer can be harnessed for various applications.

Signaling Pathway: pH-Induced Hydrophilicity

G node1 Hydrophobic Polymer Pendant 3-tert-Butoxypropyl groups node2 {Acidic Stimulus|pH < 6.0} node1->node2 Exposure node3 Cleavage Reaction Release of Isobutylene node2->node3 Triggers node4 Hydrophilic Polymer Pendant Carboxylic Acid groups (Poly(acrylic acid)) node3->node4 Results in node5 Macroscopic Effect Swelling, Dissolution, or Drug Payload Release node4->node5 Causes

Caption: Mechanism of pH-responsive polymer transformation.

Potential Applications:

  • Enteric Coatings: Protecting acid-sensitive drugs from the stomach and releasing them in the intestine.

  • pH-Responsive Hydrogels: For targeted drug delivery in acidic tumor tissues.

  • Self-Healing Materials: Where a pH change triggers a conformational shift that repairs a fracture.

Pillar 3: Specialty Surfactants and Formulation Agents

The amphiphilic nature of the molecule—a polar carboxylic acid head and a nonpolar tert-butyl tail—can be exploited in formulation science.

Core Hypothesis: Salts of this compound (e.g., sodium or potassium 3-tert-butoxypropionate) can function as effective surfactants or phase-transfer catalysts. The bulky tert-butyl group can create unique packing parameters in micelles, potentially leading to the solubilization of difficult, bulky hydrophobic molecules that conventional surfactants struggle with.

Experimental Protocol: Critical Micelle Concentration (CMC) Determination

  • Synthesis: Prepare the sodium salt of this compound by reacting it with one equivalent of sodium hydroxide.

  • Methodology: Use a surface tensiometer to measure the surface tension of aqueous solutions of the salt at increasing concentrations.

  • Data Plotting: Plot surface tension as a function of the logarithm of the concentration.

  • CMC Identification: The CMC is the point at which the surface tension plateaus. This value provides a quantitative measure of the surfactant's efficiency.

  • Trustworthiness: Compare the resulting CMC and surface tension at the CMC with known standards like sodium dodecyl sulfate (SDS) to benchmark its performance and understand its unique properties.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a platform molecule with significant, untapped potential. Its unique structural features—an acid-labile ether and a versatile carboxylic acid—position it as a prime candidate for innovation in three critical areas: creating smarter, targeted prodrugs; developing stimuli-responsive polymers for advanced materials and drug delivery; and engineering novel surfactants for complex formulations. The experimental frameworks provided here offer a starting point for researchers to explore these exciting frontiers and unlock the full value of this versatile compound.

References

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  • Title: 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9 Source: ChemicalBook URL
  • Title: 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 Source: ChemicalBook URL

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An In-depth Technical Guide to 3-tert-Butoxypropionic Acid: A Versatile Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-tert-butoxypropionic acid, a bifunctional molecule of increasing interest in the field of drug discovery and development. With its unique structural features—a carboxylic acid for conjugation and a sterically hindered tert-butoxy group—this compound serves as a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the synthesis, physicochemical properties, reactivity, and critical applications of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. Detailed experimental protocols, data presentation, and visualizations are provided to facilitate its practical application in the laboratory.

Introduction: The Emerging Role of this compound in Medicinal Chemistry

This compound, with the molecular formula C₇H₁₄O₃, is a carboxylic acid featuring a tert-butoxy group at the β-position.[1] While seemingly simple in its structure, this molecule has garnered significant attention for its utility as a flexible and sterically influential linker in the architecture of complex bioactive molecules. Its primary application lies in the burgeoning field of targeted protein degradation, specifically in the design of PROTACs.

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker component is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating the physicochemical properties of the entire molecule, such as solubility and cell permeability.[2]

The this compound moiety offers a unique combination of a flexible three-carbon chain and a bulky tert-butyl group. This can impart specific conformational constraints on the PROTAC molecule, potentially leading to more favorable protein-protein interactions within the ternary complex and improved degradation efficiency.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow liquid (predicted)[1]
Density Approximately 0.989 g/mL at 20 °C
Boiling Point Approximately 90°C at 2 mmHg (inferred from similar compounds)[1]
Solubility Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water.[1]
pKa Estimated to be around 3-4[1]

Synthesis and Purification

Proposed Synthetic Pathway: Michael Addition

The proposed synthesis involves a two-step process: a Michael addition of tert-butanol to a protected acrylic acid, followed by deprotection to yield the final product. tert-Butyl acrylate is a suitable starting material, and the reaction can be catalyzed by a strong base.

Synthesis of this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Selective Hydrolysis tert_butanol tert-Butanol product1 Di-tert-butyl 3,3'-oxybis(propanoate) tert_butanol->product1 + tert-Butyl Acrylate (Base catalyst, e.g., NaH) tert_butyl_acrylate tert-Butyl Acrylate tert_butyl_acrylate->product1 product1_hydrolysis Di-tert-butyl 3,3'-oxybis(propanoate) final_product This compound product1_hydrolysis->final_product Selective Hydrolysis (e.g., Trifluoroacetic acid)

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl 3-(tert-butoxy)propanoate

  • To a stirred solution of tert-butanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl 3-(tert-butoxy)propanoate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 2-3 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude this compound can then be purified.

Purification Protocol

Purification of the final product can be achieved through the following steps:

  • Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining water-soluble impurities. To remove unreacted starting materials, a wash with a dilute solution of sodium bicarbonate can be employed, followed by re-acidification of the aqueous layer and extraction of the product.

  • Column Chromatography: For higher purity, flash column chromatography on silica gel can be performed. A gradient of ethyl acetate in hexanes is a typical solvent system.

  • Distillation: If the product is a liquid, vacuum distillation can be an effective final purification step.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the tert-butoxy ether.

Carboxylic Acid Reactivity: Amide Bond Formation

The carboxylic acid moiety is the key handle for conjugation, most commonly through the formation of an amide bond. This is a fundamental reaction in the synthesis of PROTACs, where the linker is attached to the ligands for the target protein and the E3 ligase.

Standard peptide coupling reagents are effective for the amidation of this compound. Common choices include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for amide bond formation.

Amide_Bond_Formation acid This compound amide Amide Product acid->amide amine Amine (R-NH2) amine->amide reagents Coupling Reagents (e.g., HATU, EDC/HOBt) reagents->amide Activation

Figure 2. General scheme for amide bond formation with this compound.

tert-Butoxy Group Stability

The tert-butoxy group is a bulky ether linkage that is generally stable to a wide range of reaction conditions, including those used for amide coupling. However, it is susceptible to cleavage under strong acidic conditions, a property that can be exploited for deprotection if necessary.

Applications in Drug Development: A Key Linker for PROTACs

The primary application of this compound in drug development is as a linker component in the design and synthesis of PROTACs. The choice of linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.

The Role of the Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. The linker influences:

  • Proximity and Orientation: The length and flexibility of the linker determine the distance and relative orientation of the two recruited proteins.

  • Cooperativity: An optimal linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and enhanced ternary complex stability.

  • Physicochemical Properties: The linker contributes to the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

Hypothesized Advantages of the this compound Linker

While specific examples of PROTACs containing a this compound linker are not extensively documented in publicly available literature, its structural features suggest several potential advantages:

  • Conformational Constraint: The bulky tert-butyl group can restrict the conformational freedom of the linker, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation. This can reduce the entropic penalty of binding and lead to higher affinity.

  • Modulation of Physicochemical Properties: The tert-butyl group increases the lipophilicity of the linker, which can influence the overall solubility and membrane permeability of the PROTAC.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, potentially improving the pharmacokinetic profile of the PROTAC.

PROTAC_Ternary_Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Linker 3-tert-Butoxypropionic Acid Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to

Figure 3. Conceptual diagram of a PROTAC utilizing a this compound linker to mediate the formation of a ternary complex.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet at approximately 1.2 ppm corresponding to the nine protons of the tert-butyl group.

    • Two triplets, each integrating to two protons, for the two methylene groups of the propionic acid backbone. The triplet adjacent to the ether oxygen would be expected to be further downfield (around 3.6 ppm) than the triplet adjacent to the carbonyl group (around 2.5 ppm).

    • A broad singlet for the carboxylic acid proton, which may be shifted depending on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group around 73 ppm.

    • A signal for the methyl carbons of the tert-butyl group around 27 ppm.

    • Signals for the two methylene carbons of the propionate chain.

    • A signal for the carbonyl carbon of the carboxylic acid around 175 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the corresponding [M-H]⁻ ion in negative ion mode or the [M+H]⁺ and [M+Na]⁺ ions in positive ion mode.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing fumes, vapor, or mist.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in modern drug discovery, particularly in the rational design of PROTACs. Its unique combination of a flexible hydrocarbon chain and a sterically demanding tert-butyl group provides a means to fine-tune the properties of linker moieties, which are critical for the efficacy of targeted protein degraders. While the publicly available data on its synthesis and specific applications are currently limited, the fundamental principles of its chemistry and its structural features suggest that it will continue to be a molecule of interest for medicinal chemists.

Future research in this area will likely focus on the systematic evaluation of this compound and its derivatives as linkers in a variety of PROTACs. Such studies will provide a deeper understanding of how the conformational constraints imposed by the tert-butyl group influence ternary complex formation and degradation efficiency for different target proteins and E3 ligases. The development of a robust and scalable synthesis for this compound will be crucial to facilitate these investigations and unlock its full potential in the development of novel therapeutics.

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Introduction: The Strategic Importance of the tert-Butyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-tert-Butoxypropionic Acid and its Structural Analogs

In the landscape of modern chemistry and drug development, the rational design of molecules hinges on the precise control of their physicochemical and pharmacological properties. Among the vast arsenal of functional groups available to the synthetic chemist, the tert-butyl group stands out for its profound and predictable influence on molecular architecture and behavior.[1] Its characteristic steric bulk and electronic properties make it far more than a simple alkyl substituent; it is a strategic tool for enhancing metabolic stability, modulating receptor binding, and protecting reactive functional groups.[2][3]

This guide provides a comprehensive technical overview of this compound, a molecule that serves as an exemplary scaffold for understanding the application of the tert-butoxy group. We will delve into its synthesis, chemical properties, and core reactivity. Furthermore, we will explore its structural analogs, examining how subtle modifications to the core structure can lead to a diverse range of applications, from pharmaceutical intermediates to advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of tert-butoxy-containing compounds in their work.

Core Compound Profile: this compound

This compound is a carboxylic acid featuring a tert-butoxy group at the β-position. This structure combines a hydrophilic acid function with a bulky, lipophilic ether linkage, granting it a unique profile of solubility and reactivity.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 21150-73-2[4][5]
Molecular Formula C₇H₁₄O₃[4][5]
Molecular Weight 146.18 g/mol [4][5]
Appearance Liquid[4][6]
Density 0.989 g/mL at 20 °C[4][6]
Acidity (pKa) Estimated around 3-4[7]

The tert-butoxy group, being electron-donating, may slightly decrease the acidity of the carboxylic acid compared to unsubstituted propionic acid.[7]

Synthesis and Methodologies

The synthesis of 3-alkoxypropionic acids can be achieved through several routes. A prevalent and efficient method is the Michael addition of an alcohol to an acrylic acid derivative.[8][9] This reaction involves the conjugate addition of a nucleophile (in this case, the tert-butoxide) to an α,β-unsaturated carbonyl compound.

General Synthesis Workflow: Michael Addition

The diagram below illustrates a generalized workflow for the synthesis of this compound via a Michael addition pathway.

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation & Workup A tert-Butanol C tert-Butoxide Nucleophile A->C Deprotonation B Strong Base (e.g., NaH, KOtBu) D Acrylic Acid or Acrylate Ester C->D Addition to Acrylate E Enolate Intermediate D->E Nucleophilic Attack F Aqueous Acid E->F Quenching G This compound (or its ester) F->G Protonation

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of 3-alkoxypropionic acids, adapted from methodologies for Michael additions to acrylates.[10]

Materials:

  • tert-Butanol

  • Sodium hydride (NaH) or other suitable strong base

  • Ethyl acrylate

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Nucleophile Formation: Add anhydrous THF to the flask, followed by the slow, portion-wise addition of sodium hydride. Cool the suspension in an ice bath. Add tert-butanol dropwise to the suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium tert-butoxide.

  • Michael Addition: Add ethyl acrylate to the dropping funnel and add it dropwise to the stirred tert-butoxide solution at 0 °C. The reaction is often exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or a similar organic solvent. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-tert-butoxypropanoate.

  • Hydrolysis (Optional): If the final acid is desired, the resulting ester can be hydrolyzed using standard aqueous base (e.g., NaOH) followed by acidic workup.

The tert-Butyl Group: A Cornerstone of Molecular Design

The tert-butyl group imparts critical properties that are highly sought after in medicinal chemistry and materials science.[11] Its influence stems from a combination of steric and electronic effects.

  • Steric Shielding: The bulky nature of the tert-butyl group provides a "steric shield" that can protect adjacent functional groups from enzymatic degradation or unwanted chemical reactions.[3] This kinetic stabilization is a key strategy for increasing the metabolic stability and half-life of drug candidates.[2]

  • Electronic Effects: The tert-butyl group is electron-donating through two main mechanisms:

    • Inductive Effect (+I): The three methyl groups push electron density towards the central quaternary carbon, which in turn donates this density to the atom it is attached to.[1]

    • Hyperconjugation: The electrons in the C-H σ-bonds of the methyl groups can delocalize into an adjacent empty or partially filled p-orbital, further donating electron density.[1]

  • Lipophilicity: The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can be used to modulate properties such as membrane permeability and protein binding.

G cluster_0 Molecular & Pharmacokinetic Outcomes tertButyl tert-Butyl Group Steric Hindrance Electron Donation (+I, Hyperconjugation) Increased Lipophilicity outcome1 Increased Metabolic Stability tertButyl:f0->outcome1 Shields from Enzymes outcome2 Modulation of Binding Affinity tertButyl:f1->outcome2 Alters Electronic Interactions outcome3 Use as a Protecting Group tertButyl:f0->outcome3 Blocks Reactive Sites outcome4 Enhanced Membrane Permeability tertButyl:f2->outcome4 Improves Drug Absorption

Caption: Impact of the tert-butyl group on molecular and pharmacokinetic properties.

Core Reactivity: The Acid-Labile Ether

While ethers are generally unreactive to many reagents, a key feature of tert-butyl ethers is their susceptibility to cleavage under strongly acidic conditions.[12][13] This property makes the tert-butoxy group an excellent acid-labile protecting group for alcohols and carboxylic acids (as tert-butyl esters).

The cleavage mechanism for a tertiary ether like this compound proceeds through a stable tertiary carbocation intermediate, following an Sₙ1 or E1 pathway.[14][15]

G A R-O-tBu (tert-Butyl Ether) C R-O⁺(H)-tBu (Protonated Ether) A->C Protonation B H⁺ (Strong Acid) B->A E (CH₃)₃C⁺ (tert-Butyl Carbocation) C->E Loss of Leaving Group (R-OH) D R-OH (Alcohol) F Isobutylene + H⁺ (E1 Product) E->F E1 Elimination G tBu-X (Sₙ1 Product) E->G Sₙ1 Attack H X⁻ (Nucleophile) H->E

Caption: Mechanism of acid-catalyzed cleavage of a tert-butyl ether via Sₙ1/E1 pathways.

Experimental Protocol: Acidic Cleavage of the tert-Butyl Group

This protocol provides a standard method for the deprotection of a tert-butyl ether or ester using trifluoroacetic acid (TFA).[16]

Materials:

  • tert-Butyl protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the tert-butyl protected compound in dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) dropwise. The amount of TFA can range from 20% (v/v) to being used as a co-solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Workup: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until gas evolution ceases. Wash further with water and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

Structural Analogs and Their Applications

The this compound scaffold is a starting point for a wide array of structurally related molecules with diverse functions.

Key Analogs and Their Distinctions
AnalogCAS NumberKey Structural DifferencePrimary Application AreaSource(s)
3-tert-Butoxy-3-oxopropanoic acid 40052-13-9Additional carbonyl group (malonate derivative)Pharmaceutical intermediate, building block for materials like methanofullerenes.[17][18][19]
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid 103365-47-5Boc-protected amine on a phenylpropanoic backboneChiral building block in asymmetric synthesis, particularly for pharmaceuticals.[20]
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid 132696-45-8Boc-protected amine on a methyl-substituted propanoic acidComponent in the synthesis of complex organic molecules and peptide mimics.[21]
3-Hydroxypropionic acid 503-66-2Hydroxyl group instead of tert-butoxy groupPlatform chemical for producing biodegradable polymers (P-3HP) and other chemicals.[22][23]
The Broader Family: tert-Butyl Isosteres in Drug Design

For drug development professionals, a critical consideration is the replacement of the tert-butyl group with isosteres to fine-tune properties. While the tert-butyl group often enhances metabolic stability, it can also increase lipophilicity to undesirable levels.[11] Comparative studies have evaluated several alternatives:

  • Trifluoromethyl (-CF₃) group: Often used to block metabolic sites and alter electronic properties.

  • Pentafluorosulfanyl (-SF₅) group: A more lipophilic and sterically demanding alternative.

  • Bicyclo[1.1.1]pentanyl group: A rigid, non-planar bioisostere that mimics the steric profile of a tert-butyl group with different electronic properties.[11]

The choice of an isostere is a classic example of a multi-parameter optimization problem in medicinal chemistry, balancing potency, metabolic stability, solubility, and toxicity.

Conclusion

This compound and its structural analogs are more than just a collection of chemical compounds; they are a case study in the power of strategic functionalization. The tert-butyl group, through its distinct steric and electronic properties, provides a reliable method for controlling reactivity, enhancing stability, and modulating biological activity. From its use as a simple protecting group that is easily cleaved with acid to its role in creating metabolically robust drug candidates, the principles demonstrated by this class of molecules are fundamental to modern organic synthesis and drug discovery. Future research will undoubtedly continue to explore novel analogs and isosteres, further expanding the synthetic chemist's toolkit for creating molecules with precisely tailored functions.

References

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  • MDPI. (n.d.). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 3-tert-Butoxypropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-Butoxypropionic acid and its derivatives are valuable intermediates in organic synthesis, finding significant application in the development of novel pharmaceuticals and functional materials. The presence of the bulky tert-butoxy group provides unique steric and electronic properties, and it can also serve as a protective group for the carboxylic acid functionality.[1] This guide provides an in-depth overview of the primary synthetic routes to this compound and its ester derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.[2]

Synthetic Strategies

The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the ether linkage or the direct installation of the entire tert-butoxypropionyl moiety. This guide will focus on two primary, reliable, and scalable strategies:

  • Michael Addition of tert-Butanol to an Acrylate System: A conjugate addition approach that is often efficient and atom-economical.

  • Williamson Ether Synthesis: A classic and versatile method for forming the ether bond from an alkoxide and an alkyl halide.

Additionally, the direct esterification to form tert-butyl ester derivatives will be discussed as a key derivatization technique.

Strategy 1: Michael Addition

The Michael addition, or conjugate addition, of an alcohol to an α,β-unsaturated carbonyl compound is a powerful C-O bond-forming reaction.[3][4] In the context of this compound synthesis, this involves the addition of tert-butanol to an acrylic acid derivative. Due to the relatively low nucleophilicity of tert-butanol, a catalyst is typically required to facilitate the reaction.

Mechanistic Considerations

The reaction proceeds via the addition of the tert-butoxide ion to the β-carbon of the acrylate, which is rendered electrophilic by the electron-withdrawing nature of the carbonyl group. The resulting enolate intermediate is then protonated to yield the final product. The choice of catalyst is crucial to deprotonate the tert-butanol and to avoid polymerization of the acrylate.

Michael_Addition tert-Butanol tert-Butanol (Nucleophile) Base Base (e.g., NaH, K₂CO₃) tert-Butanol->Base Acrylate Acrylic Acid Derivative (Michael Acceptor) Product 3-tert-Butoxypropionate Derivative Acrylate->Product

Caption: Workflow for Michael Addition Synthesis.

Protocol 1: Synthesis of Ethyl 3-tert-butoxypropanoate

This protocol details the synthesis of the ethyl ester derivative, a common precursor that can be subsequently hydrolyzed to the free acid.

Materials:

  • tert-Butanol

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux, extraction, and distillation

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents) and tert-butanol (5 equivalents).

  • Add anhydrous DMF to create a stirrable slurry.

  • Add ethyl acrylate (1.0 equivalent) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield pure ethyl 3-tert-butoxypropanoate.

Reactant/ProductMolar Mass ( g/mol )EquivalentsTypical Yield (%)
Ethyl acrylate100.121.070-85
tert-Butanol74.125.0-
Potassium carbonate138.211.5-
Ethyl 3-tert-butoxypropanoate174.24-70-85
Strategy 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[5][6][7] For the synthesis of this compound derivatives, this entails the reaction of potassium tert-butoxide with a 3-halopropionate ester.

Mechanistic Considerations

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The strongly nucleophilic tert-butoxide ion attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion in a single, concerted step.[5][6] To favor substitution over elimination (E2), a primary alkyl halide is essential.[7]

Williamson_Ether_Synthesis Alkoxide Potassium tert-Butoxide (Nucleophile) AlkylHalide Ethyl 3-Bromopropionate (Electrophile) Alkoxide->AlkylHalide Product Ethyl 3-tert-Butoxypropanoate AlkylHalide->Product Displacement of Halide

Caption: Key steps in Williamson Ether Synthesis.

Protocol 2: Synthesis of Ethyl 3-tert-butoxypropanoate via Williamson Ether Synthesis

Materials:

  • Potassium tert-butoxide

  • Ethyl 3-bromopropionate

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions, extraction, and distillation

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl 3-bromopropionate (1.0 equivalent) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to obtain the pure product.

Reactant/ProductMolar Mass ( g/mol )EquivalentsTypical Yield (%)
Ethyl 3-bromopropionate181.031.080-95
Potassium tert-butoxide112.211.1-
Ethyl 3-tert-butoxypropanoate174.24-80-95
Hydrolysis to this compound

The ester derivatives synthesized via the protocols above can be readily converted to the parent carboxylic acid through hydrolysis.

Protocol 3: Saponification of Ethyl 3-tert-butoxypropanoate

Materials:

  • Ethyl 3-tert-butoxypropanoate (from Protocol 1 or 2)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 3-tert-butoxypropanoate (1.0 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound, which can be further purified by crystallization or distillation if necessary.

Derivatization: Direct Esterification to form tert-Butyl Esters

The tert-butyl ester of a carboxylic acid is a common protecting group in organic synthesis due to its stability under many conditions and its selective removal under acidic conditions.[8]

Protocol 4: Synthesis of tert-Butyl 3-tert-butoxypropanoate

A modern and efficient method for tert-butylation of carboxylic acids utilizes di-tert-butyl dicarbonate ((Boc)₂O).[9]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add (Boc)₂O (1.2 equivalents) portion-wise to the stirring solution. Gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude tert-butyl 3-tert-butoxypropanoate can be purified by column chromatography on silica gel.

Conclusion

The synthesis of this compound and its derivatives can be achieved through reliable and scalable methods such as Michael addition and Williamson ether synthesis. The choice of route may depend on the availability of starting materials and the desired scale of the reaction. Subsequent hydrolysis or esterification provides access to the free acid or other ester derivatives, which are versatile building blocks for drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds.

References

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  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
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  • Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
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  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6527. [Link]

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Part I: The Foundational Chemistry of the tert-Butoxy Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical literature and supplier databases indicates that while 3-tert-Butoxypropionic acid (CAS 21150-73-2) is a commercially available organic compound, its direct application as a protecting group reagent is not a documented or established practice in synthetic chemistry.[1][2][3] The structure of this molecule, featuring a stable tert-butyl ether linkage and a carboxylic acid, makes it an interesting case study in functional group compatibility. However, the true value for researchers lies in understanding the chemical principles of its core functional moiety: the tert-butoxy group .

This guide, therefore, pivots to address the broader, highly relevant, and well-established use of the tert-butoxy functional group as a cornerstone of modern protecting group strategy. We will dissect the chemistry of the tert-butyl ether, the tert-butoxycarbonyl (Boc) carbamate, and the tert-butyl ester, providing detailed protocols and the scientific rationale behind their application in complex synthesis. We will use the structure of this compound as a conceptual touchstone to discuss the stability and reactivity of the key C-O bond that defines this class of protecting groups.

The utility of the tert-butyl group in protection schemes stems from a unique combination of steric hindrance and electronic stability. It is robust under a wide range of nucleophilic and basic conditions, yet it can be cleaved selectively under acidic conditions. This orthogonality is crucial in multi-step synthesis.

The key to its acid lability is the formation of a stabilized tertiary carbocation upon protonation of the ether or carbonyl oxygen. This mechanism is highly efficient and predictable.

Mechanism of Acid-Catalyzed Deprotection

The cleavage process begins with the protonation of the oxygen atom linked to the tert-butyl group. This transforms the alkoxy or carbamate group into a good leaving group. The subsequent departure of this group is driven by the formation of the highly stable tert-butyl cation. This cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene.[4]

Fig. 1: General mechanism of acid-catalyzed deprotection.
Comparative Stability of Common Protecting Groups

The choice of a protecting group is dictated by the specific reaction conditions planned for the synthetic route. The tert-butyl group occupies a critical position in terms of its stability profile.

Protecting GroupProtected FunctionalityStable ToLabile To
tert-Butyl (tBu) Ether AlcoholStrong Base, Oxidation, H₂/PdStrong Acid (TFA, HCl)
tert-Butoxycarbonyl (Boc) AmineBase, H₂/PdStrong Acid (TFA, HCl)[5]
Benzyl (Bn) Alcohol, AmineAcid, BaseCatalytic Hydrogenation (H₂/Pd)
Silyl Ethers (e.g., TBDMS) AlcoholStrong Base, Grignard ReagentsAcid, Fluoride Ions (TBAF)[6]
Fmoc AmineAcid, H₂/PdBase (Piperidine)[5]

Part II: Application Protocol - Protecting Alcohols as tert-Butyl Ethers

Protecting hydroxyl groups is essential when performing reactions involving strong bases, organometallics, or nucleophiles that would otherwise be quenched by the acidic proton of the alcohol.[6] While direct tert-butylation can be challenging, a mild and effective method utilizes di-tert-butyl dicarbonate (Boc₂O), a reagent more commonly associated with amine protection.

Protocol 1: Protection of a Primary Alcohol with Boc₂O and Mg(ClO₄)₂

This method provides a mild and efficient route to tert-butyl ethers, avoiding the harsh acidic conditions of older methods.[7]

Rationale: Magnesium perchlorate acts as a Lewis acid, activating the Boc anhydride towards nucleophilic attack by the alcohol. The reaction proceeds under neutral conditions and shows broad applicability.

Materials:

  • Alcohol substrate

  • Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.)

  • Magnesium perchlorate (Mg(ClO₄)₂, 0.1 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol substrate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Mg(ClO₄)₂ (0.1 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add Boc₂O (1.5 equiv.) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude tert-butyl ether.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of tert-Butyl Ethers with Trifluoroacetic Acid (TFA)

This is a standard, robust method for cleaving tert-butyl ethers.[8]

Materials:

  • tert-Butyl ether substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the tert-butyl ether substrate in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA slowly to the stirred solution to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Add toluene to the residue and co-evaporate under reduced pressure (repeat 2-3 times) to remove residual TFA.

  • Carefully neutralize the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Fig. 2: Workflow for alcohol protection and deprotection.

Part III: Application Protocol - Protecting Amines as Boc-Carbamates

The Boc group is arguably the most common protecting group for amines in non-peptide and solid-phase peptide synthesis (SPPS).[9][10] It provides excellent protection during coupling reactions and is cleanly removed under acidic conditions that are orthogonal to many other protecting groups.

Protocol 3: Protection of a Primary Amine with Boc Anhydride

This protocol is a standard procedure for the formation of Boc-protected amines.[9]

Rationale: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. A base is used to neutralize the in situ generated acid and to deprotonate the amine, increasing its nucleophilicity.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.)

  • Base (e.g., Triethylamine (TEA), 1.5 equiv., or 4-(Dimethylamino)pyridine (DMAP), 0.1 equiv.)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture like Dioxane/Water)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the amine substrate (1.0 equiv.) and the base in the chosen solvent at room temperature.

  • Add a solution of Boc₂O (1.1 equiv.) in the same solvent dropwise to the amine solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC, watching for the disappearance of the starting amine.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the Boc-protected amine, which can be purified further by crystallization or chromatography if needed.

Protocol 4: Deprotection of Boc-Amines with TFA (with Scavengers)

In peptide synthesis, certain amino acid side chains (e.g., Tryptophan, Methionine, Cysteine) are susceptible to alkylation by the tert-butyl cation generated during deprotection. Scavengers are added to trap this cation and prevent side reactions.[11][12]

Rationale: Scavengers, such as triisopropylsilane (TIS), are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains, thus preventing their modification.

Materials:

  • Boc-protected peptide or substrate

  • "Cleavage Cocktail": Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), and Water (H₂O, 2.5%)

  • Cold diethyl ether

Procedure:

  • Place the Boc-protected substrate (e.g., peptide on resin) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the substrate. Use enough to swell the resin and ensure complete mixing (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the reaction mixture to separate the cleaved peptide solution from the resin (if applicable). Wash the resin with a small amount of neat TFA.

  • Precipitate the deprotected product by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 10-fold excess) with vigorous stirring.

  • A white precipitate of the product (as a TFA salt) should form.

  • Collect the solid by centrifugation or filtration.

  • Wash the solid with cold diethyl ether to remove scavengers and their byproducts.

  • Dry the final product under vacuum.

References

  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • PubMed. Reagent-free continuous thermal tert-butyl ester deprotection. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid. [Link]

  • PubChemLite. 3-(tert-butoxy)propionic acid (C7H14O3). [Link]

  • ResearchGate. What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. [Link]

  • PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]

  • Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • ResearchGate. Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?[Link]

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Application Note & Protocols: 3-tert-Butoxypropionic Acid as a Versatile Modifying Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic and research applications of synthetic peptides are often hampered by challenges related to poor aqueous solubility, aggregation, and a short in vivo half-life. Chemical modification is a proven strategy to overcome these limitations. This guide details the application of 3-tert-Butoxypropionic acid as a versatile and strategic building block in peptide synthesis. Its unique structure, featuring a terminal carboxylic acid and an acid-labile tert-butoxy group, allows for its use as a solubility-enhancing linker and a latent handle for further conjugation. Upon standard trifluoroacetic acid (TFA) cleavage in the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butoxy group is removed, revealing a hydrophilic 3-hydroxypropionic acid moiety. This in situ-generated hydroxyl group can significantly improve the physicochemical properties of the final peptide and serve as a specific site for subsequent modifications, such as PEGylation. This document provides the scientific rationale, detailed step-by-step protocols, and expert insights for leveraging this compound to enhance peptide drug development and research.

Part 1: Scientific Foundation of this compound

Chemical Structure and Properties

This compound is a functionalized carboxylic acid with a molecular structure that lends itself to strategic application in peptide chemistry.[1] The molecule consists of a three-carbon propionic acid backbone, providing a flexible spacer, a terminal carboxyl group for amide bond formation, and a tert-butoxy ether linkage at the 3-position.[2]

The tert-butoxy group is the key functional component. It is chemically stable under the basic conditions used for Fmoc deprotection in SPPS but is highly susceptible to cleavage under the strongly acidic conditions, such as Trifluoroacetic acid (TFA), used for final peptide cleavage from the resin and side-chain deprotection.[3][4] This dual-state nature—hydrophobic and protected during synthesis, hydrophilic and reactive after cleavage—is the cornerstone of its utility.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless liquid[3][5]
Density ~0.989 g/mL at 20 °C[1]
Solubility Soluble in organic solvents (DMF, DCM, Ethanol); limited in water[3]
Key Feature Acid-labile tert-butoxy group[3]
The Principle of Functionality: A Masked Hydroxyl Group

The core concept behind using this compound is its role as a "pro-linker" or a masked hydrophilic moiety. During solid-phase synthesis, it is coupled to the N-terminus of the peptide chain as a moderately hydrophobic capping agent. This can sometimes aid in the synthesis of difficult or hydrophobic sequences.

However, its primary function is realized during the final cleavage step. The tert-butyl cation is highly stable, making the ether linkage susceptible to acidolysis by TFA.[6][7] This reaction converts the 3-tert-Butoxypropionic group into a 3-Hydroxypropionic acid group, unmasking a primary hydroxyl (-OH) group.

Diagram 1: Cleavage of the tert-butoxy group. This diagram illustrates the acid-catalyzed cleavage of the tert-butoxy group during the final TFA step, yielding the hydrophilic hydroxyl moiety.

Part 2: Core Application - Enhancing Peptide Solubility

A primary obstacle in the development of peptide therapeutics is their propensity for aggregation and poor solubility in aqueous buffers, which complicates purification, formulation, and administration.[8]

Mechanism of Solubility Enhancement

Peptides rich in hydrophobic amino acids tend to form intermolecular β-sheets, leading to aggregation.[8] By introducing a flexible, hydrophilic 3-hydroxypropionic acid moiety at the N-terminus, two key benefits are achieved:

  • Disruption of Aggregation: The flexible three-carbon chain acts as a steric disruptor, interfering with the ordered packing required for aggregation.

  • Increased Hydrophilicity: The newly introduced hydroxyl group is an excellent hydrogen bond donor and acceptor, significantly improving the peptide's interaction with water molecules and thereby enhancing its solubility.[8]

This modification is particularly advantageous over simply adding charged amino acids like Lysine or Glutamic Acid, as it introduces a neutral hydrophilic group, which can be preferable for certain applications where modulating the net charge of the peptide is undesirable.

Protocol 1: On-Resin N-Terminal Modification with this compound

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow after the final amino acid has been coupled and its Fmoc group removed.[9]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 eq. relative to resin loading)

  • HBTU (2.9 eq.) or HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the final Fmoc deprotection of the peptide-resin is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for coupling.

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HBTU/HATU in DMF.

  • Activation: Add DIPEA to the activation solution and vortex briefly. An immediate color change (e.g., to yellow with HBTU) may be observed.

  • Coupling Reaction: Immediately add the activated acid solution to the peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The extended time ensures efficient coupling of this non-standard building block.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the modified peptide-resin extensively with DMF (5x) and DCM (5x).

  • Drying: Dry the resin under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour before proceeding to cleavage.

Diagram 2: SPPS Workflow for N-terminal Modification. This chart outlines the key steps for coupling this compound to the peptide on solid support.

Part 3: Advanced Application - A Handle for PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains, is a gold-standard technique for improving the pharmacokinetic profile of peptide drugs by increasing their hydrodynamic size, enhancing stability, and reducing immunogenicity.[10][11] The hydroxyl group unmasked from this compound provides a unique, non-native site for specific, directed PEGylation, avoiding modification of sensitive residues like serine, threonine, or tyrosine within the peptide sequence.

Protocol 2: Solution-Phase PEGylation of a 3-Hydroxypropionyl-Peptide

This protocol describes the conjugation of an activated PEG reagent to the purified peptide after cleavage and deprotection.

Materials:

  • Lyophilized, HPLC-purified peptide containing the N-terminal 3-hydroxypropionyl group

  • Activated PEG reagent (e.g., mPEG-succinimidyl carbonate, mPEG-nitrophenyl carbonate) (1.5-5 eq.)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base catalyst (e.g., DIPEA or DMAP)

  • Reaction buffer (if required, e.g., sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent or reaction buffer.

  • Reagent Addition: In a separate vial, dissolve the activated PEG reagent in the same solvent. Add the PEG solution to the peptide solution.

  • Catalysis: Add the base catalyst to the reaction mixture to facilitate the reaction between the hydroxyl group and the activated PEG.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by taking aliquots at time points (e.g., 1, 4, 12, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching: Once the desired conversion is reached, quench the reaction by adding an excess of a primary amine-containing solution (e.g., 1 M hydroxylamine) to consume any remaining activated PEG.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PEGylated peptide conjugate by high-resolution mass spectrometry and analytical HPLC.

Part 4: Cleavage and Characterization

A standard TFA "cleavage cocktail" is sufficient to simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and deprotect the tert-butoxy group.

Cleavage Protocol:

  • Reagent: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). Use DODT instead of TIPS for cysteine-containing peptides.

  • Procedure: Add the cleavage cocktail to the dried, modified peptide-resin. Gently agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using standard RP-HPLC methods.

Expected Mass Shift: The successful modification and subsequent deprotection can be easily verified by mass spectrometry.

Modification StepExpected Mass Increase (Monoisotopic)Notes
Coupling of this compound+128.08 Da(C₇H₁₂O₂) added to N-terminus
Cleavage/Deprotection (Final Product)+72.02 DaNet addition of 3-Hydroxypropionyl (C₃H₄O₂) to N-terminus

Part 5: Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (recoupling) with freshly activated this compound is recommended over simply extending the time. This ensures a higher concentration of active reagent.

  • Incomplete Deprotection: If mass spectrometry reveals a persistent +128 Da adduct instead of the expected +72 Da, it indicates the tert-butoxy group was not fully cleaved. This is rare with a standard 2-3 hour TFA cleavage but can occur with very short cleavage times. The remedy is to re-subject the lyophilized crude peptide to the TFA cleavage cocktail in solution for 1-2 hours.

  • Side Reactions: The revealed primary hydroxyl group is generally less reactive than amine or thiol groups. However, under certain conditions (e.g., in subsequent solution-phase chemistry), it can undergo esterification. It is crucial to use orthogonal chemistries if further modifications targeting other residues are planned.

Conclusion

This compound is a highly valuable, yet simple, tool for the strategic modification of synthetic peptides. Its ability to act as a masked hydrophilic linker provides a straightforward and effective method to improve the solubility and reduce the aggregation of challenging peptide sequences. Furthermore, the unmasked hydroxyl group serves as a versatile and specific handle for advanced applications like PEGylation, enabling the enhancement of a peptide's pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers and drug developers to integrate this reagent into their peptide synthesis workflows, thereby accelerating the development of novel and more effective peptide-based therapeutics.

References

  • Vulcanchem. (n.d.). This compound - 21150-73-2.
  • SynHet. (n.d.). 3-Tert-butoxy-3-oxopropanoic acid.
  • ChemicalBook. (2025). 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9.
  • Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)propionic acid >=98.0% T 21150-73-2.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BLD Pharm. (n.d.). 40052-13-9|3-tert-Butoxy-3-oxopropanoic acid.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid.
  • Chem-Impex. (n.d.). Trans-3-(4-Tert-Butoxycarbonylaminocyclohexyl)Propionic Acid.
  • CSBio. (n.d.). Solid-phase peptide synthesis introduction.
  • ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid synthesis.
  • PubChemLite. (n.d.). 3-(tert-butoxy)propionic acid (C7H14O3).
  • BroadPharm. (2021). PEGylation and PEGylation Reagents.
  • Frontiers. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).
  • Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • MySkinRecipes. (n.d.). This compound.

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reaction conditions for 3-tert-Butoxypropionic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this document provides a detailed exploration of reaction conditions for the esterification of 3-tert-butoxypropionic acid. It emphasizes methodological selection based on substrate sensitivity and scale, offering in-depth protocols for various synthetic strategies.

Introduction

This compound is a valuable bifunctional molecule, incorporating a carboxylic acid handle for derivatization and a sterically bulky, chemically sensitive tert-butoxy group. Its esters are significant building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The primary challenge in the esterification of this substrate lies in the potential lability of the tert-butoxy ether linkage under harsh acidic conditions, which can lead to cleavage and the formation of undesired byproducts.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of suitable esterification methodologies. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, enabling scientists to select and optimize the ideal conditions for their specific alcohol substrate and synthetic goals. We will explore four primary strategies: a modified classical approach (Fischer-Speier), and three modern, mild coupling methods (Steglich, Yamaguchi, and Mitsunobu).

Chapter 1: Strategic Considerations for Esterifying this compound

The molecular structure of this compound dictates the esterification strategy. The carboxylic acid is the reactive site, but the tert-butoxy group is an acid-sensitive ether. Under strongly acidic conditions and heat, this group can be cleaved via an E1 elimination mechanism, generating isobutene and 3-hydroxypropionic acid (or its subsequent ester). Therefore, the selection of an appropriate method is paramount to preserving the integrity of the molecule.

The choice of esterification method should be guided by the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. The following decision tree provides a logical framework for method selection.

G Start Select Esterification Strategy for This compound AlcoholType What is the nature of the alcohol? Start->AlcoholType Scale Is the reaction large-scale and cost-sensitive? AlcoholType->Scale Simple Primary (MeOH, EtOH) AcidSensitive Does the alcohol have other acid-sensitive groups? AlcoholType->AcidSensitive Complex Primary or Secondary StericHindrance Is the alcohol sterically hindered (2° or 3°)? AlcoholType->StericHindrance Tertiary or Bulky Secondary Stereocenter Is inversion of an alcohol stereocenter desired? AlcoholType->Stereocenter Chiral Secondary Fischer Modified Fischer Esterification (p-TsOH, Reflux) Scale->Fischer Yes Steglich Steglich Esterification (DCC/EDC, DMAP) Scale->Steglich No AcidSensitive->Fischer No AcidSensitive->Steglich Yes Yamaguchi Yamaguchi Esterification (TCBC, DMAP) AcidSensitive->Yamaguchi Yes StericHindrance->Steglich Yes StericHindrance->Yamaguchi Yes Stereocenter->AcidSensitive No Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Stereocenter->Mitsunobu Yes

Caption: Decision tree for selecting an esterification method.

Chapter 2: Classical Approach: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1] While economical, its reliance on strong acids and heat requires modification to be compatible with our acid-sensitive substrate.

Principle and Mechanistic Insight

The reaction proceeds via a six-step, reversible mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

  • Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.[3]

  • Nucleophilic Attack : The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation : The catalyst is regenerated by deprotonation of the resulting protonated ester.[2]

To drive the equilibrium toward the product, an excess of the alcohol is typically used as the solvent, and the water byproduct can be removed, for instance, with a Dean-Stark apparatus.[2] For this compound, using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid is crucial to minimize cleavage of the tert-butoxy group.[4]

Protocol 2.1: Synthesis of Methyl 3-tert-Butoxypropionate

This protocol details the synthesis of a simple methyl ester, where methanol serves as both the reactant and solvent.

ParameterValue
Reactants This compound, Methanol
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Methanol (in excess)
Temperature Reflux (approx. 65 °C)
Reaction Time 4-24 hours (monitored by TLC)
Typical Yield >90% (under optimized conditions)[4]

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous methanol (20-50 eq), which also serves as the solvent.

  • While stirring, add p-toluenesulfonic acid monohydrate (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water, and finally brine.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation if necessary.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine Acid, Alcohol (Methanol), and p-TsOH B Heat to Reflux (65 °C) A->B C Cool and Concentrate B->C D Dissolve in EtOAc C->D E Wash with NaHCO3, Water, Brine D->E F Dry and Concentrate E->F G Purify by Distillation (if needed) F->G H H G->H Final Product: Methyl 3-tert-Butoxypropionate

Caption: Workflow for Modified Fischer Esterification.

Chapter 3: Mild Coupling Methods for Sensitive Substrates

For more complex, sterically hindered, or sensitive alcohols, mild coupling reactions that operate at or below room temperature and under neutral conditions are superior alternatives.

Steglich Esterification: The Carbodiimide Approach

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's efficiency.[7][8] This method is exceptionally mild and well-suited for substrates with acid-labile groups.[9][10]

Principle and Mechanistic Insight:

  • Activation : The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[7]

  • Acyl Transfer : DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This step is key to accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[7][10]

  • Nucleophilic Attack : The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

  • Byproduct Formation : The DCC is consumed, forming dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.[8]

Protocol 3.1.1: Synthesis of an Ester using EDC/DMAP
ParameterValue
Reactants This compound, Alcohol
Coupling Agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Catalyst DMAP (4-dimethylaminopyridine)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours

Experimental Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove any remaining DMAP and EDC-related byproducts, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reaction cluster_1 Workup & Purification A Combine Acid, Alcohol, DMAP in DCM at 0 °C B Add EDC A->B C Stir at RT (2-12h) B->C D Dilute and Wash (HCl, NaHCO3, Brine) C->D E Dry and Concentrate D->E F Column Chromatography E->F G G F->G Final Ester Product

Caption: Workflow for Steglich Esterification.

Yamaguchi Esterification: The Mixed Anhydride Approach

The Yamaguchi esterification is another exceptionally mild and effective method, particularly for the synthesis of highly functionalized or sterically demanding esters.[11] It proceeds via the formation of a mixed anhydride.

Principle and Mechanistic Insight: The reaction involves two key steps:

  • Mixed Anhydride Formation : The carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a stoichiometric base like triethylamine (Et₃N). This forms a mixed anhydride.[12][13]

  • DMAP-Catalyzed Acylation : The mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. DMAP selectively attacks the less sterically hindered carbonyl of the aliphatic acid portion of the anhydride, forming the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol.[11][14]

This method's high yields and tolerance for sensitive functional groups have made it a staple in complex natural product synthesis.[15]

Mitsunobu Reaction: The Redox Condensation Approach

The Mitsunobu reaction is unique in that it activates the alcohol rather than the carboxylic acid.[16] It is renowned for its mild conditions and, crucially, for proceeding with a clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable in stereoselective synthesis.[17][18]

Principle and Mechanistic Insight: The complex mechanism involves a redox process:

  • Triphenylphosphine (PPh₃) attacks an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[16]

  • This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt.[19]

  • The alcohol attacks the activated phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This converts the alcohol's hydroxyl group into an excellent leaving group.[20]

  • The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the ester and triphenylphosphine oxide. The Sₙ2 nature of this final step dictates the inversion of configuration.[17]

Chapter 4: Comparative Analysis and Method Selection

The choice of method depends on a careful analysis of the substrate, desired scale, and cost. The table below summarizes the key features of each approach.

FeatureModified Fischer-SpeierSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Conditions Acidic, RefluxNeutral, 0 °C to RTBasic, then Neutral, RTNeutral, 0 °C to RT
Key Reagents p-TsOH, Excess AlcoholDCC/EDC, DMAP (cat.)TCBC, Et₃N, DMAP (stoich.)PPh₃, DEAD/DIAD
Substrate Scope Good for simple 1° alcoholsExcellent for 1°, 2° alcoholsExcellent for hindered alcoholsExcellent for 1°, 2° alcohols
Acid Group Tolerance PoorExcellentExcellentExcellent
Key Byproducts WaterDCU (insoluble) or water-soluble urea2,4,6-Trichlorobenzoic acidTriphenylphosphine oxide, Hydrazine deriv.
Purification Simple wash/distillationFiltration and/or chromatographyChromatographyChromatography required
Stereochemistry Retention at alcohol centerRetention at alcohol centerRetention at alcohol centerInversion at alcohol center
Best For Large-scale, simple estersAcid-sensitive substratesSterically hindered substratesInverting a stereocenter

Conclusion

The esterification of this compound can be accomplished through several effective methods. For simple, large-scale syntheses with primary alcohols like methanol, a modified Fischer-Speier esterification using a mild acid catalyst is a viable and economic choice. However, for more delicate, complex, or sterically hindered alcohols, modern coupling reactions are superior. The Steglich and Yamaguchi esterifications offer mild, neutral conditions and high yields, making them robust choices for a wide range of substrates where acid sensitivity is a concern. For applications requiring precise stereochemical control, the Mitsunobu reaction is unparalleled, providing a clean inversion of the alcohol's stereocenter. By understanding the mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal strategy for their synthetic needs.

References

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The Untapped Potential of 3-tert-Butoxypropionic Acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While significant focus has been placed on the design of the two ligands, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This technical guide explores the potential of 3-tert-Butoxypropionic acid as a core component of PROTAC linkers. While not yet prominent in published literature, its structure offers intriguing possibilities for modulating physicochemical properties and enabling efficient PROTAC synthesis. This guide will, therefore, provide a comprehensive framework for its theoretical application, drawing upon established principles of PROTAC design, synthesis, and evaluation. We will present hypothetical yet representative data and detailed experimental protocols to serve as a practical resource for researchers venturing into the design of novel PROTACs.

Core Concepts of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[4][][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker plays a crucial role in this process by governing the geometry and stability of the ternary complex.[7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ub Transfer PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Rationale for Employing this compound as a Linker

The selection of a linker is a multi-parameter optimization process where factors like length, rigidity, and physicochemical properties must be carefully considered.[3][4] this compound, while a simple molecule, offers several theoretical advantages in the context of PROTAC design.

  • Modulation of Physicochemical Properties: The tert-butyl group can influence a PROTAC's properties. It can shield polar functionalities through intramolecular interactions, potentially enhancing cell permeability.[8][9] The ether linkage in the propionic acid backbone introduces a degree of flexibility and polarity, which can be beneficial for solubility and ternary complex formation.[4]

  • Synthetic Tractability: The carboxylic acid moiety of this compound provides a straightforward handle for conjugation to amine-functionalized ligands via standard amide bond formation. The tert-butoxy group itself is a stable ether, resistant to many common reaction conditions.

  • Protected Carboxylic Acid Functionality: The tert-butyl ester of this compound can be envisioned as a protected form of a carboxylic acid. This allows for a modular synthetic approach where the linker is first attached to one ligand, followed by deprotection and coupling to the second ligand.

Synthetic Strategy and Protocols

The synthesis of a PROTAC utilizing a this compound-derived linker can be approached in a stepwise manner. The following protocols outline a general strategy.

Synthesis of Amine-Functionalized this compound Linker

This protocol describes the conversion of this compound to an amine-terminated linker, ready for conjugation.

Linker_Synthesis_Workflow Start 3-tert-Butoxypropionic Acid Step1 Amide Coupling with Boc-protected diamine Start->Step1 Intermediate1 Boc-Protected Linker Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 End Amine-Functionalized Linker Step2->End

Caption: Workflow for the synthesis of an amine-functionalized linker.

Protocol 1: Synthesis of an Amine-Terminated Linker

  • Step 1: Amide Coupling

    • Dissolve this compound (1.0 eq) and a suitable Boc-protected diamine (e.g., N-Boc-1,2-diaminoethane, 1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[10][11]

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected linker.

  • Step 2: Boc Deprotection

    • Dissolve the Boc-protected linker in DCM.

    • Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[12][13]

    • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

    • The resulting amine-functionalized linker (as a TFA salt) can often be used in the next step without further purification.

PROTAC Assembly

This protocol outlines the sequential conjugation of the linker to the POI ligand and the E3 ligase ligand.

Protocol 2: Stepwise PROTAC Synthesis

  • Step 1: Conjugation of Linker to POI Ligand

    • Couple the synthesized amine-functionalized linker (1.1 eq) to a carboxylic acid-functionalized POI ligand (1.0 eq) using the amide coupling conditions described in Protocol 1, Step 1.

    • Purify the resulting POI-linker conjugate by flash column chromatography or preparative HPLC.

  • Step 2: Conjugation to E3 Ligase Ligand

    • The POI-linker conjugate, which now has a terminal carboxylic acid from the original this compound, is then coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.1 eq).

    • Employ the same amide coupling conditions as in Protocol 1, Step 1.

    • Purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological evaluation.

Characterization and Evaluation of the PROTAC

A rigorous evaluation of the synthesized PROTAC is essential to determine its efficacy.

Analytical Characterization
Technique Purpose Expected Outcome
LC-MS Identity and Purity AssessmentCorrect mass-to-charge ratio and a single major peak indicating high purity.[14]
¹H and ¹³C NMR Structural ConfirmationPeaks corresponding to all protons and carbons of the PROTAC molecule, confirming the final structure.
HRMS Exact Mass DeterminationProvides high-resolution mass data to confirm the elemental composition.
Biological Evaluation

A series of in vitro assays are necessary to assess the biological activity of the newly synthesized PROTAC.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Step1 Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Step1 Step2 Cellular Ubiquitination Assay Step1->Step2 Step3 Western Blot for Target Degradation Step2->Step3 Step4 Cell Viability/ Proliferation Assay Step3->Step4 End Lead Candidate Identification Step4->End

Caption: Experimental workflow for the biological evaluation of a PROTAC.

Protocol 3: Western Blot for Target Protein Degradation

  • Materials:

    • Cell line expressing the target protein of interest.

    • Synthesized PROTAC.

    • Cell lysis buffer.

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[15]

    • Quantify the band intensities to determine the extent of protein degradation.

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to monitor the proximity of the POI and E3 ligase induced by the PROTAC.

  • Procedure:

    • Label the POI and E3 ligase with a FRET donor and acceptor pair (e.g., terbium and fluorescein).

    • In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.

    • After incubation, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.[16][17]

Hypothetical Data and Interpretation

The following table presents hypothetical data for a series of PROTACs with varying linker lengths derived from this compound, illustrating the importance of linker optimization.

PROTAC ID Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Ternary Complex Kₑ (nM)
PROTAC-1This compound25075120
PROTAC-2+ 1 PEG unit509245
PROTAC-3+ 2 PEG units159520
PROTAC-4+ 3 PEG units808560

Data is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, PROTAC-3 with two additional PEG units demonstrates the highest potency (lowest DC₅₀) and maximal degradation (Dₘₐₓ), correlating with the strongest ternary complex formation (lowest Kₑ). This highlights the critical role of linker length in achieving optimal geometry for efficient protein degradation.[7]

Conclusion

While the application of this compound as a PROTAC linker is presented here as a theoretical concept, the underlying principles of its design, synthesis, and evaluation are firmly rooted in established PROTAC development strategies. Its unique structural features offer a promising, yet unexplored, avenue for fine-tuning the physicochemical properties of PROTACs. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this and other novel linkers in the quest for more effective and selective protein degraders. The continued innovation in linker design will undoubtedly be a key driver in the advancement of targeted protein degradation as a therapeutic modality.[1][2]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

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  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Valverde, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 824–831. [Link]

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  • Valverde, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 824–831. [Link]

  • Murakami, Y., et al. (2025, August 30). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]

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  • HUSSAIN, N., et al. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6523–6531. [Link]

  • Linsky, T. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 9, e52651. [Link]

  • Bemis, T. A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(1), 11–28. [Link]

  • Maple, H. J., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(14), 9579–9590. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(5), 545–562. [Link]

  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • Sun, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4581-4601. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

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  • Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. SLAS Discovery, 27(4), 183–191. [Link]

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Application Notes and Protocols for 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the use of 3-tert-butoxypropionic acid in research and development settings. It includes detailed information on the compound's properties, a proposed experimental protocol for its synthesis, and a key application in solid-phase peptide synthesis, highlighting its role as a versatile building block and protected carboxylic acid. Safety, handling, and characterization data are also discussed to ensure operational excellence and data integrity.

Introduction: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₇H₁₄O₃, is a carboxylic acid featuring a tert-butoxy group at the β-position.[1] This structural motif imparts unique chemical properties that are highly valuable in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The bulky tert-butyl group provides steric shielding and influences the electronic nature of the propionic acid backbone, while its acid-lability allows for its use as a protecting group that can be selectively removed under specific acidic conditions.[2]

This guide will detail a proposed synthetic protocol for this compound, outline its application as a protected building block in peptide synthesis, and provide expected analytical data for its characterization. The protocols and insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Safety Information

A thorough understanding of a compound's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density ~0.989 g/mL at 20 °C[3]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water.[1]
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propanoic acid[1]
CAS Number 21150-73-2[1]
Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4][5]

  • Hazard Classifications: May cause skin, eye, and respiratory irritation.[3][6]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4][7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Synthesis of this compound: A Proposed Protocol

While several synthetic routes can be envisioned, the Michael addition of tert-butanol to acrylic acid offers a direct and atom-economical approach. The following is a proposed protocol based on established principles of Michael additions.[8][9]

Reaction Principle

The synthesis proceeds via a conjugate addition of the tert-butoxide ion to the electron-deficient alkene of acrylic acid. A catalytic amount of a strong base is used to generate the tert-butoxide in situ.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product AcrylicAcid Acrylic Acid Product This compound AcrylicAcid->Product tertButanol tert-Butanol tertButanol->Product Base Strong Base (e.g., NaH) Base->Product catalyzes

Caption: Michael Addition Synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (100 mL).

  • Generation of tert-Butoxide: To the stirred THF, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.5 g, ~12.5 mmol) in portions at 0 °C (ice bath).

  • Addition of tert-Butanol: Slowly add tert-butanol (10 mL, ~105 mmol) to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Acrylic Acid: Cool the reaction mixture back to 0 °C and add acrylic acid (5 g, ~69.4 mmol) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the aqueous solution to a pH of ~3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The acid-labile nature of the tert-butoxy group makes this compound an excellent candidate for use as a protected building block or linker in solid-phase peptide synthesis (SPPS).[10][11] It can be used to introduce a flexible, non-amino acid spacer into a peptide sequence or to cap the N-terminus.

Conceptual Workflow

The general workflow for incorporating this compound into a peptide chain via SPPS is illustrated below.

G Start Resin-Bound Peptide with Free N-terminus Coupling Couple with Activated This compound Start->Coupling Washing1 Wash Resin Coupling->Washing1 Continue_Synthesis Continue Peptide Elongation (if necessary) Washing1->Continue_Synthesis Cleavage Global Deprotection and Cleavage from Resin (TFA) Washing1->Cleavage If capping Continue_Synthesis->Cleavage Final_Peptide Purified Peptide with 3-Hydroxypropionic Acid Moiety Cleavage->Final_Peptide

Caption: Incorporation of this compound in SPPS.

Protocol for N-Terminal Capping

This protocol describes the use of this compound to cap the N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add a base like diisopropylethylamine (DIPEA) (6 equivalents) and allow the activation to proceed for 5-10 minutes.

  • Coupling: Drain the DCM from the resin and add the activated this compound solution. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:water:TIS) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting group from the propionic acid moiety, yielding a 3-hydroxypropionic acid cap.

  • Product Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the purified peptide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - A singlet at ~1.2 ppm (9H) corresponding to the tert-butyl protons. - A triplet at ~2.5 ppm (2H) for the methylene group adjacent to the carboxylic acid. - A triplet at ~3.6 ppm (2H) for the methylene group adjacent to the ether oxygen. - A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal at ~28 ppm for the methyl carbons of the tert-butyl group. - A signal around 35 ppm for the CH₂ adjacent to the carbonyl. - A signal around 65 ppm for the CH₂ adjacent to the ether oxygen. - A signal around 75 ppm for the quaternary carbon of the tert-butyl group. - A signal around 175 ppm for the carboxylic acid carbonyl carbon.
IR Spectroscopy - A broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of a carboxylic acid). - C-H stretching vibrations around 2970-2870 cm⁻¹. - A strong C=O stretch around 1710 cm⁻¹. - A C-O stretch for the ether linkage around 1100 cm⁻¹.
Mass Spectrometry (ESI-) - A molecular ion peak at m/z 145.08 [M-H]⁻.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in organic synthesis, particularly in the construction of complex molecules like peptides. The protocols and data presented in this guide are intended to facilitate its synthesis and application, providing a solid foundation for researchers to explore its full potential. The strategic use of its protective tert-butoxy group opens avenues for innovative molecular design and development.

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The Strategic Utility of 3-tert-Butoxypropionic Acid in Modern Organic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of specialized building blocks is paramount to the efficient construction of complex molecular architectures with tailored properties. 3-tert-Butoxypropionic acid, a bifunctional molecule featuring a carboxylic acid and a sterically encumbered tert-butoxy ether, has emerged as a valuable tool for chemists. Its unique structural attributes offer a combination of a stable, yet readily cleavable, protecting group and a versatile three-carbon spacer, making it particularly amenable to applications in drug discovery and materials science. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), alongside detailed experimental protocols for its utilization.

Core Applications: A Molecule of Dichotomous Functionality

The primary utility of this compound stems from the orthogonal nature of its two functional groups. The carboxylic acid provides a handle for standard coupling reactions, most notably amide bond formation, while the tert-butoxy group serves as a robust protecting group for the hydroxyl functionality, which can be selectively cleaved under acidic conditions. This dichotomous reactivity allows for its seamless integration into multi-step synthetic sequences.

Key Attributes and Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Liquid[1]
Density 0.989 g/mL at 20 °C[1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water.[2]

Application Spotlight: A Flexible Linker in PROTAC Synthesis

The burgeoning field of targeted protein degradation has highlighted the critical role of linker design in the efficacy of PROTACs.[3] These heterobifunctional molecules require a linker to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, initiating the degradation of the POI.[4] Alkyl chains are frequently employed as linkers to provide flexibility and optimize the spatial orientation of the two ligands for efficient ternary complex formation.[5]

This compound is an ideal precursor for a flexible, hydrophilic linker segment in PROTAC synthesis. The propionic acid moiety allows for its conjugation to an amine-functionalized warhead or E3 ligase ligand, while the tert-butoxy group can be deprotected to reveal a hydroxyl group for subsequent attachment to the other half of the PROTAC.

Workflow for PROTAC Synthesis Incorporating a this compound-Derived Linker

PROTAC_synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation 3_TBA This compound Coupled_Product tert-Butoxy Protected Intermediate 3_TBA->Coupled_Product Amide Coupling (e.g., HATU, DIEA) Amine_Ligand Amine-Functionalized Ligand (Warhead or E3 Ligand) Amine_Ligand->Coupled_Product Deprotection Acidic Cleavage (e.g., TFA in DCM) Coupled_Product->Deprotection Hydroxy_Intermediate Hydroxy-Functionalized Intermediate Deprotection->Hydroxy_Intermediate PROTAC Final PROTAC Hydroxy_Intermediate->PROTAC Conjugation Other_Ligand Activated Ligand (E3 Ligand or Warhead) Other_Ligand->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the coupling of this compound with an amine-containing molecule, a common first step in its use as a linker.

Causality Behind Experimental Choices:

  • Coupling Reagents (HATU/DIEA): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral amines.[6] DIEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction without interfering with the coupling process.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves a wide range of organic molecules, including the reactants and reagents in this protocol.

  • Inert Atmosphere (Nitrogen or Argon): This prevents the reaction of the activated carboxylic acid with moisture, which would lead to the hydrolysis of the active ester intermediate and reduce the yield of the desired amide.

Materials:

  • This compound

  • Amine-functionalized substrate (e.g., an amine-containing warhead or E3 ligase ligand)

  • HATU

  • DIEA

  • Anhydrous DMF

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine-functionalized substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add DIEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Deprotection of the tert-Butoxy Group

This protocol outlines the cleavage of the tert-butoxy ether to reveal the free hydroxyl group, which can then be used for further functionalization.

Causality Behind Experimental Choices:

  • Reagent (TFA): Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butyl group via an E1 mechanism, forming the stable tert-butyl cation and isobutylene as volatile byproducts.[7]

  • Solvent (DCM): Dichloromethane is a common solvent for TFA-mediated deprotections as it is relatively inert and easily removed.

  • Scavengers (Optional): For substrates containing sensitive functional groups (e.g., tryptophan), scavengers like triisopropylsilane (TIS) can be added to trap the liberated tert-butyl cations and prevent side reactions.

Materials:

  • tert-Butoxy protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Triisopropylsilane (TIS)

Procedure:

  • Dissolve the tert-butoxy protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[8]

  • (Optional) If the substrate is sensitive to carbocations, add TIS (5-10% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting crude hydroxyl-functionalized intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography.

Visualization of Key Chemical Transformations

transformations cluster_amide Amide Bond Formation cluster_deprotection tert-Butyl Deprotection reactants_amide This compound R-NH₂ product_amide Amide Product reactants_amide->product_amide HATU, DIEA, DMF reactant_deprotection tert-Butoxy Protected Intermediate product_deprotection Hydroxyl Product reactant_deprotection->product_deprotection TFA, DCM

Caption: Key reactions involving this compound.

Broader Applications in Organic Synthesis

Beyond its utility in PROTACs, this compound can be employed as a versatile building block in various synthetic contexts:

  • Introduction of a Hydroxypropyl Moiety: After coupling and deprotection, it provides a convenient method for installing a 3-hydroxypropyl group onto a molecule.

  • Synthesis of Functionalized Polymers: The carboxylic acid can be polymerized, and the tert-butoxy groups can be subsequently removed to yield polymers with pendant hydroxyl groups, which can be further functionalized.

  • As a Protected β-Hydroxy Acid Synthon: It serves as a stable and easily handled precursor to 3-hydroxypropionic acid, a valuable chiral building block in natural product synthesis.

Conclusion and Future Outlook

This compound represents a strategically valuable and versatile reagent in the modern organic chemist's toolkit. Its straightforward application in amide coupling reactions, combined with the robust yet selectively cleavable nature of the tert-butoxy protecting group, makes it particularly well-suited for the modular synthesis of complex molecules like PROTACs. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the utility of such well-defined, bifunctional building blocks is expected to expand, paving the way for new synthetic innovations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Vulcanchem. (n.d.). This compound - 21150-73-2.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
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  • Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(11), 4379–4391.
  • Harvard University. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)propionic acid (C7H14O3). Retrieved from [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Wu, Y., & Sun, H. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MacMillan, D. S., & Murray, P. R. (2016). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(43), 10254–10259.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Larsson, P., & Somfai, P. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. European Journal of Organic Chemistry, 2012(28), 5547–5552.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

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3-tert-Butoxypropionic Acid: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 3-tert-Butoxypropionic acid, a bifunctional molecule featuring a carboxylic acid and a sterically hindered tert-butoxy ether, has emerged as a valuable synthon. The tert-butoxy group serves as a robust protecting group for the 3-hydroxy functionality of propionic acid, stable to a variety of reaction conditions, yet readily removable under acidic treatment. This unique combination of a reactive carboxylic acid handle and a protected hydroxyl group allows for sequential and controlled modifications, making it an ideal starting material for multistep syntheses.

This technical guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its chemical properties, key synthetic transformations, and provide detailed protocols for its application in the synthesis of complex molecules, including its use as a linker in advanced drug development modalities.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its structure confers a desirable balance of reactivity and stability.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
CAS Number 21150-73-2
Appearance Colorless liquid
Boiling Point ~90°C at 2 mmHg
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate), limited solubility in water.[1]

The carboxylic acid moiety provides a reactive site for a wide range of transformations, including esterification and amidation, while the tert-butoxy group offers steric bulk and is stable to nucleophilic and basic conditions.

Core Synthetic Applications

The utility of this compound stems from its bifunctional nature, allowing for two primary modes of reactivity: transformations involving the carboxylic acid and the deprotection and subsequent functionalization of the tert-butoxy group.

Amide Bond Formation: Synthesis of Substituted Anilines

A key application of this compound is in the synthesis of more complex amide-containing molecules. The carboxylic acid can be readily coupled with amines using standard peptide coupling reagents. A notable example is its use in the synthesis of substituted anilines, which are important intermediates in the development of anti-allergic agents.[2]

sub_a This compound reagent Coupling Reagent (e.g., DCC, EDC) sub_a->reagent sub_b Substituted Aniline sub_b->reagent product Amide Product reagent->product Amide Coupling

Caption: Amide bond formation using this compound.

Protocol 1: Synthesis of N-(3,5-dinitrophenyl)-3-tert-butoxypropionamide

This protocol is an illustrative example of an amide coupling reaction based on procedures described in the patent literature.[2]

Materials:

  • 3,5-Dinitroaniline

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,5-dinitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3,5-dinitrophenyl)-3-tert-butoxypropionamide.

Expected Product Characterization Data
¹H NMR Peaks corresponding to the aromatic protons of the dinitrophenyl ring, the methylene protons of the propionyl chain, and the singlet for the tert-butyl group.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
The tert-Butoxy Group as a Protected Hydroxyl

The tert-butoxy group serves as an effective protecting group for a 3-hydroxypropyl chain. This allows for extensive chemical modifications at other parts of the molecule. The tert-butyl ether can be selectively cleaved under acidic conditions to reveal the primary alcohol, which can then be further functionalized.

Deprotection Protocol 2: Cleavage of the tert-Butoxy Group

This protocol outlines a general procedure for the acid-catalyzed deprotection of the tert-butoxy group.

Materials:

  • tert-Butoxy-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butoxy-containing compound in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at room temperature. The amount of TFA will depend on the substrate and may range from catalytic to a significant excess.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol as needed.

start tert-Butoxy Protected Compound reagent Acid (e.g., TFA) start->reagent product Deprotected Alcohol reagent->product Deprotection

Caption: Acid-catalyzed deprotection of a tert-butoxy group.

Application in Advanced Drug Development: A Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is crucial for the efficacy of the PROTAC.

This compound is an excellent candidate for incorporation into PROTAC linkers. Its propionic acid backbone provides a flexible spacer, and the protected hydroxyl group allows for orthogonal chemistry. After coupling the carboxylic acid to one of the ligands, the tert-butoxy group can be deprotected to reveal a hydroxyl group, which can then be used to attach the second ligand.

sub_a This compound intermediate_1 Intermediate 1 sub_a->intermediate_1 Amide Coupling ligand_1 Target Protein Ligand ligand_1->intermediate_1 deprotection Deprotection (TFA) intermediate_1->deprotection intermediate_2 Intermediate 2 (with free -OH) deprotection->intermediate_2 protac Final PROTAC intermediate_2->protac Coupling ligand_2 E3 Ligase Ligand ligand_2->protac

Caption: Synthetic strategy for incorporating this compound into a PROTAC linker.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules. Its bifunctional nature, combining a reactive carboxylic acid with a stable yet readily cleavable tert-butoxy protecting group, offers synthetic chemists a powerful tool for controlled and sequential molecular construction. The applications highlighted in this guide, from the synthesis of pharmaceutical intermediates to its potential use in the burgeoning field of PROTACs, underscore the broad utility of this synthon. The provided protocols serve as a practical starting point for researchers and scientists in drug development and other areas of chemical synthesis to harness the potential of this compound in their own research endeavors.

References

  • Google Patents. (1988). 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity. US4725620A.

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Application Note: A Comprehensive Guide to the Quantitative Analysis of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the accurate quantification of 3-tert-Butoxypropionic acid in various matrices. Recognizing the unique chemical properties of this analyte—specifically its polarity and the presence of a thermally labile tert-butyl group—this document evaluates two primary analytical strategies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. We present LC-MS/MS as the preferred method for its superior sensitivity, specificity, and reduced sample preparation complexity, making it ideal for challenging biological matrices. A comprehensive, step-by-step LC-MS/MS protocol is provided, alongside a validated GC-MS protocol as a robust alternative. This document is intended for researchers, analytical scientists, and drug development professionals requiring reliable and reproducible quantification of this compound.

Introduction and Analyte Profile

This compound (MW: 146.18 g/mol , Formula: C₇H₁₄O₃) is a carboxylic acid characterized by a tert-butyl ether functional group.[1][2] The accurate quantification of such molecules is essential in diverse fields, from pharmaceutical development, where it may be a metabolite or impurity, to industrial process monitoring.

The analytical challenge posed by this molecule stems from its inherent properties:

  • High Polarity: The carboxylic acid group makes the molecule highly polar, leading to poor volatility and potential for strong interaction with active sites in chromatographic systems.[3][4]

  • Lack of a Strong Chromophore: The absence of significant UV-absorbing functional groups makes high-sensitivity detection by HPLC-UV challenging, often requiring analysis at low wavelengths (~210 nm) where matrix interference is common.[5]

  • Thermal Instability: The tert-butyl group can be susceptible to thermal degradation, a critical consideration for Gas Chromatography (GC) which employs high temperatures at the injection port.

This application note addresses these challenges by providing detailed, field-proven methodologies designed to ensure analytical robustness and integrity.

Analyte Chemical Structure

Caption: Chemical structure of this compound.

Comparison of Primary Analytical Strategies

The choice of analytical technique is paramount and depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

FeatureLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Derivatization Not required. Analysis is performed on the native molecule.Mandatory. Required to increase volatility and thermal stability.[4][6]
Sensitivity Excellent (sub-ng/mL levels achievable).Very good, but can be limited by derivatization efficiency and background.
Selectivity Excellent, due to precursor/product ion monitoring (MRM).Very good, based on retention time and mass fragmentation pattern.
Throughput High, with typical run times of 5-10 minutes.Moderate, as it includes an offline derivatization step.
Matrix Effects Susceptible to ion suppression/enhancement. Requires careful optimization.Less prone to ion suppression but can have matrix interference.
Recommendation Primary choice for complex biological matrices (plasma, urine, tissue).[7]A robust alternative, suitable for simpler matrices or when LC-MS/MS is unavailable.

Primary Protocol: Quantification by LC-MS/MS

This method is recommended for its high sensitivity and specificity, eliminating the need for chemical derivatization. The core principle involves separating the analyte from matrix components using reversed-phase HPLC, followed by ionization (typically negative-ion electrospray) and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Experimental Workflow

Caption: Workflow for GC-MS quantification, highlighting the mandatory derivatization step.

Detailed Step-by-Step Protocol

A. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate after acidification).

  • Evaporate the organic extract to complete dryness under nitrogen. The sample must be anhydrous before silylation.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization. [8]5. Cool the sample to room temperature before injection. The reaction mixture can often be injected directly. [6] B. GC-MS Instrumental Conditions

ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)Provides good separation for a wide range of derivatized compounds.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp 250°CHot enough for volatilization but low enough to minimize potential degradation.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert carrier gas standard for GC-MS.
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minA general-purpose program to elute the derivatized analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring only specific, characteristic ions.
Key Ions (TMS Derivative) To be determined empirically. Predicted ions: m/z 57 (tert-butyl cation, likely base peak), m/z 73 (TMS group), m/z 117 (loss of tert-butyl from silylated carboxyl), m/z 203 ([M-15]⁺, loss of a methyl group).Monitoring multiple ions increases confidence in analyte identification.

References

  • GC Derivatization Guide. (n.d.). Regis Technologies.
  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Method Summaries. (2021). US EPA. Retrieved from [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. (n.d.). PerkinElmer. Retrieved from [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices. (2021). MDPI. Retrieved from [Link]

  • A sensitive and selective method for the determination of short-chain fatty acids in biological samples. (2020). Analyst. Retrieved from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Longdom Publishing. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu Corporation. Retrieved from [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-tert-butoxypropionic acid, a valuable building block in pharmaceutical and materials science. We present a robust and scalable protocol centered on the Michael addition of tert-butanol to an acrylic acid derivative. This application note delves into the reaction mechanism, critical process parameters for scaling, safety protocols, and analytical validation. The information is tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from bench-scale to pilot or manufacturing scale.

Introduction and Scientific Background

This compound is a carboxylic acid featuring a bulky tert-butoxy group. This structural motif imparts unique properties, making it a key intermediate in the synthesis of complex molecules. The tert-butyl ester functionality can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. Its applications are found in the development of novel polymers, as a linker in drug delivery systems, and in the synthesis of active pharmaceutical ingredients (APIs).

The primary challenge in producing this compound lies in developing a process that is not only high-yielding but also economically viable and safe for large-scale production. This guide focuses on a well-established synthetic strategy: the conjugate addition of tert-butanol to an acrylate system.

Synthetic Strategy and Mechanistic Rationale

The most direct and atom-economical approach for the synthesis of this compound on a large scale is the acid-catalyzed Michael addition of tert-butanol to acrylic acid.

Reaction: tert-Butanol + Acrylic Acid → this compound

Mechanistic Insight

The reaction proceeds via an acid-catalyzed conjugate addition mechanism. The acid catalyst protonates the carbonyl oxygen of acrylic acid, which activates the α,β-unsaturated system towards nucleophilic attack. The lone pair of electrons on the oxygen atom of tert-butanol then attacks the β-carbon of the activated acrylic acid. A subsequent proton transfer regenerates the catalyst and yields the final product.

G

Scale-Up Considerations: From Bench to Production

Transitioning a synthesis to a larger scale introduces challenges that are not always apparent at the laboratory level. Below are key considerations for the scale-up of this compound synthesis.

  • Reagent Sourcing and Handling : For large-scale synthesis, sourcing high-purity tert-butanol and acrylic acid is crucial. Acrylic acid is often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization, which is a critical safety consideration.[1][2]

  • Thermal Management : The reaction is exothermic. On a large scale, efficient heat dissipation is vital to prevent runaway reactions and side product formation. A jacketed reactor with controlled cooling is mandatory.

  • Catalyst Selection and Loading : While strong mineral acids like sulfuric acid are effective, they can lead to corrosion and difficult work-up procedures. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are a superior choice for scale-up. They are easily removed by filtration, minimizing downstream processing and waste.

  • Reaction Stoichiometry : An excess of tert-butanol is often used to drive the reaction to completion and can also serve as a solvent. However, on a large scale, this increases the cost and the volume of solvent to be recovered. Process optimization should aim to minimize this excess.

  • Work-up and Purification : The purification of the final product on a large scale is best achieved by vacuum distillation. This requires careful control of temperature and pressure to avoid decomposition of the product.

Detailed Application Protocol

This protocol describes the synthesis of this compound on a 1 kg scale.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationSupplierNotes
Acrylic Acid1.0 kg (13.9 mol)Sigma-AldrichStabilized with MEHQ
tert-Butanol3.1 kg (41.6 mol)Sigma-AldrichAnhydrous
Amberlyst-15100 gDuPontHydrogen form, dry
10 L Jacketed Glass Reactor------Equipped with overhead stirrer, thermocouple, and reflux condenser
Vacuum Distillation Setup------Capable of achieving <10 mmHg
Rotary Evaporator------For solvent removal
Experimental Workflow

G Start Start Charge_Reagents Charge Reactor with tert-Butanol and Amberlyst-15 Start->Charge_Reagents Heat_Mixture Heat to 50°C Charge_Reagents->Heat_Mixture Add_Acrylic_Acid Slowly Add Acrylic Acid (Maintain T < 60°C) Heat_Mixture->Add_Acrylic_Acid React Stir at 60°C for 12h Add_Acrylic_Acid->React Monitor Monitor by GC-MS React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Concentrate Remove Excess tert-Butanol (Rotary Evaporator) Filter->Concentrate Distill Vacuum Distill Crude Product Concentrate->Distill Characterize Analyze Final Product (NMR, GC-MS, IR) Distill->Characterize End End Characterize->End

Step-by-Step Procedure
  • Reactor Setup : Assemble the 10 L jacketed glass reactor with an overhead stirrer, thermocouple, and a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging : Charge the reactor with tert-butanol (3.1 kg) and Amberlyst-15 resin (100 g).

  • Heating : Begin stirring and heat the mixture to 50°C using the reactor jacket.

  • Acrylic Acid Addition : Slowly add the acrylic acid (1.0 kg) to the reactor over a period of 2 hours using a dropping funnel. Monitor the internal temperature and maintain it below 60°C by adjusting the addition rate and/or using the cooling function of the jacket.

  • Reaction : Once the addition is complete, maintain the reaction mixture at 60°C with stirring for 12 hours.

  • In-Process Control : After 12 hours, take a small sample and analyze it by GC-MS to confirm the consumption of acrylic acid.

  • Catalyst Removal : Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of tert-butanol and regenerated for future use.

  • Solvent Removal : Remove the excess tert-butanol from the filtrate using a rotary evaporator.

  • Purification : The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 90-95°C at 10 mmHg.

  • Product Characterization : The final product should be a colorless liquid. Expected yield is 1.6 - 1.8 kg (80-90%). Confirm the structure and purity using standard analytical techniques.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.5 (br s, 1H, COOH), 3.65 (t, 2H, -O-CH₂-), 2.60 (t, 2H, -CH₂-COOH), 1.25 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 177.5, 73.0, 62.0, 35.0, 27.5.

  • GC-MS : To confirm purity and molecular weight (m/z = 146.18).[3][4]

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation : The reaction should be carried out in a well-ventilated fume hood or a designated chemical synthesis bay.[1][5]

  • tert-Butyl Acrylate and Acrylic Acid Hazards : Both tert-butyl acrylate and acrylic acid are flammable liquids and can cause skin and respiratory irritation.[1][6][7] Avoid inhalation of vapors and direct contact with skin.[1][7] All transfers should be conducted in a manner that minimizes vapor release.

  • Static Discharge : Ground and bond all equipment to prevent static discharge, which can be an ignition source for flammable vapors.[2][5]

  • Spill Management : Have appropriate spill kits available. In case of a spill, contain the material and absorb it with an inert material.[1][5]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a solid acid catalyst and carefully controlling reaction parameters, this process can be safely and efficiently implemented on an industrial scale. The provided guidelines on safety, work-up, and analysis will aid researchers and chemists in successfully producing this valuable chemical intermediate.

References

  • tert-Butyl Acrylate (TBA) - Safety data sheet. (n.d.).
  • tert-Butyl acrylate - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • BASIC ACRYLIC MONOMER MANUFACTURERS, INC. (2024, April 6).
  • 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9. (2025, September 25).
  • tert-Butyl Acrylate / Technical Data Sheet / En. (n.d.).
  • tert-Butyl Acrylate (TBA) - Safety data sheet. (2025, October 17).
  • 3-tert-Butoxy-3-oxopropanoic acid synthesis. (n.d.).
  • 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. (n.d.).
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. (n.d.).
  • WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012, September 7).
  • Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification. (n.d.).
  • 3-(tert-Butoxy)propionic acid = 98.0 T 21150-73-2. (n.d.).
  • 3-(tert-butoxy)propionic acid (C7H14O3). (n.d.).
  • 3-tert-Butoxy-3-oxopropanoic Acid/40052-13-9. (n.d.).
  • 3-(tert-butoxy)propionic acid synthesis. (n.d.).
  • Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. (n.d.).
  • US20060149100A1 - Process for separating and recovering 3-hydroxypropionic acid and acrylic acid. (n.d.).
  • tert-Butyl Esters. (n.d.).
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. (n.d.).
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009, July 12).
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.).
  • 3-(4-tert-Butylphenyl)propionic acid, 97% 25 g. (n.d.).
  • WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts. (n.d.).
  • Synthesis of propanoic acid- Dr. Tania CS. (2023, July 21).

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Application Notes & Protocols: 3-tert-Butoxypropionic Acid and its Analogs in the Synthesis of Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-tert-butoxypropionic acid and its structural analogs, particularly Boc-protected β-amino acids, in the synthesis of pharmaceuticals. This document provides in-depth scientific context, field-proven insights, and detailed protocols to illustrate the practical application of these valuable synthetic building blocks.

Introduction: The Strategic Importance of the tert-Butoxy Group in Pharmaceutical Synthesis

The tert-butoxy group, particularly in the form of a tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry. Its prevalence stems from a unique combination of stability and controlled lability. The bulky tert-butyl group provides steric hindrance, rendering it stable to a wide range of nucleophilic and basic conditions, which is crucial for multi-step syntheses where various functional groups must remain intact.[1][2] However, it can be readily and cleanly removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), providing an orthogonal deprotection strategy.[1][2]

This compound exemplifies a simple bifunctional molecule where the tert-butoxy group acts as a stable ether linkage. More commonly in pharmaceutical synthesis, we encounter its conceptual analog: N-Boc protected β-amino acids. In these structures, the tert-butoxycarbonyl group protects the amine functionality, allowing the carboxylic acid to undergo selective reactions. This guide will focus on the application of such a Boc-protected β-amino acid, a key intermediate in the synthesis of a blockbuster antidiabetic drug, to illustrate the principles that also apply to the broader class of compounds including this compound.

Application Focus: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent class of drugs where the strategic use of Boc-protected amino acids is critical is the dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes.[3][4] These drugs, often referred to as "gliptins," function by prolonging the action of incretin hormones, which regulate blood glucose levels.[3][5] A prime example is Sitagliptin, the first approved DPP-4 inhibitor.[3]

The Role of a Boc-Protected β-Amino Acid in the Synthesis of Sitagliptin

The synthesis of Sitagliptin involves the coupling of two key fragments: a trifluoromethyl-substituted triazolopiperazine and a chiral β-amino acid derivative.[6][7] The specific β-amino acid intermediate is (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid.[7][8]

The Boc group on the amine of this intermediate is pivotal for the success of the synthesis for several reasons:

  • Prevention of Self-Polymerization: Without the protecting group, the amino acid could react with itself to form polyamide oligomers.

  • Enabling Selective Carboxylic Acid Activation: The presence of the Boc group allows for the selective activation of the carboxylic acid moiety for amide bond formation with the triazolopiperazine fragment.

  • Maintaining Stereochemical Integrity: The Boc group helps to prevent racemization at the chiral center during the coupling reaction.

  • Facilitating Purification: The lipophilic nature of the Boc group can aid in the purification of intermediates by standard chromatographic techniques.

The logical workflow for the final stages of Sitagliptin synthesis is depicted in the following diagram:

sitagliptin_synthesis cluster_reactants Key Intermediates cluster_reaction Core Reaction cluster_products Products Boc_AA (3R)-3-[N-(tert-butoxycarbonyl)amino]-4- (2,4,5-trifluorophenyl)butanoic acid Coupling Amide Bond Formation (Acid-Amine Coupling) Boc_AA->Coupling Triazolo 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Triazolo->Coupling Boc_Sitagliptin Boc-Protected Sitagliptin Coupling->Boc_Sitagliptin Forms Amide Bond Deprotection Acidic Deprotection (e.g., Methanolic HCl) Boc_Sitagliptin->Deprotection Removes Boc Group Sitagliptin Sitagliptin (Final API) Deprotection->Sitagliptin

Caption: Synthetic workflow for Sitagliptin highlighting the key coupling and deprotection steps.

Experimental Protocols: A Guide to Key Transformations

The following protocols are illustrative and based on established chemical principles for the synthesis of molecules like Sitagliptin.[7][8] Researchers should adapt these procedures to their specific laboratory conditions and scale, always adhering to appropriate safety measures.

Protocol 1: Amide Coupling of Boc-Protected β-Amino Acid with Triazolopiperazine

This protocol describes the crucial step of forming the amide bond between the carboxylic acid of the protected β-amino acid and the secondary amine of the triazolopiperazine moiety.

Objective: To synthesize Boc-protected Sitagliptin.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
(3R)-3-[N-(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid486460-21-3345.311.0
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][8][9]triazolo[4,3-a]pyrazine HCl762240-92-6228.621.05
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0
Propylphosphonic Anhydride (T3P®), 50% solution in Ethyl Acetate68957-94-8318.10 (as trimer)2.0
Dichloromethane (DCM), anhydrous75-09-284.93-

Procedure:

  • To a clean, dry, nitrogen-purged reactor, add (3R)-3-[N-(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid (approx. 10 volumes relative to the acid).

  • Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][8][9]triazolo[4,3-a]pyrazine hydrochloride (1.05 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture to act as a non-nucleophilic base, neutralizing the hydrochloride salt and activating the carboxylic acid for coupling.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the T3P® solution (2.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The use of T3P® is a modern and efficient method for amide bond formation, known for high yields and low epimerization.[10]

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected Sitagliptin.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is critical as water can hydrolyze the activated carboxylic acid intermediate and the T3P® reagent, reducing the yield.

  • Use of DIPEA: DIPEA is a sterically hindered base that deprotonates the ammonium salt and the carboxylic acid without competing as a nucleophile in the coupling reaction.

  • T3P® as Coupling Reagent: T3P® is favored in industrial settings because it is effective, and its byproducts are water-soluble, simplifying the workup process.[10]

  • Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and minimize potential side reactions, including racemization.

Protocol 2: Boc-Deprotection to Yield the Final Active Pharmaceutical Ingredient (API)

This protocol outlines the final step, the removal of the Boc protecting group to reveal the primary amine of Sitagliptin.

Objective: To synthesize Sitagliptin from its Boc-protected precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
Boc-Protected Sitagliptin486460-32-6523.51From Protocol 1
Methanolic HCl (e.g., 3M)7647-01-036.46 (for HCl)Can be prepared or purchased
Methanol (MeOH)67-56-132.04Anhydrous grade recommended
Diethyl Ether or MTBE60-29-774.12For precipitation of the product

Procedure:

  • Dissolve the Boc-protected Sitagliptin in a minimal amount of methanol.

  • Cool the solution to 0°C.

  • Slowly add a solution of methanolic HCl (typically 3-5 equivalents of HCl).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

  • Add an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the Sitagliptin hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

  • The free base can be obtained by neutralizing the salt, and the phosphate salt (the commercial form) can be prepared by treatment with phosphoric acid.

Deprotection Mechanism Visualization:

boc_deprotection Boc_Amine R-NH-C(=O)O-C(CH₃)₃ Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H⁺ (from HCl) Carbocation R-NH-C(=O⁺H)O-C(CH₃)₃ Protonated Intermediate Protonation->Carbocation Elimination Elimination Carbocation->Elimination Loss of tert-butyl cation Products Products Elimination->Products

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Conclusion and Future Perspectives

The use of tert-butoxy protecting groups, as exemplified by the Boc-protected β-amino acid in the synthesis of Sitagliptin, is a powerful and enabling strategy in modern pharmaceutical development. It allows for the precise and high-yield construction of complex molecules by masking reactive functional groups. The principles demonstrated here are broadly applicable to the synthesis of a wide range of APIs, including other "gliptins," peptides, and complex natural products. As synthetic methodologies evolve, the development of new protecting groups and more efficient coupling reagents will continue to be a major driver of innovation in drug discovery and manufacturing.

References

  • Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[6][8][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]

  • Hansen, K. B. et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available at: [Link]

  • U.S. Patent No. US20120108598A1. (2012). Sitagliptin synthesis. Google Patents.
  • International Patent No. WO2010131025A1. (2010). Sitagliptin synthesis. Google Patents.
  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • Deng, Y. et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18), 6211-6213. Available at: [Link]

  • International Patent No. CN104326961A. (2015). Synthetic process of vildagliptin. Google Patents.
  • McCaughan, C. A., & McKillop, D. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1468-1483. Available at: [Link]

  • ResearchGate. (2015). A Cost-Effective Method to Prepare Pure Vildagliptin. Available at: [Link]

  • U.S. Patent No. US20080167479A1. (2008). Process for preparing vildagliptin. Google Patents.
  • OAText. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available at: [Link]

  • ARKAT USA, Inc. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available at: [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid. Available at: [Link]

  • ResearchGate. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • National Institutes of Health. (2018). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Available at: [Link]

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The Versatile Role of 3-tert-Butoxypropionic Acid in Advanced Polymer Synthesis: A Guide to pH-Responsive and Biodegradable Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer chemistry, the quest for functional and intelligent materials is paramount. 3-tert-Butoxypropionic acid emerges as a highly valuable, yet often overlooked, building block for the synthesis of sophisticated polymers. Its unique structure, featuring a protected carboxylic acid, provides a strategic advantage for creating materials with tailored properties, particularly in the realms of biomedical and environmentally benign applications. This guide offers an in-depth exploration of the use of this compound in polymer chemistry, providing detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the synthesis of its derivatives, their polymerization, and the transformation into functional materials, with a focus on pH-responsive and biodegradable polymers.

Introduction: The Strategic Advantage of the Tert-Butyl Protecting Group

The core utility of this compound in polymer chemistry lies in its tert-butyl ester group. This bulky group serves as an effective protecting group for the carboxylic acid functionality. This protection is crucial for several reasons:

  • Monomer Stability: The free carboxylic acid can interfere with certain polymerization mechanisms. The tert-butyl group ensures the stability of the monomer during polymerization.

  • Controlled Functionality: The protected acid allows for the synthesis of a well-defined polymer backbone. The carboxylic acid groups can then be unmasked in a post-polymerization step, leading to a functional polymer with a high density of reactive sites.

  • Tunable Properties: The conversion of the non-polar tert-butyl ester to the polar carboxylic acid dramatically alters the polymer's properties, most notably its solubility and responsiveness to environmental pH.

This guide will focus on a key application: the synthesis of a pH-responsive polymer via the ring-opening polymerization (ROP) of a β-lactone derived from this compound. This approach leads to the formation of a polyester, a class of polymers well-known for their biodegradability.

From Monomer to Functional Polymer: A Workflow Overview

The journey from this compound to a functional, pH-responsive, and biodegradable polymer involves a three-stage process. This workflow is designed to yield a well-defined polyester with pendant carboxylic acid groups.

workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Functionalization A This compound B β-(tert-Butoxymethyl)-β-propiolactone A->B Cyclization C Poly(β-(tert-Butoxymethyl)-β-propiolactone) B->C Anionic ROP D Poly(3-hydroxypropionic acid) (pH-Responsive & Biodegradable) C->D Acidic Deprotection ph_response cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Low_pH Polymer Chain (Protonated -COOH) Hydrophobic Collapsed/Insoluble High_pH Polymer Chain (Deprotonated -COO⁻) Hydrophilic Swollen/Soluble Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Application Notes & Protocols: Strategic Functionalization of Molecules Using 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 3-tert-Butoxypropionic acid as a versatile chemical tool for the functionalization of molecules. It provides an in-depth exploration of its chemical properties, core reaction mechanisms, and its utility as a flexible linker in bioconjugation, a building block in drug discovery, particularly for Proteolysis Targeting Chimeras (PROTACs), and as a surface modification agent. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven, step-by-step protocols to enable robust and reproducible results.

Introduction: The Utility of a Bifunctional Linker

This compound, with the chemical structure (CH₃)₃C-O-CH₂-CH₂-COOH, is a valuable reagent in modern synthetic and medicinal chemistry.[1][2] Its utility stems from a simple yet powerful design: a terminal carboxylic acid and a stable tert-butyl ether.

  • The Carboxylic Acid: This functional group is the primary reactive handle, readily activated for covalent bond formation with nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This reaction is a cornerstone of bioconjugation and small molecule synthesis.[3][4]

  • The Ethoxy Spacer: The -O-CH₂-CH₂- segment provides a short, flexible, and hydrophilic spacer that separates the conjugated molecule from the point of attachment, which can be critical for maintaining the biological activity or desired physical properties of the starting materials.

  • The tert-Butyl Group: This bulky group provides steric hindrance and increases the lipophilicity of the molecule. Critically, the tert-butyl ether is stable under a wide range of chemical conditions but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid), offering a potential deprotection strategy to unmask a terminal hydroxyl group if required for multi-step synthetic routes.[1]

This guide will focus on the most prevalent application: leveraging the carboxylic acid for covalent conjugation.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
Appearance Liquid[2]
Density 0.989 g/mL at 20 °C[2]
Solubility Soluble in common organic solvents (Ethanol, DMF, DMSO, DCM)[1]
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propanoic acid[1]

Core Chemistry: Activation of the Carboxylic Acid for Amide Coupling

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid of this compound must first be "activated" to an electrophilic species that readily reacts with the amine nucleophile. The choice of activating reagent is critical and depends on the sensitivity of the substrates, desired reaction time, and potential for side reactions.[5][6]

G cluster_activation Activation Step cluster_coupling Coupling Step PropAcid This compound (R-COOH) CouplingReagent Coupling Reagent (e.g., EDC, HATU) Base Base (e.g., DIPEA) ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea ester) Amine Primary/Secondary Amine (R'-NH₂) Amide Stable Amide Bond (R-CONH-R') Byproduct Byproduct (e.g., DCU)

Comparison of Common Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key Advantages & RationaleCommon Side Reactions
EDC NHS or Sulfo-NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts are easily removed. The NHS additive forms a more stable intermediate, improving yields and reducing side reactions.[3]Racemization (suppressed by NHS), formation of N-acylurea.
HATU NoneDIPEA, TEADMF, NMPHigh efficiency, rapid kinetics, and strong suppression of racemization. Ideal for sterically hindered substrates.[5]Costly; tetramethylurea byproduct can be difficult to remove.
DCC/DIC HOBt, DMAPNoneDCM, THFCost-effective and efficient. DIC is preferred as the diisopropylurea byproduct is more soluble than DCC's dicyclohexylurea.[4][6]Insoluble urea byproduct (DCC) can complicate purification. Potential for N-acylurea formation.

Application I: Bioconjugation

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or antibody.[7][8] this compound can be used to attach labels (e.g., fluorophores, biotin) or drugs to biomolecules that possess available amine groups (e.g., the side chain of lysine residues).

Protocol 3.1: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol creates a stable, amine-reactive intermediate that can be purified and stored for later use in conjugating to target molecules.[9]

Rationale: Converting the carboxylic acid to an NHS ester creates a highly efficient acylating agent.[10] The NHS ester is significantly more reactive towards primary amines than the parent carboxylic acid, allowing for conjugation reactions to proceed under mild conditions (neutral to slightly basic pH) compatible with most proteins.

G

Materials:

  • This compound (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the EDC reagent and the resulting activated ester.

  • Add EDC (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated urea byproduct if EDC was used.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted NHS and acidic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield the pure this compound NHS ester.

Application II: PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] The linker that connects the target protein binder and the E3 ligase ligand is a critical component influencing the PROTAC's efficacy and physicochemical properties.[] this compound is an excellent starting point for constructing simple, flexible alkyl-ether linkers.[13][14]

G POI_Ligand Protein of Interest (POI) Ligand with Nucleophile (e.g., -NH₂) Linker This compound Linker E3_Ligand E3 Ligase Ligand with Nucleophile (e.g., -NH₂)

Protocol 4.1: One-Pot Amide Coupling with an Amine-Containing Molecule

This protocol describes a general, direct method for conjugating this compound to a valuable amine-containing fragment, such as a ligand for an E3 ligase or a target protein.

Materials:

  • Amine-containing substrate (e.g., ligand for conjugation) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions

Protocol:

  • In a flame-dried, inert-atmosphere flask, dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

    • Rationale: This pre-activation step allows for the formation of the highly reactive OAt-active ester from the carboxylic acid before the amine is introduced.[5]

  • Add the amine-containing substrate (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Rationale: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amide product via flash column chromatography on silica gel.

Application III: Surface Modification

The functionalization of surfaces is critical for creating advanced materials for biosensors, chromatography, and diagnostics. This compound can be used to modify surfaces that have been pre-functionalized with primary amines, for example, silica or glass surfaces treated with (3-aminopropyl)triethoxysilane (APTES).[15]

Rationale: This process transforms a positively charged amine surface into a neutral, hydrophilic surface terminated with a tert-butyl ether. This can be used to reduce non-specific protein binding or to alter the surface energy of the material. The underlying carboxylic acid chemistry is identical to that described in the protocols above.[16][17]

G cluster_coupling Amide Coupling Surface Substrate (e.g., SiO₂) APTES APTES Treatment Surface->APTES AmineSurface Amine-Functionalized Surface (-NH₂) APTES->AmineSurface ActivatedAcid Activated This compound (e.g., NHS Ester) FinalSurface Functionalized Surface AmineSurface->FinalSurface Covalent Attachment ActivatedAcid->FinalSurface

Advanced Chemistry: Cleavage of the tert-Butyl Ether

While the tert-butyl ether is generally stable, it is an acid-labile protecting group. This property can be exploited in multi-step syntheses where the unmasking of a hydroxyl group is desired after the initial conjugation has been performed via the carboxyl group.

Deprotection Conditions:

  • Reagent: Trifluoroacetic acid (TFA) is the most common reagent.

  • Conditions: Typically performed in an inert solvent like DCM (e.g., 25-50% TFA in DCM) at room temperature.[18]

  • Mechanism: The reaction proceeds via the formation of a stable tert-butyl cation.

  • Caution: These are harsh conditions that may not be suitable for acid-sensitive substrates. The selectivity of tert-butyl ether cleavage in the presence of other acid-labile groups (like Boc-protected amines) can be challenging and may require optimization.[19][20]

References

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. PubChem. [Link]

  • Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis. NIH. [Link]

  • tert-Butyl 3-hydroxypropanoate. PubChem - NIH. [Link]

  • 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent. ResearchGate. [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

  • Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • How to introduce tertiary amine in late-stage functionalization? InCatT. [Link]

  • Synthesis of Bioconjugate Sesterterpenoids with Phospholipids and Polyunsaturated Fatty Acids. MDPI. [Link]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC - NIH. [Link]

  • Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. MDPI. [Link]

  • (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. PubChem. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. NIH. [Link]

  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem. [Link]

  • 3-MERCAPTOPROPIONIC ACID. atamankimya.com. [Link]

  • Modification of silica nanoparticles with stereisomers of p-tert-butylthiacalix[5]arene containing four 2-oxo-2-{[3-(triethoxysilyl)prop-1-yl]amino}ethoxy substituents at the lower rim. ResearchGate. [Link]

  • 4-(Triethoxysilyl)butanoic acid as a self-assembled monolayer for surface modification of titanium dioxide. ResearchGate. [Link]

  • 4-(Triethoxysilyl)butanoic acid as a self-assembled monolayer for surface modification of titanium dioxide. PubMed. [Link]

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Application Notes and Protocols for Investigating Enzymatic Reactions Involving 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential enzymatic reactions involving 3-tert-Butoxypropionic acid. This document outlines the theoretical basis for likely metabolic pathways, provides detailed experimental protocols for their investigation, and offers insights into data interpretation.

Introduction

This compound is a carboxylic acid containing a bulky tert-butoxy group.[1] While specific enzymatic reactions for this compound are not extensively documented in publicly available literature, its structural motifs—a tert-butyl group and a propionic acid backbone—are common in xenobiotics and endogenous molecules. Understanding the enzymatic fate of this compound is crucial for assessing its metabolic stability, potential drug-drug interactions, and toxicological profile.

The tert-butyl group is often incorporated into drug molecules to enhance specificity or act as a steric shield to increase stability.[2] However, this group is also a known target for metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2][3] The propionic acid moiety, on the other hand, is a well-known intermediate in cellular metabolism.[4][5]

This guide will focus on two primary, scientifically plausible enzymatic transformations of this compound and its derivatives:

  • Oxidative metabolism of the tert-butyl group by Cytochrome P450 enzymes.

  • Hydrolysis of ester prodrugs of this compound by esterases.

Part 1: Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes

The CYP family of enzymes is the most important group of enzymes involved in the metabolic clearance of drugs and other xenobiotics.[3] The tert-butyl group, despite its steric hindrance, is a known substrate for several CYP isoforms.[2]

Mechanism of CYP-Mediated Oxidation of the tert-Butyl Group

The metabolism of a tert-butyl group by CYP enzymes typically proceeds via hydroxylation, where a hydrogen atom on one of the methyl groups is replaced by a hydroxyl group. This initial oxidation can be followed by further oxidation to an aldehyde and then a carboxylic acid.[2][6] In some cases, this can lead to C-C bond cleavage.[6]

The primary CYP enzymes involved in the metabolism of tert-butyl containing compounds include CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[2] For instance, the antiviral drug nelfinavir's tert-butyl group is hydroxylated by CYP2C19, while the tert-butyl group of bosentan is hydroxylated by CYP2C9.[2]

CYP_Metabolism

CYP-mediated oxidation of a tert-butyl group.
Protocol: In Vitro CYP Inhibition Assay

This protocol is designed to determine if this compound inhibits the activity of major CYP isoforms using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Specific CYP isoform substrates and their metabolites (see table below)

  • This compound (test compound)

  • Positive control inhibitors

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates

Experimental Setup:

CYP Isoform Substrate Metabolite Positive Control Inhibitor
CYP1A2PhenacetinAcetaminophenFurafylline
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6DextromethorphanDextrorphanQuinidine
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole

Procedure:

  • Prepare Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare working solutions of substrates, inhibitors, and the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 5 µL of the test compound or control inhibitor at various concentrations.

    • Add 175 µL of a pre-incubation mix containing human liver microsomes (final concentration 0.2-0.5 mg/mL) and the specific CYP substrate in phosphate buffer.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic function.

Part 2: Hydrolysis by Esterases

Carboxylic acids are often formulated as ester prodrugs to improve their pharmacokinetic properties. If this compound were to be developed as a therapeutic, its ester derivatives would be likely substrates for esterases. Esterases (EC 3.1.1.x) are hydrolase enzymes that catalyze the cleavage of ester bonds to form a carboxylic acid and an alcohol.[7][8]

Esterase_Hydrolysis Ester_Prodrug Ester Prodrug of This compound 3-tert-Butoxypropionic_acid This compound Ester_Prodrug->3-tert-Butoxypropionic_acid Esterase (Hydrolysis) Alcohol Alcohol Ester_Prodrug->Alcohol Esterase (Hydrolysis)

Esterase-mediated hydrolysis of a prodrug.
Protocol: In Vitro Esterase Activity Assay

This protocol is designed to assess the stability of an ester derivative of this compound in the presence of esterases from a biological matrix like liver S9 fraction.

Materials:

  • Liver S9 fraction (e.g., human, rat, mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ester derivative of this compound (test substrate)

  • Positive control substrate (e.g., p-nitrophenyl acetate)

  • Acetonitrile with internal standard

  • 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw the S9 fraction on ice.

    • Prepare a working solution of the test substrate in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test substrate to the S9 fraction (final protein concentration 1 mg/mL) in phosphate buffer.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the ester prodrug and the formation of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test substrate against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Interpretation and Troubleshooting

  • CYP Inhibition: A low IC50 value suggests that this compound is a potent inhibitor of the specific CYP isoform, indicating a potential for drug-drug interactions. If significant inhibition is observed, further studies with recombinant CYP enzymes are recommended to confirm the results.

  • Esterase Hydrolysis: A short half-life in the esterase activity assay indicates that the ester prodrug is rapidly hydrolyzed. This can be desirable for rapid conversion to the active parent drug. If the hydrolysis is too rapid or too slow, modifications to the ester promoiety may be necessary.

  • Troubleshooting:

    • High variability: Ensure proper mixing and temperature control during incubations.

    • No metabolism/hydrolysis: Verify the activity of the enzyme preparation with a known positive control substrate. The test compound may be stable to the enzymatic reactions under the tested conditions.

    • Poor recovery: Check for non-specific binding of the compound to the plate or other components of the assay.

Conclusion

While direct enzymatic data for this compound is scarce, its chemical structure allows for scientifically sound predictions of its metabolic fate. The protocols provided in these application notes offer a robust framework for investigating the interaction of this compound and its derivatives with key drug-metabolizing enzymes. The results from these studies will be invaluable for the progression of any research or drug development program involving this compound.

References

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

  • Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-269. [Link]

  • Blobaum, A. L., et al. (2004). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. Journal of Pharmacology and Experimental Therapeutics, 310(1), 281-290. [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Ma, S., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. International Journal of Molecular Sciences, 25(18), 9998. [Link]

  • Bisswanger, H. (2011). Enzyme Assays. In Practical Enzymology (pp. 59-106). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Sharma, R., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences, 24(21), 15951. [Link]

  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]

  • Ferrer, M., et al. (2022). Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media. Microorganisms, 10(5), 915. [Link]

  • Wang, Y., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051-14058. [Link]

  • Domide, A. T., & Wuest, W. M. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 7(10), 2813-2821. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta, 1074(3), 363-369. [Link]

  • ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • PubChem. Propanoate Metabolism. [Link]

  • Muri, O. V., et al. (2022). Propionate metabolism in Desulfurella acetivorans. Frontiers in Microbiology, 13, 1042392. [Link]

  • Lucas, K. A., et al. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. Journal of Biological Chemistry, 282(34), 24980-24989. [Link]

  • NIST. Propanoic acid, 1,1-dimethylethyl ester. [Link]

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 3-tert-Butoxypropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-tert-butoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Introduction: The Synthetic Strategy

The synthesis of this compound is most commonly achieved via a base-catalyzed Michael addition of tert-butanol to an acrylic acid derivative. This reaction, while straightforward in principle, is subject to several competing pathways and side reactions that can significantly impact the yield and purity of the final product. Understanding these potential pitfalls is the first step toward successful and reproducible synthesis.

This guide will focus on the direct addition of tert-butanol to acrylic acid, a common and atom-economical approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Formation

Q1: I'm seeing very low conversion of my starting materials. What are the likely causes?

A1: Low conversion is a common issue that can often be traced back to several key factors:

  • Insufficient Catalyst Activity: The Michael addition of an alcohol to an acrylate is typically base-catalyzed. The choice and concentration of the base are critical.

    • Potential Cause: The base you are using may not be strong enough to deprotonate the tert-butanol effectively, or you may be using too little of it. Common bases for this reaction include sodium tert-butoxide, potassium tert-butoxide, and other strong, non-nucleophilic bases.

    • Solution:

      • Choice of Base: Switch to a stronger base like potassium tert-butoxide.

      • Catalyst Loading: Increase the catalyst loading incrementally. Start with a catalytic amount (e.g., 5-10 mol%) and increase if necessary.

      • Freshness of Catalyst: Ensure your base is fresh and has been stored under anhydrous conditions. Strong bases can be deactivated by atmospheric moisture and carbon dioxide.

  • Reaction Temperature: The reaction temperature plays a crucial role in the reaction kinetics.

    • Potential Cause: The reaction temperature may be too low, resulting in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS at different temperatures will help identify the optimal range. Be cautious, as excessively high temperatures can promote side reactions.[1]

  • Presence of Water: The presence of water in the reaction mixture can be detrimental.

    • Potential Cause: Water can protonate the enolate intermediate, quenching the reaction. It can also hydrolyze the catalyst.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Formation of Significant Byproducts

Q2: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the common side reactions?

A2: The formation of byproducts is a primary challenge in this synthesis. Here are the most common culprits:

  • Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures and in the presence of radicals or strong bases.

    • Potential Cause: High reaction temperatures or localized overheating can initiate polymerization. The basic catalyst itself can also promote anionic polymerization.

    • Solution:

      • Add a Polymerization Inhibitor: Incorporate a radical inhibitor such as hydroquinone or phenothiazine into the reaction mixture.

      • Control Temperature: Maintain a consistent and moderate reaction temperature.

      • Slow Addition: Add the acrylic acid slowly to the reaction mixture containing tert-butanol and the catalyst to maintain a low concentration of the monomer.

  • Dimerization of Acrylic Acid: Acrylic acid can undergo a Michael addition with itself to form a dimer.[2]

    • Potential Cause: This is more likely to occur at higher concentrations of acrylic acid.

    • Solution: As with polymerization, slow addition of acrylic acid can help to minimize this side reaction. Using an excess of tert-butanol can also favor the desired reaction.

  • Formation of Isobutylene: In the presence of acid, tert-butanol can dehydrate to form isobutylene.

    • Potential Cause: While this synthesis is base-catalyzed, acidic impurities in the starting materials or generated during the reaction can lead to this side reaction.

    • Solution: Ensure all starting materials are free of acidic impurities. A basic workup will neutralize any acids present.

Workup and Purification Challenges

Q3: I'm having difficulty isolating a pure product after the reaction. What are the best practices for workup and purification?

A3: A well-designed workup and purification strategy is essential for obtaining pure this compound.

  • Quenching the Reaction:

    • Issue: The strong base used as a catalyst needs to be neutralized.

    • Solution: Cool the reaction mixture in an ice bath and slowly add a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral or slightly acidic.

  • Extraction:

    • Issue: The product is an acid and its solubility in organic solvents is pH-dependent.

    • Solution:

      • After quenching, extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

      • To remove unreacted acrylic acid, you can wash the organic layer with a dilute solution of sodium bicarbonate. Your product, being a weaker acid, may also be partially extracted into the basic aqueous layer, so careful pH control is necessary.

      • Wash the combined organic layers with brine to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification:

    • Issue: The crude product may still contain non-polar impurities.

    • Solution:

      • Distillation: Vacuum distillation is the preferred method for purifying this compound. The tert-butyl group can be thermally labile, so it is important to use a high-vacuum and a low-to-moderate distillation temperature.

      • Column Chromatography: If distillation is not effective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is a good starting point.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of tert-Butanol to Acrylic Acid

This protocol provides a general framework. Optimization of specific parameters may be necessary depending on your laboratory conditions and desired scale.

Materials:

  • tert-Butanol (anhydrous)

  • Acrylic acid (inhibited with hydroquinone)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydroquinone (or other suitable inhibitor)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous tert-butanol (2.0 equivalents) and anhydrous THF.

  • Catalyst Addition: To the stirred solution, carefully add potassium tert-butoxide (0.1 equivalents).

  • Addition of Acrylic Acid: In the dropping funnel, prepare a solution of acrylic acid (1.0 equivalent) and a catalytic amount of hydroquinone in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or by taking aliquots for GC-MS analysis.[3]

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly quench the reaction by adding 1M HCl until the pH is approximately 3-4.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation
ParameterRecommended RangeRationale
Molar Ratio (tert-Butanol:Acrylic Acid) 2:1 to 3:1An excess of tert-butanol favors the desired product formation and minimizes self-condensation of acrylic acid.
Catalyst Loading (mol%) 5 - 15%A sufficient amount of base is needed to generate the tert-butoxide nucleophile.
Reaction Temperature 40 - 60 °CBalances reaction rate with minimizing polymerization and other side reactions.
Reaction Time 4 - 24 hoursDependent on temperature and catalyst loading; should be monitored.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Combine tert-Butanol, THF, and K-tert-butoxide in a dry flask under N2 add_acrylic Slowly add Acrylic Acid in THF setup->add_acrylic react Stir at 40-60 °C Monitor by TLC/GC-MS add_acrylic->react quench Quench with dilute HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry distill Vacuum Distillation dry->distill troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Workup Loss start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss during Workup start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Increase Catalyst Loading cause1->solution1c solution1d Check Catalyst Quality cause1->solution1d solution2a Add Polymerization Inhibitor cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution2c Slow Addition of Acrylic Acid cause2->solution2c solution2d Use Excess tert-Butanol cause2->solution2d solution3a Optimize pH during Extraction cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b solution3c Careful Solvent Removal cause3->solution3c

Caption: Troubleshooting guide for low yield in the synthesis.

References

  • Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(2), 1231-1237. [Link]

  • Organic Syntheses. Acrylic acid, n-butyl ester.[Link]

  • Chromatography Forum. (2023). "Issues Encountered in Organic Acid Analysis Using GC/MS".[Link] [Link is illustrative as the original is not a stable URL]

Sources

Technical Support Center: Purification of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-tert-Butoxypropionic acid (t-BPA). This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require guidance on achieving high purity. This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the scientific rationale behind each purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and common contaminants of this compound.

Q1: What are the typical impurities found in crude this compound reaction mixtures?

Expert Answer: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the Michael addition of tert-butanol to acrylic acid or an acrylate ester. Consequently, the primary impurities are typically:

  • Unreacted Starting Materials: Residual acrylic acid and tert-butanol are common.

  • Byproducts of Side Reactions:

    • Isobutylene: Formed from the acid-catalyzed decomposition of tert-butanol or the tert-butyl group of the product, especially under elevated temperatures.

    • Polymers: Acrylic acid can polymerize, especially in the presence of heat or radical initiators, leading to oligomeric or polymeric impurities.

    • Di-tert-butyl ether: Can form from the self-condensation of tert-butanol under acidic conditions.

  • Solvent and Catalyst Residues: Depending on the specific process, residual solvents and catalysts may also be present.

Understanding the likely contaminants is the first step in designing an effective purification strategy.

Q2: What are the key physical properties of this compound relevant to its purification?

Expert Answer: Knowledge of the physical properties is critical for selecting the appropriate purification technique, whether it's distillation, extraction, or recrystallization.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₄O₃[1][2]-
Molecular Weight 146.18 g/mol [1][2]Essential for stoichiometric calculations and characterization.
Appearance Colorless to pale yellow liquid[3]A significant color change may indicate impurities or degradation.
Density ~0.989 g/mL at 20 °C[1]Useful for phase separation during extractions.
Boiling Point ~90 °C at 2 mmHg[3][4][5]This property is crucial for purification by vacuum distillation. The high boiling point at atmospheric pressure necessitates vacuum to prevent thermal decomposition.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)[3][4][5]. Limited solubility in water.[3]Guides the choice of solvents for extraction, washing, and potential recrystallization.
Acidity (pKa) Estimated around 3-4[3]As a carboxylic acid, its acidic nature allows for purification via acid-base extraction.[3]
Q3: What are the primary safety precautions when handling this compound?

Expert Answer: this compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6][7][9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is classified as a combustible liquid.[1]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[6][9]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][9]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][9]

Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any work.[6][8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process, framed in a question-and-answer format.

Q4: My crude product contains significant amounts of unreacted acrylic acid. How can I remove it?

Expert Answer: The most effective method for removing acidic impurities like acrylic acid is through an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group.

Scientific Rationale: this compound, being a carboxylic acid, will react with a mild base (e.g., sodium bicarbonate) to form its water-soluble carboxylate salt. Acrylic acid will also react. However, subsequent steps can selectively re-protonate and isolate the desired product. Neutral organic impurities will remain in the organic layer.

A detailed, step-by-step protocol for this procedure is provided in Section 3, Protocol 3.1 .

Q5: I performed a vacuum distillation, but my yield is very low and there is a lot of residue in the distillation flask. What went wrong?

Expert Answer: Low yield during vacuum distillation of this compound is often due to thermal decomposition or polymerization, especially if the temperature is too high or the residence time is too long.

Troubleshooting Steps:

  • Check Vacuum Level: Ensure you are achieving a sufficiently low pressure (e.g., 2 mmHg or lower). A poor vacuum requires a higher distillation temperature, which increases the risk of decomposition. The boiling point is approximately 90°C at 2 mmHg.[3][4][5]

  • Monitor Pot Temperature: The temperature of the liquid in the distillation flask should not significantly exceed the boiling point at the given pressure. Use a heating mantle with a stirrer for even heating and to prevent bumping.

  • Consider Polymerization: The residue could be polymerized acrylic acid or the product itself. The presence of acidic impurities can catalyze polymerization at high temperatures.

  • Use a Short Path Apparatus: For smaller scales, a short-path distillation apparatus (like a Kugelrohr) minimizes the surface area and the time the compound spends at high temperatures, which can significantly improve recovery.

Expert Recommendation: Before resorting to distillation, consider an initial acid-base extraction to remove non-volatile acidic impurities (like polymerizing acrylic acid), which can reduce charring and improve distillation efficiency.

Q6: How can I achieve a purity of >99% for analytical or pharmaceutical applications?

Expert Answer: Achieving very high purity often requires a multi-step purification approach. No single method may be sufficient to remove all classes of impurities.

Recommended Workflow for High Purity:

  • Initial Purification (Acid-Base Extraction): Begin with an acid-base extraction (Protocol 3.1) to remove baseline acidic and neutral impurities. This is a robust first pass that significantly cleans the crude material.

  • Secondary Purification (Fractional Vacuum Distillation): Follow the extraction with a careful fractional vacuum distillation (Protocol 3.2). This step is excellent for separating the product from impurities with different boiling points, such as residual solvents or byproducts like di-tert-butyl ether.

  • Final Polishing (Chromatography): If trace impurities remain, flash column chromatography can be used as a final polishing step. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) can separate structurally similar compounds.

The purity at each stage should be monitored by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]

Workflow for High-Purity Purification

The following diagram illustrates the decision-making process for achieving high-purity this compound.

PurificationWorkflow start Crude Reaction Mixture extraction Protocol 3.1: Acid-Base Extraction start->extraction analysis1 Purity Analysis (GC/NMR) extraction->analysis1 Organic Phase waste Aqueous Waste & Neutral Impurities extraction->waste distillation Protocol 3.2: Fractional Vacuum Distillation analysis1->distillation Purity < 99% end_product Final Product (>99%) analysis1->end_product Purity ≥ 99% analysis2 Purity Analysis (GC/HPLC) distillation->analysis2 Main Fraction waste2 Low-Boiling & High-Boiling Fractions distillation->waste2 analysis2->end_product Purity ≥ 99%

Caption: Decision workflow for purifying this compound.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities and water-soluble components from the crude product.

  • Dissolution: Dissolve the crude this compound (1 part by volume) in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (3-4 parts by volume), in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 parts by volume) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Shake more vigorously for 2-3 minutes.

    • Expert Rationale: The bicarbonate deprotonates the carboxylic acid, forming the sodium 3-tert-butoxypropionate salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add another portion of saturated NaHCO₃ solution (1 part by volume) to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2, check with pH paper). The this compound will precipitate or form an oily layer.

    • Expert Rationale: Re-protonation of the carboxylate salt regenerates the water-insoluble carboxylic acid.

  • Product Extraction: Transfer the acidified mixture back to a clean separatory funnel. Extract the product back into an organic solvent (e.g., diethyl ether or ethyl acetate) two times (2 parts by volume each).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Diagram of Acid-Base Extraction Process

AcidBaseExtraction cluster_0 Step 1 & 2: Base Wash cluster_1 Step 3: Phase Separation cluster_2 Step 5 & 6: Re-acidification & Extraction crude Crude Product in Ether bicarb + NaHCO₃ (aq) crude->bicarb sep_funnel Separatory Funnel Top Layer (Ether): Neutral Impurities Bottom Layer (Aqueous): Product as Salt aq_layer Aqueous Layer sep_funnel->aq_layer acidify + HCl (aq) aq_layer->acidify extract + Ether acidify->extract final_product Purified Product in Ether extract->final_product

Caption: Workflow for acid-base extraction purification.

Protocol 3.2: Purification by Fractional Vacuum Distillation

This method is suitable for separating the product from impurities with significantly different boiling points. A pre-purification by extraction is recommended.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Use a fractionating column (e.g., Vigreux) for efficient separation.

  • Charging the Flask: Charge the distillation flask with the crude or semi-purified this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A pressure of ~2 mmHg is ideal.

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will contain low-boiling impurities and residual solvents.

    • Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point (~90 °C at 2 mmHg), switch to a new receiving flask to collect the main fraction of purified product.[3][4][5]

    • Final Fraction: As the distillation rate slows or the temperature begins to rise, stop the distillation to avoid collecting high-boiling impurities.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified product to a clean, labeled container for storage.

Section 4: References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-(tert-butoxy)propionic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Retrieved January 12, 2026, from [Link]

Sources

preventing decomposition of 3-tert-Butoxypropionic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support resource for 3-tert-Butoxypropionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges of this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize your reaction yields and ensure the integrity of your final product.

Fundamental Principles: Understanding the Lability of the tert-Butyl Ether

The core challenge in handling this compound lies in its tert-butyl ether linkage. The tert-butyl group is a widely used protecting group for alcohols precisely because it is stable to a broad range of conditions, including basic, organometallic, and some reducing environments.[1] However, it is characteristically sensitive to acid.[1][2]

The decomposition is an acid-catalyzed cleavage that proceeds via a stable tertiary carbocation intermediate (the tert-butyl cation).[3] This cation is then typically quenched by eliminating a proton, releasing gaseous isobutene.[4] The presence of the terminal carboxylic acid in the same molecule introduces a potential for intramolecular acid catalysis, particularly at elevated temperatures, which can exacerbate instability. Understanding this mechanism is the key to preventing unwanted decomposition.

DecompositionMechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Key Takeaway Molecule This compound Protonated Protonated Ether Molecule->Protonated + H+ (Acid Catalyst) Carbocation tert-Butyl Cation + Prop-2-en-1-oic acid derivative Protonated->Carbocation Slow, Rate-Determining Step Products Isobutene (gas) + 3-Hydroxypropionic Acid Carbocation->Products Fast Elimination (- H+) Avoid AVOID Strong & Weak Acids, Lewis Acids, High Temperatures

Caption: Acid-catalyzed decomposition pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I'm observing a significant byproduct. What is happening?

This is the most common issue reported and is almost certainly due to the decomposition of the tert-butyl ether. The primary cause is exposure to acidic conditions, which can be overt (e.g., adding an acid catalyst) or hidden (e.g., acidic impurities in solvents or reagents, or acidic byproducts generated in situ).

  • The Culprit: The tert-butyl group is cleaved, generating 3-hydroxypropionic acid and isobutene gas.[4] Depending on the reaction conditions, the 3-hydroxypropionic acid may undergo subsequent reactions, such as dehydration to acrylic acid or polymerization.

  • Troubleshooting:

    • Check pH: Scrupulously check the pH of your reaction mixture and all reagents. Ensure all solvents and non-acidic reagents are neutral.

    • Use High-Purity Reagents: Use freshly opened, anhydrous solvents and high-purity reagents to avoid acidic impurities.

    • Monitor the Reaction: Use TLC or LC-MS to monitor not just the consumption of starting material but also the appearance of the deprotected, more polar byproduct (3-hydroxypropionic acid).

Q2: I'm losing my product during the aqueous workup. How can I prevent this?

A standard workup for isolating a carboxylic acid often involves acidifying a basic aqueous layer to protonate the carboxylate, followed by extraction into an organic solvent. This step is catastrophic for this compound. The addition of strong acid (e.g., 1N HCl) to lower the pH will rapidly cleave the tert-butyl ether.[3]

Solution: Modified Workup Protocol

  • Quench Reaction: If applicable, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution, used cautiously).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with brine only. Do not perform an acid wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification: If purification is needed, opt for neutral column chromatography. Avoid silica gel if possible, as it can be slightly acidic.[5] Neutral alumina or treated silica gel is a safer alternative. A method using silica gel in refluxing toluene has been reported for cleaving t-butyl esters, highlighting its potential acidity.[5]

Q3: Which specific reagents and reaction conditions should I absolutely avoid?

The stability of the tert-butyl ether is highly dependent on the chemical environment. Below is a table summarizing conditions to avoid and safer alternatives.

CategoryAvoid Rationale Safer Alternatives
Acids Strong Brønsted acids (HCl, H₂SO₄, TFA, p-TsOH).[3][4]Directly catalyze cleavage of the C-O bond.Reactions should be run under neutral or basic conditions.
Lewis Acids ZnBr₂, Yb(OTf)₃, CeCl₃, SnCl₂, AlCl₃.[6][7]Coordinate to the ether oxygen, facilitating C-O bond cleavage.Use non-Lewis acidic metal salts or metal-free conditions.
High Temps Temperatures > 60-70°C, especially for prolonged periods.[8]Can promote intramolecular acid catalysis by the carboxylic acid moiety.Run reactions at or below room temperature whenever possible.
Solvents Acidic fluorinated alcohols.[4]Act as both solvent and acid catalyst for deprotection.Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).
Workup Acidic aqueous washes (e.g., 1N HCl).Rapidly cleaves the tert-butyl group.Wash with saturated NaHCO₃ (if compatible) and/or brine.
Q4: How can I safely perform an amide coupling reaction with this acid?

Amide coupling is a primary application for this molecule. The key is to select a coupling method that does not generate strong acids or require acidic conditions.

  • Recommended Method: HATU/DIPEA This method is highly efficient and proceeds under slightly basic, mild conditions, which are ideal for preserving the tert-butyl ether.

Protocol 1: HATU-Mediated Amide Coupling

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and stir the mixture for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on neutral alumina or treated silica gel.

AmideCouplingWorkflow Start 1. Dissolve Acid in Anhydrous DMF Base 2. Add DIPEA (Base) Start->Base Activate 3. Add HATU (Activator) (Stir 20 min) Base->Activate Amine 4. Add Amine Substrate Activate->Amine React 5. Stir at RT (Monitor by LC-MS) Amine->React Workup 6. Neutral/Basic Workup (EtOAc, NaHCO₃, Brine) React->Workup End 7. Purify (Neutral Chromatography) Workup->End

Caption: Recommended workflow for a stable amide coupling reaction.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
No reaction or very slow conversion Insufficient activation in coupling reaction; low temperature.Ensure coupling reagents are fresh. Slightly increase equivalents of coupling reagent. Allow reaction to run longer.
Multiple spots on TLC, including a very polar spot Decomposition due to acidic conditions.Stop reaction. Re-evaluate all reagents for acidic impurities. Buffer the reaction if possible with a non-nucleophilic base.
Product mass correct in LC-MS, but disappears after purification Acidic stationary phase (silica gel) during chromatography.[5]Switch to neutral alumina or pre-treat silica gel by flushing the column with your eluent containing 1% triethylamine, then re-equilibrate with eluent only.
Broad peaks in ¹H NMR, loss of t-butyl singlet Decomposition has occurred.The sharp singlet for the nine tert-butyl protons is a key diagnostic. Its absence indicates cleavage. Review all reaction and workup steps for acid exposure.
References
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]

  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2006). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from Wordpress. Available at: [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from ResearchGate. Available at: [Link]

  • Komura, N., et al. (n.d.). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from Pearson. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from ResearchGate. Available at: [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Retrieved from Reddit. Available at: [Link]

  • Reddit. (n.d.). Hydrolysis product troubleshooting. Retrieved from Reddit. Available at: [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID. Retrieved from Ataman Kimya. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. Retrieved from PubChem. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Retrieved from Journal of Chemical Health Risks. Available at: [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved from PubChem. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 1,1-dimethylethyl ester. Retrieved from NIST WebBook. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 3-tert-Butoxypropionic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions involving 3-tert-Butoxypropionic acid. The sterically demanding nature of the tert-butoxy group presents unique challenges that require careful consideration of reagents and reaction conditions to achieve high yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles

Low yields, incomplete reactions, and the formation of side products are common issues when working with sterically hindered carboxylic acids like this compound. This section provides a systematic approach to diagnosing and resolving these problems.

Diagram: Troubleshooting Workflow for this compound Coupling Reactions

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh coupling agents? - Anhydrous solvents? - Accurate molar ratios? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_issue Reagent Issue Identified check_reagents->reagent_issue No optimize_conditions 2. Optimize Reaction Conditions - Increase reaction time? - Elevate temperature? - Change solvent? reagent_ok->optimize_conditions reagent_issue->optimize_conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok Improved conditions_issue Persistent Low Yield optimize_conditions->conditions_issue No Improvement success Successful Coupling conditions_ok->success change_coupling_agent 3. Switch Coupling Reagent - Carbodiimide (EDC/DCC) -> Uronium (HATU/HBTU)? - Consider phosphonium salts (PyBOP)? conditions_issue->change_coupling_agent agent_changed Reagent Changed change_coupling_agent->agent_changed side_reactions 4. Investigate Side Reactions - t-Butyl ether cleavage? - N-acylation of urea byproduct? - Guanidinylation of amine? agent_changed->side_reactions purification 5. Refine Purification Strategy - Aqueous workup? - Chromatography optimization? side_reactions->purification purification->success

Caption: A decision-making workflow for troubleshooting problematic this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in coupling reactions with sterically hindered acids like this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl group can significantly slow down the rate of reaction by impeding the approach of the amine to the activated carboxylic acid.

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the steric barrier. More powerful reagents are often necessary.[1]

  • Suboptimal Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete conversion.

  • Reagent Quality: Degradation of coupling reagents or the presence of moisture in solvents can inhibit the reaction.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired amide.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered carboxylic acids, more potent coupling reagents are generally required. Here is a comparison of commonly used options:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effective, readily available.Often require additives (e.g., HOBt, HOAt) to suppress side reactions and racemization. May not be effective for highly hindered couplings.[2]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, and generally low levels of racemization.[1]Can cause guanidinylation of the amine if not pre-activated with the carboxylic acid. More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with a low risk of racemization. Do not cause guanidinylation.Can be more expensive and byproducts can sometimes complicate purification.
Other T3P (Propylphosphonic Anhydride)Byproducts are water-soluble, simplifying workup. Effective for hindered couplings.Often requires careful control of stoichiometry.

Recommendation: For this compound, HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly effective starting point.

Q3: I suspect a side reaction is occurring. What are the likely culprits?

Several side reactions can occur in this compound coupling reactions:

  • Cleavage of the tert-Butyl Ether: The tert-butoxy group is susceptible to cleavage under strongly acidic conditions. While most coupling reactions are run under basic or neutral conditions, the in-situ generation of acidic species or an acidic workup could lead to the formation of 3-hydroxypropionic acid derivatives. Tert-butyl ethers can be cleaved by strong acids like HBr and HI.[3]

  • N-Acylurea Formation: When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The use of additives like HOBt or HOAt can mitigate this side reaction.

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU can react directly with the amine to form a guanidinium byproduct, rendering the amine unavailable for the desired coupling. To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

Q4: How should I purify the amide product of my this compound coupling reaction?

The purification strategy will depend on the properties of your final product. Here are some general guidelines:

  • Aqueous Workup: A standard aqueous workup can be effective for removing water-soluble byproducts from the coupling reagents (e.g., EDC and its urea byproduct, HOBt) and the base (e.g., DIPEA). This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally a brine wash.[1][4]

  • Chromatography: Silica gel column chromatography is often necessary to separate the desired amide from any remaining starting materials and non-polar byproducts. The choice of eluent will depend on the polarity of your product.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) to the solution and stir for 1-2 minutes.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to allow for the pre-activation of the carboxylic acid. This step is crucial to prevent the guanidinylation of the amine.[5]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with sterically hindered substrates may require longer reaction times (4-24 hours) or gentle heating.

  • Once the reaction is complete, proceed with the workup and purification as described in Protocol 2.

Diagram: HATU Coupling Mechanism

HATUCoupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH This compound ActivatedEster OAt-Active Ester RCOOH->ActivatedEster + HATU, DIPEA Amide Amide Product HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: The two-stage mechanism of a HATU-mediated amide coupling reaction.

Protocol 2: General Aqueous Workup and Purification

This protocol is suitable for the purification of many amides derived from this compound.

Procedure:

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer) to remove DIPEA.

    • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove unreacted this compound and HOBt/HOAt byproducts.

    • Saturated aqueous NaCl (brine) solution (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4512–4523.
  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]

  • Albany Molecular Research, Inc. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Sambri, L., Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2012). Recent Developments on the Synthesis and Cleavage of Tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis, 9(2), 137-148.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938.
  • OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 24.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Reddit. (2021). EDCHCl DMAP coupling issues (any advice appreciated)*. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ekkati, A. R., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino acids, 38(3), 747–751.
  • ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES? Retrieved from [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Tawfik, M. M., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(10), 2288.
  • Wang, X., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(19), 6299.

Sources

Technical Support Center: Optimizing the 3-tert-Butoxypropionyl (t-BuOP) Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the application of the 3-tert-Butoxypropionyl (t-BuOP) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who are exploring novel protecting group strategies.

A Note on the Novelty of the t-BuOP Group: It is important to note that the 3-tert-Butoxypropionyl group is not a widely documented protecting group in peer-reviewed literature. Therefore, this guide is built upon established principles of organic chemistry, drawing parallels with well-characterized protecting groups such as sterically hindered esters (e.g., pivaloyl) and acid-labile tert-butyl ethers. The protocols and troubleshooting advice provided herein are based on these foundational principles and are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed advantage of using the 3-tert-Butoxypropionyl (t-BuOP) group to protect alcohols?

The hypothetical advantage of the t-BuOP group lies in its unique dual-functionality. It forms a sterically hindered ester, which provides robustness against many nucleophilic and basic conditions, similar to the pivaloyl group. Additionally, the presence of a tert-butyl ether within the protecting group's structure introduces a specific, mild deprotection pathway under acidic conditions that cleave the tert-butyl group, potentially offering a different selectivity profile compared to standard esters.

Q2: How would I introduce the t-BuOP protecting group onto an alcohol?

Standard esterification methods are the most likely successful routes. Given the steric bulk of 3-tert-butoxypropionic acid, a powerful coupling agent is recommended.

  • Recommended Method: Carbodiimide-mediated coupling. Reacting the alcohol with this compound in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst such as 4-dimethylaminopyridine (DMAP), should facilitate the esterification.

Q3: What are the expected conditions for deprotecting a t-BuOP-protected alcohol?

The key to the deprotection of the t-BuOP group is the acid-labile tert-butyl ether linkage. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), is the most probable method for cleavage.[1] The reaction proceeds via protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation to form isobutylene.[2] This would liberate an intermediate 3-hydroxypropionic acid ester, which may be unstable and subsequently break down. Milder acidic conditions, such as aqueous phosphoric acid, could also be explored for substrates sensitive to TFA.[3]

Q4: How does the stability of the t-BuOP group compare to other common protecting groups?

  • Stability: The t-BuOP group is expected to be stable to a wide range of conditions due to its sterically hindered ester nature. It should resist basic hydrolysis (e.g., NaOH, K2CO3), mild reducing agents, and many organometallic reagents.

  • Orthogonality: The acid-lability of the internal tert-butyl ether offers interesting orthogonality. For instance, it should be stable to conditions used to remove silyl ethers (e.g., TBAF)[4] or benzyl ethers (hydrogenolysis).[5] Conversely, it would likely be cleaved under conditions used to remove other acid-labile groups like Boc or trityl groups.[6]

Troubleshooting Guide

Problem 1: Low Yield During Protection Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting alcohol.

  • Formation of side products is observed.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Insufficient Activation of Carboxylic Acid This compound is sterically hindered. Inefficient activation will lead to slow or incomplete reaction.Increase the equivalents of your coupling agent (e.g., DCC, EDC) to 1.5-2.0 equivalents. Ensure your DMAP catalyst is fresh and used in sufficient quantity (0.1-0.2 equivalents).
Steric Hindrance at the Alcohol If the alcohol is secondary or tertiary, the steric clash with the bulky protecting group can significantly slow down the reaction rate.Increase the reaction temperature (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor carefully by TLC. Consider a more potent acylation catalyst if the issue persists.
Side Reaction: N-Acylurea Formation With carbodiimide coupling agents like DCC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea byproduct.Add the alcohol to the pre-activated this compound (allow the acid, DCC, and DMAP to react for 10-15 minutes before adding the alcohol). This can sometimes minimize the formation of the N-acylurea.
Problem 2: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC/LC-MS analysis shows remaining t-BuOP-protected starting material after the standard deprotection time.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Insufficient Acid Strength or Concentration The protonation of the tert-butyl ether is the key step. If the acid is too weak or dilute, the equilibrium will not favor the protonated intermediate.Increase the concentration of TFA in DCM (e.g., from 20% to 50%). If using a milder acid, consider switching to a stronger one like TFA.
Presence of Acid-Scavenging Functional Groups Basic functional groups elsewhere in the molecule (e.g., free amines) can neutralize the acid, effectively reducing its concentration and preventing deprotection.Add additional equivalents of the acid to compensate for any basic sites on your substrate.
Tertiary Butyl Cation Scavenging Issues The liberated tert-butyl cation is highly electrophilic and can potentially re-react with nucleophiles on your substrate or solvent.[2]Add a cation scavenger, such as triethylsilane (TES) or water (a few equivalents), to the deprotection mixture. This will trap the tert-butyl cation and drive the reaction to completion.

Visualizing the Chemistry: Mechanisms and Workflows

Here we provide diagrams to illustrate the proposed chemical transformations and a logical workflow for troubleshooting common issues.

Proposed Protection Mechanism

protection_mechanism cluster_activation Activation Step cluster_coupling Coupling Step tBuOP_acid This compound activated_ester O-Acylisourea Intermediate tBuOP_acid->activated_ester + DCC DCC DCC protected_alcohol t-BuOP Protected Alcohol activated_ester->protected_alcohol + R-OH, DMAP alcohol R-OH DMAP DMAP

Caption: Proposed DCC/DMAP-mediated protection of an alcohol.

Proposed Deprotection Mechanism

deprotection_mechanism protected_alcohol t-BuOP Protected Alcohol protonated_ether Protonated Ether Intermediate protected_alcohol->protonated_ether + H+ (e.g., TFA) isobutylene Isobutylene protonated_ether->isobutylene Elimination hydroxy_ester 3-Hydroxypropionate Ester protonated_ether->hydroxy_ester - tBu+ deprotected_alcohol Deprotected Alcohol (R-OH) hydroxy_ester->deprotected_alcohol Breakdown (hypothesized)

Caption: Proposed acid-catalyzed deprotection pathway.

Troubleshooting Workflow: Low Protection Yield

troubleshooting_workflow start Low Protection Yield Observed check_reagents Are all reagents fresh and anhydrous? start->check_reagents increase_coupling Increase equivalents of DCC/EDC and DMAP check_reagents->increase_coupling Yes failure Still Low Yield check_reagents->failure No (Replace Reagents) increase_temp Increase reaction temperature to 40-50 °C increase_coupling->increase_temp success Yield Improved increase_coupling->success If successful pre_activate Try pre-activating the acid before adding the alcohol increase_temp->pre_activate increase_temp->success If successful pre_activate->success

Sources

Technical Support Center: Synthesis of 3-tert-Butoxypropionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working on the synthesis of 3-tert-butoxypropionic acid and its derivatives. The tert-butyl protecting group is prized for its stability under many conditions and its clean, acid-labile removal.[1] However, its installation and the subsequent manipulation of the resulting molecule can present unique challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust synthetic strategy.

Troubleshooting Guide: From Low Yields to Purification Headaches

Navigating synthetic challenges requires a logical, step-by-step approach. This section addresses the most frequent issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. Before repeating the exact same procedure, consider the following potential causes and solutions.

Potential Causes:

  • Acid-Catalyzed Deprotection/Side Reactions: The tert-butyl group is sensitive to strong acids, the very catalysts often used for its installation via etherification.[1] An inappropriate acid catalyst, excessive catalyst loading, or high reaction temperatures can lead to the formation of isobutylene and the starting 3-hydroxypropionic acid or its subsequent degradation products.

  • Presence of Water: Moisture in the reaction can hydrolyze the desired product or interfere with the catalyst. Starting materials like 3-hydroxypropionic acid can be hygroscopic.

  • Inefficient Etherification Conditions: The equilibrium for the etherification of 3-hydroxypropionic acid with isobutylene may not favor product formation under the chosen conditions.[2]

  • Dehydration of Starting Material: 3-hydroxypropionic acid can dehydrate to form acrylic acid, especially at elevated temperatures.[3] Acrylic acid can then polymerize or undergo undesired side reactions.

  • Poor Quality Reagents: The purity of starting materials, such as tert-butanol or 3-hydroxypropionic acid, is critical.

Suggested Solutions:

  • Catalyst Selection: Switch to a milder or heterogeneous acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15). This can minimize side reactions and simplifies catalyst removal.

  • Temperature Control: Maintain a low to moderate reaction temperature (typically 40-70°C for etherification) to prevent both deprotection and dehydration of the starting material.[2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and ensure starting materials are dry. If necessary, dry 3-hydroxypropionic acid under vacuum before use.

  • Driving Equilibrium: Use a significant excess of isobutylene (if used as the tert-butyl source) to push the reaction equilibrium towards the product.

  • Alternative Synthetic Route: Consider a Michael addition of tert-butanol to acrylic acid or its esters. This avoids the dehydration-sensitive 3-hydroxypropionic acid starting material.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a decision-making diagram to help systematically troubleshoot poor reaction outcomes.

G start Low or No Yield Observed check_sm Analyze Starting Materials (SMs) by NMR/GC-MS start->check_sm sm_ok SMs are Pure and Dry check_sm->sm_ok sm_bad SMs Impure or Wet check_sm->sm_bad Impurities/ Water Detected check_crude Analyze Crude Reaction Mixture (NMR/LC-MS) sm_ok->check_crude purify_sm Purify/Dry Starting Materials and Repeat Reaction sm_bad->purify_sm product_present Product Formed, but Lost During Workup? check_crude->product_present no_product Little or No Product Formed check_crude->no_product No Product Signal workup_issue Optimize Workup/Purification (e.g., gentler extraction, avoid acid) product_present->workup_issue Yes reaction_issue Reaction Conditions are Suboptimal no_product->reaction_issue temp_issue Temperature too high? reaction_issue->temp_issue catalyst_issue Catalyst issue? reaction_issue->catalyst_issue time_issue Reaction time sufficient? reaction_issue->time_issue lower_temp Decrease Temperature to < 70°C temp_issue->lower_temp change_catalyst Switch to Milder Catalyst (e.g., Acidic Resin) catalyst_issue->change_catalyst increase_time Increase Reaction Time and Monitor by TLC/GC time_issue->increase_time G cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification & Analysis Reactants 3-Hydroxypropionic Acid + Isobutylene + Acid Catalyst ReactionVessel Stir at RT (12-24h) Reactants->ReactionVessel Filter Filter to Remove Catalyst ReactionVessel->Filter Extract Acid-Base Extraction Filter->Extract Dry Dry with MgSO4 & Concentrate Extract->Dry Purify Vacuum Distillation or Chromatography Dry->Purify Analyze Characterize by NMR, IR, MS Purify->Analyze FinalProduct Pure Product Analyze->FinalProduct

Sources

Technical Support Center: Byproduct Analysis in 3-tert-Butoxypropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the identification, analysis, and mitigation of byproducts in reactions involving 3-tert-Butoxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experimental work. Our goal is to equip you with the necessary expertise to ensure the integrity and purity of your reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Impurities
Question 1: I am synthesizing this compound via the Michael addition of tert-butanol to acrylic acid. What are the most likely byproducts I should be looking for?

Answer: The Michael addition of tert-butanol to acrylic acid is a common and efficient method for synthesizing this compound. However, several side reactions can lead to the formation of impurities. The primary byproducts of concern originate from the self-reaction of acrylic acid.

Causality of Byproduct Formation: Acrylic acid can act as both the Michael donor (as an enolate equivalent under basic conditions) and the Michael acceptor. This can lead to the formation of oligomers, primarily dimers and trimers.[1] The reaction is sensitive to temperature and catalyst concentration. Elevated temperatures can increase the rate of these side reactions.

Common Byproducts:

  • Acrylic Acid Dimer (3-Acryloyloxypropanoic acid): Formed from the addition of one acrylic acid molecule to another.

  • Acrylic Acid Trimer and Tetramers: Higher-order oligomers can also form, especially if the reaction is not well-controlled.[1]

  • Unreacted Starting Materials: Residual acrylic acid and tert-butanol.

Troubleshooting & Mitigation:

  • Control Reaction Temperature: Maintain a low and consistent temperature to minimize the rate of acrylic acid self-polymerization.

  • Optimize Catalyst Concentration: Use the minimum effective amount of base catalyst to prevent the excessive formation of acrylate anions, which promotes self-addition.

  • Slow Addition of Acrylic Acid: Adding the acrylic acid slowly to the reaction mixture containing tert-butanol can help to ensure it reacts with the intended alcohol rather than itself.

Reaction-Induced Degradation
Question 2: During a downstream reaction involving this compound under acidic conditions, I'm observing unexpected impurities. What could be happening?

Answer: The tert-butoxy group in this compound is susceptible to cleavage under acidic conditions, similar to a tert-butyl ester protecting group.[2][3] This cleavage is a primary pathway for the formation of degradation byproducts.

Mechanism of Degradation: The reaction is an acid-catalyzed elimination that proceeds via a stable tert-butyl cation intermediate. This cation can then react in several ways, leading to various byproducts.

Primary Degradation Products:

  • Propionic Acid: The main product of the cleavage reaction.

  • Isobutylene: Formed from the deprotonation of the tert-butyl cation.

  • tert-Butanol: If water is present, the tert-butyl cation can be trapped to form tert-butanol.

  • tert-Butyl Esters/Ethers: The highly reactive tert-butyl cation can alkylate other nucleophiles present in the reaction mixture, including the starting material or solvent.[2]

Troubleshooting & Mitigation:

  • Use Milder Acids: If possible, switch to a milder acidic catalyst or a non-acidic method for your desired transformation.

  • Lower Reaction Temperature: The rate of the cleavage reaction is highly temperature-dependent. Running the reaction at a lower temperature can significantly reduce the formation of these byproducts.

  • Inclusion of Scavengers: To minimize side reactions from the tert-butyl cation, scavengers like triisopropylsilane (TIS) can be added to the reaction mixture.[2]

Analytical Strategies for Byproduct Identification
Question 3: What is the best analytical approach to identify and quantify the byproducts in my this compound reaction mixture?

Answer: A multi-technique approach is generally the most effective for comprehensive impurity profiling.[4][5][6][7][8] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is often the primary tool for initial analysis.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is an excellent starting point for separating the components of your reaction mixture and getting a preliminary idea of the number of impurities present. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of the separated components.[4] Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.[4] The accurate mass data can help in determining the elemental composition of the byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile byproducts such as isobutylene and tert-butanol.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown byproducts, isolation via preparative HPLC followed by NMR analysis is often necessary.[7]

Data Presentation: Expected Byproducts and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Primary Analytical Technique
Acrylic Acid DimerC6H8O4144.12LC-MS, NMR
Propionic AcidC3H6O274.08LC-MS, GC-MS
IsobutyleneC4H856.11GC-MS (Headspace)
tert-ButanolC4H10O74.12GC-MS
Experimental Protocols
Protocol 1: General HPLC-MS Method for Byproduct Analysis
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.

Visualizations
Byproduct Formation Pathways

Byproduct_Formation cluster_synthesis Synthesis Byproducts cluster_degradation Degradation Byproducts Acrylic_Acid_1 Acrylic Acid Dimer Acrylic Acid Dimer Acrylic_Acid_1->Dimer + Acrylic Acid Acrylic_Acid_2 Acrylic Acid Acrylic_Acid_2->Dimer 3TBA This compound tBu_cation tert-Butyl Cation 3TBA->tBu_cation + H+ H_plus H+ Propionic_Acid Propionic Acid Isobutylene Isobutylene tBu_cation->Propionic_Acid tBu_cation->Isobutylene - H+

Caption: Potential byproduct formation pathways in this compound synthesis and degradation.

Analytical Workflow for Byproduct Identification

Analytical_Workflow Sample Reaction Mixture HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS GC_MS GC-MS Analysis (for volatiles) Sample->GC_MS Data_Review Data Review & Hypothesis Generation HPLC_UV->Data_Review LC_MS->Data_Review GC_MS->Data_Review Isolation Byproduct Isolation (Prep-HPLC) Data_Review->Isolation If unknown byproduct NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Definitive Structure NMR->Structure_Elucidation

Caption: A typical analytical workflow for the identification and characterization of unknown byproducts.

References
  • Benchchem. Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • ChemicalBook. 3-tert-Butoxy-3-oxopropanoic acid synthesis.
  • PubChem. 3-(tert-butoxy)propionic acid (C7H14O3).
  • Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(1), 503-508.
  • Sigma-Aldrich. 3-(tert-Butoxy)propionic acid.
  • Patel, P. N., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5446.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Kumar, N., & Singh, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical reviews in analytical chemistry, 47(1), 66–91.
  • Benchchem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).

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Technical Support Center: Impact of Temperature on 3-tert-Butoxypropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-tert-Butoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in reactions involving this versatile reagent. As a compound featuring both a carboxylic acid and a thermally sensitive tert-butyl ether protecting group, understanding the thermodynamic and kinetic landscape of your experiments is paramount to achieving high yields and purity. This document provides field-proven insights and troubleshooting protocols based on established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.

Q1: My esterification (or amidation) reaction is resulting in low yields and a significant non-polar impurity. What is the likely cause and how can I fix it?

Answer: This is a classic issue where reaction conditions, specifically temperature, are likely promoting a side reaction over your desired transformation. The tert-butyl group, while a robust protecting group, is susceptible to elimination under certain conditions to form isobutylene gas and, in this case, acrylic acid or its corresponding ester/amide.

Causality: The desired reaction (esterification/amidation) and the undesired elimination side-reaction both accelerate with temperature, but not necessarily at the same rate. At elevated temperatures, particularly in the presence of even trace acidic impurities, the elimination pathway can become dominant. The tert-butyl carbocation formed during acid-catalyzed cleavage is unstable and readily loses a proton to form isobutylene.[1][2]

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: If you are heating the reaction above 60-70 °C, you are likely promoting the elimination side-reaction. The optimal temperature is a balance between an acceptable reaction rate and minimal side-product formation.

  • Monitor pH and Catalyst Choice: Ensure your reaction medium is not overly acidic. If using an acid catalyst for esterification, opt for milder catalysts or use a substoichiometric amount. For amidations using coupling reagents, excess acid activators can lower the pH.

  • Implement a Temperature Scoping Study: Before committing to a large-scale reaction, perform small-scale parallel experiments at different temperatures (e.g., Room Temperature, 40 °C, 60 °C) to identify the optimal thermal window for your specific substrate and catalyst system.

Experimental Protocol 1: Temperature Optimization for Amide Coupling
  • Set up three identical small-scale reactions (e.g., 0.1 mmol scale) in parallel.

  • To each vessel, add this compound (1.0 eq), your amine (1.1 eq), and a suitable coupling reagent (e.g., HBTU, 1.1 eq) in an appropriate solvent (e.g., DMF).

  • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).

  • Run each reaction at a different, controlled temperature:

    • Vessel A: 25 °C (Room Temperature)

    • Vessel B: 45 °C

    • Vessel C: 65 °C

  • Monitor all three reactions by TLC or LC-MS at identical time points (e.g., 1h, 3h, 6h).

  • Analyze the results for the consumption of starting material, formation of the desired product, and the appearance of any side products. This will reveal the temperature at which the desired reaction proceeds efficiently with minimal byproducts. In solid-phase peptide synthesis (SPPS), increasing temperature can reduce coupling times but must be carefully managed.[3]

Q2: My reaction is extremely slow at room temperature. Is it safe to increase the heat significantly to accelerate it?

Answer: While increasing temperature is a standard method to increase reaction rates, it must be done with caution when dealing with thermally sensitive molecules like this compound. Uncontrolled heating can lead to poor outcomes or even hazardous situations.

Causality: Reaction kinetics are governed by the Arrhenius equation, which dictates an exponential increase in reaction rate with temperature. However, this applies to all potential reactions, including decomposition and hazardous exothermic events. For many organic peroxides and thermally unstable compounds, a Self-Accelerating Decomposition Temperature (SADT) is defined, above which a runaway reaction can occur.[4] While this compound is not as hazardous as a peroxide, the principle of thermal runaway—where the reaction's heat generation exceeds the system's ability to dissipate it—is a critical safety concern for large-scale reactions.[5]

Recommendations:

  • Incremental Temperature Increase: Increase the temperature in small, controlled increments (e.g., 10-15 °C at a time). Allow the reaction to equilibrate at each new temperature and analyze a sample before increasing it further.

  • Ensure Adequate Heat Transfer: For larger scale reactions (>1 L), ensure proper stirring and a vessel geometry that allows for efficient heat dissipation. Consider using a cooling bath to maintain control.

  • Alternative Acceleration Methods: Before resorting to high heat, consider other options:

    • Catalyst Screening: Can a more active catalyst achieve the desired rate at a lower temperature?

    • Concentration: Increasing the concentration of reactants can sometimes increase the rate without requiring higher temperatures.

    • Microwave Chemistry: Microwave-assisted synthesis can often accelerate reactions at lower bulk temperatures, though careful monitoring for hotspots is essential.[6]

Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of the tert-butoxy group in this compound?

Answer: The tert-butyl ether linkage is generally stable under neutral and basic conditions, even at moderately elevated temperatures (up to ~100 °C for short periods). Its primary liability is to acid. Strong acids like trifluoroacetic acid (TFA) or HCl will readily cleave the group, even at room temperature.[1][2] Thermal decomposition in the absence of strong acids typically requires much higher temperatures (>150-200 °C), but this can be lowered by the presence of Lewis acids or other catalytic impurities.

Q2: How does temperature impact the decarboxylation of this compound?

Answer: Carboxylic acids can undergo thermal decarboxylation to release CO2. For simple aliphatic acids, this process generally requires high temperatures (often >200-300 °C).[7] The rate is highly dependent on the structure. For this compound, significant decarboxylation is not expected under typical synthetic conditions (e.g., below 120 °C). However, at very high temperatures, one could expect decomposition via both decarboxylation and elimination pathways.

Q3: When using this molecule or its derivatives in Solid-Phase Peptide Synthesis (SPPS), what is the optimal temperature?

Answer: In modern SPPS, elevated temperatures (e.g., 60-90 °C) are often used to accelerate the slow steps of deprotection and coupling, thereby shortening cycle times.[3][8] The tert-butyl protecting group on side chains is designed to be stable to the basic conditions of Fmoc deprotection, even at these elevated temperatures. However, the stability of coupling reagents and the potential for side reactions (like aspartimide formation in relevant sequences) also increase with temperature.[8] Therefore, the optimal temperature is a balance determined by the specific peptide sequence and coupling chemistry being employed.

Data Summary & Visual Guides
Table 1: General Impact of Temperature on Propionic Acid Esterification
Temperature RangeExpected Reaction RatePrimary Risk(s)Recommendation
20 - 40 °CSlow to ModerateLong reaction timesIdeal for sensitive substrates; requires patience or a highly active catalyst.
40 - 70 °CModerate to FastIncreased rate of side reactions (e.g., elimination)Optimal range for most standard esterification and amidation reactions.[9][10]
70 - 100 °CFast to Very FastSignificant elimination/decomposition of the tert-butyl groupNot recommended unless confirmed to be safe and effective in small-scale trials.
> 100 °CVery FastHigh risk of decomposition, pressure buildup from isobutylene formation, potential for runaway reaction.Avoid. This temperature range compromises the integrity of the tert-butoxy protecting group.
Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G Start Low Yield Observed Check_Temp Analyze Reaction Temperature Start->Check_Temp Temp_Too_Low Is Temp < 40°C? Check_Temp->Temp_Too_Low Evaluate Temp_Too_High Is Temp > 70°C? Check_Temp->Temp_Too_High Evaluate Check_Side_Products Analyze for Side Products (e.g., by LC-MS / GC-MS) Temp_Too_Low->Check_Side_Products No No_Side_Product No Major Side Products Temp_Too_Low->No_Side_Product Yes Temp_Too_High->Check_Side_Products Yes Elimination_Product Elimination Product Detected? Check_Side_Products->Elimination_Product Analyze Consider_Other Action: Re-evaluate Catalyst, Solvent, or Concentration Check_Side_Products->Consider_Other No Elimination Product Found Lower_Temp Action: Lower Temperature & Increase Time or Use Milder Catalyst Elimination_Product->Lower_Temp Yes Elimination_Product->Consider_Other No Increase_Temp Action: Cautiously Increase Temperature (see Protocol 1) No_Side_Product->Increase_Temp

Caption: Decision tree for troubleshooting low yields in reactions.

Diagram 2: Competing Reaction Pathways Influenced by Temperature

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Reactants This compound + Nu-H (e.g., R-OH, R₂-NH) Desired_Product Desired Product (Ester / Amide) Reactants->Desired_Product  Low Temp (25-60°C) Favored Pathway Side_Product Side Products (Acrylic Acid Derivative + Isobutylene) Reactants->Side_Product High Temp (>70°C) or Acid Favored Pathway   Temp_Low Low ΔT Temp_High High ΔT

Caption: Temperature's influence on desired vs. undesired reaction pathways.

References
  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Journal of Chemical Health Risks.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • Decarboxylation process. Google Patents. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAB5E-c4LxAvZHuZaqqerUJq_SA_IqtU2XvhHZ3N2G0T2GUTZnFiWBndsNG6f488p2KN-VpDQRYz3ZlrVh0pJrgLozF5gc6WgWZIQxxP7JB3_U95NiRQOe84MWZMbuzuPX8DdaW6tFSWDt]( ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • The effect of temperature on the esterification rate constant of propanoic acid with ethanol ( ᭹ ), propanol ( ) and butanol ( ). ResearchGate.
  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Jetir.Org.
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas. USGS.
  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI.
  • Runaway reaction on tert -butyl peroxybenzoate by DSC tests. ResearchGate.

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Technical Support Center: Navigating Steric Hindrance in 3-tert-Butoxypropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-tert-Butoxypropionic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the unique challenges posed by this sterically hindered reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The Root of the Challenge: The Bulky tert-Butoxy Group

This compound presents a significant synthetic challenge due to the steric bulk of the tert-butyl group positioned beta to the carboxylic acid. This spatial arrangement effectively shields the carbonyl carbon, hindering the approach of nucleophiles.[1][2][3] This "steric hindrance" is the primary reason for slow or failed reactions under standard conditions that would suffice for less encumbered acids like propionic acid.

Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance and why is it so pronounced with this compound?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the size and spatial arrangement of atoms or groups near the reactive site physically block the path of incoming reagents.[2][3] In this compound, the large, umbrella-shaped tert-butyl group (-C(CH3)3) crowds the carboxylic acid functional group. For a reaction to occur, a nucleophile (like an alcohol or amine) must attack the carbonyl carbon. The tert-butyl group acts as a "molecular shield," making this approach difficult and increasing the activation energy of the reaction.[3][4]

Figure 1. Steric shielding of the carboxyl group.
Q2: What are the general strategies to overcome this steric hindrance?

A: When standard conditions fail, a systematic approach is required. The core principle is to increase the reactivity of the electrophile (the carboxylic acid) or use more potent reagents and conditions. Key strategies include:

  • Carboxyl Group Activation: Convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or a mixed anhydride.[4][5] These intermediates are much more electrophilic and react more readily with nucleophiles.

  • Potent Coupling Reagents: Employ modern coupling reagents designed to overcome steric barriers.

  • Catalyst Selection: Use powerful catalysts that can facilitate the reaction even with bulky substrates.[4]

  • Forcing Conditions: Increase the reaction temperature to provide the necessary energy to overcome the activation barrier, though this must be done carefully to avoid side reactions and decomposition.[4]

G start Reaction Failing? activation Activate Carboxyl Group (e.g., Acyl Chloride, Mixed Anhydride) start->activation Is activation possible? coupling Use Stronger Coupling Reagent (e.g., T3P, Borate Esters) start->coupling Is a stronger reagent available? conditions Increase Reaction Temperature start->conditions Are reagents thermally stable? success Reaction Successful activation->success failure Still Failing? Re-evaluate Nucleophile/Strategy activation->failure coupling->success coupling->failure conditions->success conditions->failure

Figure 2. Troubleshooting workflow for hindered reactions.
Troubleshooting Guide: By Reaction Type

This section provides specific, actionable advice for common synthetic transformations.

Section 1: Esterification Reactions

Problem: My standard Fischer esterification (acid + alcohol with H₂SO₄ catalyst) is giving less than 10% yield after 24 hours.

Causality: The tetrahedral intermediate required for Fischer esterification is highly sensitive to steric bulk. The tert-butoxy group prevents both the protonation of the carbonyl and the subsequent attack by the alcohol, leading to extremely slow reaction kinetics.

Solutions:

StrategyDescription & CausalityKey AdvantagesPotential Issues
1. Convert to Acyl Chloride First, react the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride.[6] This intermediate has a much more electrophilic carbonyl carbon, readily reacting with even weak nucleophiles like alcohols.High reactivity, drives reaction to completion.Generates HCl (can cleave the acid-labile tert-butoxy group if not scavenged), SOCl₂ can be harsh.
2. Mixed Anhydride Method Activate the carboxylic acid by forming a mixed anhydride, for example, with methanesulfonyl chloride.[7] This creates a potent acylating agent that reacts efficiently under milder conditions than the acyl chloride route.Excellent for hindered substrates, often high-yielding.[7] Avoids harsh chlorinating agents.Requires careful stoichiometry and temperature control.
3. Potent Catalysis Use strong Lewis acid catalysts like Bismuth(III) triflate (Bi(OTf)₃) in conjunction with an acid anhydride (e.g., pivalic anhydride) to activate the substrate.[8]Effective for sterically demanding alcohols and acids.[8]Catalyst can be expensive; requires anhydrous conditions.

Objective: To synthesize an ester from this compound and a primary alcohol.

Step 1: Acyl Chloride Synthesis

  • In a fume hood, dissolve this compound (1.0 eq) in an anhydrous, inert solvent (e.g., DCM or Toluene).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. Crucial: Ensure all excess chlorinating agent is removed to prevent side reactions. The crude 3-tert-butoxypropionyl chloride is typically used immediately.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acyl chloride solution.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove the amine salt and purify by column chromatography.

Section 2: Amidation Reactions

Problem: My standard peptide coupling (e.g., DCC/HOBt) with a primary amine is sluggish and gives a complex mixture of products.

Causality: Similar to esterification, the nucleophilic attack by the amine is sterically impeded. Furthermore, common carbodiimide activators like DCC can form stable N-acylurea byproducts with hindered acids, reducing the yield of the desired amide.

Solutions:

StrategyDescription & CausalityKey AdvantagesPotential Issues
1. T3P® Coupling Use n-propanephosphonic acid anhydride (T3P®) as a coupling reagent. T3P acts as a powerful water scavenger and activating agent, forming a mixed phosphonic-carboxylic anhydride intermediate that is highly reactive towards amines, even hindered ones.[9]High yields, low epimerization for chiral substrates, easy workup (byproducts are water-soluble).[9]Reagent is moisture-sensitive.
2. Borate Ester Reagents Employ borate esters like B(OCH₂CF₃)₃.[10] These reagents facilitate direct amidation, likely through the formation of a highly activated acyloxyborate intermediate, and are effective for a wide range of substrates.Operationally simple, can be run open to air, tolerates many functional groups.[10]May require elevated temperatures (80-100 °C).
3. Formamide-Catalyzed Activation Use a catalytic amount of a formamide (e.g., formylpyrrolidine) with a cost-effective activator like trichlorotriazine (TCT). This system generates a highly electrophilic Vilsmeier-type intermediate in situ, which rapidly reacts with amines.[5]Cost-effective, high functional group tolerance, avoids HCl as a byproduct.[5]TCT is a solid and requires careful handling.
4. Mixed Methanesulfonic Anhydride As described for esterification, forming the mixed anhydride with methanesulfonyl chloride is a robust method for converting hindered acids to amides, including Weinreb amides.[7]Highly effective for challenging substrates, including poorly nucleophilic amines.[7]Byproduct removal may require vacuum treatment.[7]

Objective: To synthesize an amide from this compound and a primary or secondary amine.

  • Charge a flask with this compound (1.0 eq), the desired amine (1.1 eq), and a suitable solvent (e.g., EtOAc or MeCN).

  • Add a base, typically pyridine (2.0-3.0 eq).

  • Add T3P® (1.5 eq, often supplied as a 50% solution in EtOAc) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Special Consideration: Stability of the tert-Butoxy Group

Q3: The tert-butoxy group is acid-labile. How do I prevent it from being cleaved during these reactions?

A: This is a critical consideration. The tert-butoxy group is an ether linkage that also functions as a protecting group for a tertiary alcohol, making it susceptible to cleavage under strongly acidic conditions.

  • Avoid Strong Brønsted Acids: Do not use strong acid catalysts like H₂SO₄, HCl, or trifluoroacetic acid (TFA).

  • Managing Acyl Chloride Reactions: When preparing the acyl chloride, it is vital to remove all residual thionyl chloride or oxalyl chloride, as these can generate HCl.[6] During the subsequent reaction with a nucleophile, always include a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl that is formed as a byproduct.

  • Prioritize Neutral or Basic Conditions: The most reliable strategy is to use coupling methods that operate under neutral or basic conditions. T3P® with pyridine, borate esters, and many standard peptide coupling reagents (if effective) fall into this category.[9][10]

  • Lewis Acid Sensitivity: Be cautious with Lewis acids. While some, like ZnBr₂, are used for selective deprotection of tert-butyl esters, they can potentially coordinate with and labilize the tert-butoxy ether under certain conditions, so their use requires careful optimization.[11][12][13][14]

By understanding the principles of steric hindrance and carefully selecting activating agents and reaction conditions, the synthetic challenges posed by this compound can be reliably overcome.

References
  • Overcoming steric hindrance in reactions with bulky benzoyl chlorides. - Benchchem. BenchChem.
  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • Laha, J. K., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). DOI:10.1039/C9SC02126D.
  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. ElectronicsAndBooks.
  • Pivalic acid. Grokipedia.
  • Protecting group. Wikipedia.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Pivalic Acid Esters, Pival
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.
  • Christie, A. L., et al. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines.
  • Ventre, S., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • Ester synthesis by acyl
  • Pivalic acid. Santa Cruz Biotechnology.
  • Madarász, D., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides.
  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
  • pivalic acid, 75-98-9. The Good Scents Company.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
  • Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction.
  • Dunetz, J. R., et al. (2011).
  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions (RSC Publishing).
  • Steric effects. Wikipedia.

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Technical Support Center: Monitoring the Progress of 3-tert-Butoxypropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for monitoring reactions involving 3-tert-Butoxypropionic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of tracking these chemical transformations. Our goal is to move beyond simple procedural lists, offering a causal understanding of experimental choices to empower you with self-validating protocols.

Introduction: The Importance of Real-Time Reaction Monitoring

This compound is a valuable building block in organic synthesis, notable for its protected carboxylic acid moiety. The tert-butoxy group serves as a robust protecting group that can be selectively removed under specific acidic conditions. Successful synthesis and subsequent transformations rely on accurate monitoring of the reaction progress to ensure optimal yield, minimize side-product formation, and determine the precise endpoint of the reaction. Inadequate monitoring can lead to incomplete reactions or degradation of the desired product.

This guide provides a structured approach to monitoring these reactions, focusing on the most common and effective analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. For this compound reactions, ¹H NMR is particularly useful for tracking the disappearance of starting materials and the appearance of products.

Frequently Asked Questions (FAQs) for NMR Monitoring

Q1: What are the characteristic ¹H NMR signals for this compound that I should monitor?

A1: The key diagnostic signals for this compound are the singlet from the nine equivalent protons of the tert-butyl group, typically appearing around δ 1.4 ppm, and the two triplets corresponding to the methylene protons of the propionic acid backbone, usually found between δ 2.5 and 3.7 ppm. The disappearance of these signals, relative to an internal standard, indicates the consumption of the starting material.

Q2: How do I choose an appropriate internal standard for quantitative NMR (qNMR)?

A2: An ideal internal standard should be non-reactive with the reaction components, have a simple spectrum with a sharp singlet that does not overlap with reactant or product signals, and be soluble in the reaction solvent. Common choices include 1,3,5-trimethoxybenzene, dimethyl sulfone, or hexamethyldisilane. The standard should be added at a known concentration at the beginning of the reaction.

Q3: My reaction is performed in a deuterated solvent. Can I still use it for NMR monitoring?

A3: Yes, using a deuterated solvent for the reaction itself is ideal for seamless NMR monitoring. This allows you to directly take aliquots from the reaction mixture for analysis without the need for solvent evaporation and reconstitution, which can introduce errors. If the reaction is not in a deuterated solvent, you will need to remove the solvent from an aliquot under reduced pressure and redissolve the residue in a suitable deuterated solvent for analysis.

Troubleshooting Guide for NMR Monitoring
Issue Potential Cause Recommended Solution
Broad or distorted peaks - Poor shimming of the NMR spectrometer.- Presence of paramagnetic impurities.- High viscosity of the sample.- Reshim the spectrometer before each measurement.- Filter the sample through a small plug of silica gel or celite.- Dilute the sample if possible.
Overlapping signals - Similar chemical environments of protons in reactants and products.- Use a higher field NMR spectrometer for better signal dispersion.- Consider using ¹³C NMR, although it is less sensitive and requires longer acquisition times.
Inaccurate quantification - Non-uniform relaxation times of analyte and internal standard protons.- Incomplete dissolution of the sample or internal standard.- Choose an internal standard with a similar structure and relaxation properties to the analyte.- Ensure complete dissolution by vortexing or gentle heating.
Experimental Protocol: Monitoring a Deprotection Reaction of this compound via ¹H NMR
  • Reaction Setup: In a clean, dry NMR tube, dissolve a known amount of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material and internal standard. Integrate the characteristic signals of both compounds.

  • Initiate Reaction: Add the deprotecting agent (e.g., a catalytic amount of trifluoroacetic acid) to the NMR tube, cap it, and gently shake to mix.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis: For each spectrum, integrate the signal of the tert-butyl group of the starting material and the signal of the internal standard. The ratio of these integrals will decrease as the reaction progresses. The reaction is complete when the signal for the tert-butyl group is no longer visible.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique ideal for monitoring the progress of reactions in complex mixtures. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What type of HPLC column and mobile phase should I use for analyzing this compound and its products?

A1: A reversed-phase C18 column is generally a good starting point for separating organic molecules like this compound. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio will need to be optimized to achieve good separation between the starting material, product, and any potential impurities. A gradient elution may be necessary for complex reaction mixtures.[1]

Q2: How can I detect this compound and its corresponding deprotected acid if they lack a strong chromophore?

A2: While this compound does not have a strong UV chromophore, it can often be detected at low UV wavelengths (e.g., 210-220 nm) due to the carboxylic acid group. For enhanced sensitivity, derivatization with a UV-active or fluorescent tag can be employed.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used as the detector.

Q3: My reaction samples contain solid particles. How should I prepare them for HPLC analysis?

A3: It is crucial to filter your samples before injecting them into an HPLC system to prevent clogging of the column and tubing. Use a syringe filter with a pore size of 0.22 or 0.45 µm that is compatible with your reaction solvent.

Troubleshooting Guide for HPLC Monitoring
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Column degradation.- Incompatible sample solvent with the mobile phase.- Column overload.- Flush the column or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.- Dilute the sample and reinject.
Drifting baseline - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging.- Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure the mobile phase is well-mixed and degassed.- Replace the detector lamp if necessary.
Ghost peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient and clean the injector.
Experimental Protocol: HPLC Method Development for Monitoring an Amidation Reaction
  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Prepare a mobile phase of acetonitrile and water with 0.1% formic acid to aid in protonation and improve peak shape.

  • Gradient Optimization: Begin with a gradient of 10% to 90% acetonitrile over 20 minutes to elute all components.

  • Injection and Detection: Inject a standard solution of this compound and the corresponding amine starting material. Monitor the elution profile using a UV detector at 210 nm.

  • Method Refinement: Adjust the gradient slope and duration to achieve baseline separation of the starting materials, the desired amide product, and any byproducts.

  • Reaction Monitoring: Once the method is optimized, dilute and filter aliquots from the reaction mixture at various time points and inject them into the HPLC system. Quantify the peak areas to determine the conversion rate.

Section 3: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Frequently Asked Questions (FAQs) for GC Monitoring

Q1: Why is derivatization necessary for analyzing this compound by GC?

A1: Carboxylic acids are polar and have low volatility, which can lead to poor peak shape and interactions with the GC column. Derivatization converts the carboxylic acid into a more volatile and less polar ester (e.g., a methyl or silyl ester), resulting in sharper peaks and better separation.[3][4][5]

Q2: What are some common derivatizing agents for carboxylic acids?

A2: Common derivatizing agents include diazomethane for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] The choice of agent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule.

Q3: Can I use GC to monitor the removal of the tert-butyl group?

A3: Yes, but you would need to derivatize the resulting propionic acid. The starting material, this compound, may also need derivatization for optimal analysis. You would monitor the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized propionic acid.

Troubleshooting Guide for GC Monitoring
Issue Potential Cause Recommended Solution
No peaks or very small peaks - Incomplete derivatization.- Leak in the GC system.- Incorrect injection temperature.- Optimize the derivatization reaction conditions (time, temperature, reagent excess).- Check for leaks using an electronic leak detector.- Ensure the injection port temperature is high enough to volatilize the derivatized analyte.
Broad or tailing peaks - Active sites on the column.- Column contamination.- Use a column specifically designed for analyzing acidic compounds or ensure complete derivatization.- Bake out the column at a high temperature or trim the front end.
Extra peaks in the chromatogram - Impurities in the derivatizing agent.- Side reactions during derivatization.- Run a blank of the derivatizing agent.- Optimize derivatization conditions to minimize side reactions.
Experimental Protocol: GC-MS Analysis of a Transesterification Reaction
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent.

  • Derivatization: To the dried residue, add a suitable solvent (e.g., pyridine) and a derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).

  • Method Parameters: Use a temperature program that starts at a low temperature to separate volatile components and ramps up to elute the higher-boiling derivatized products.

  • Data Interpretation: Monitor the reaction by observing the decrease in the peak area of the derivatized this compound and the increase in the peak area of the new ester product. The mass spectrometer will help in confirming the identity of each peak.

Visualization of Monitoring Workflow

A generalized workflow for monitoring a chemical reaction is depicted below. The choice of analytical technique will depend on the specific properties of the reactants and products.

Caption: A generalized workflow for monitoring chemical reactions.

Concluding Remarks

Effective reaction monitoring is a cornerstone of successful chemical synthesis. By understanding the principles behind the primary analytical techniques and anticipating potential challenges, researchers can optimize their reaction conditions, improve yields, and ensure the purity of their target molecules. This guide provides a foundation for developing robust and reliable monitoring protocols for reactions involving this compound. For further assistance, always refer to the specific literature relevant to your reaction and consult with analytical chemistry experts when needed.

References

  • ChemicalBook. 3-tert-Butoxy-3-oxopropanoic acid synthesis.
  • Vulcanchem. This compound.
  • PubMed. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • ChemicalBook. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.
  • PubMed.
  • ResearchGate.
  • ResearchGate.
  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)
  • Benchchem. Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
  • PrepChem.com.
  • PubChem.
  • Sigma-Aldrich. 3-(tert-Butoxy)propionic acid.
  • PubChem. 3-(4-Tert-butylphenyl)propanoic acid.
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
  • ChemicalBook. 3-tert-Butoxy-3-oxopropanoic acid.
  • Creative Proteomics.
  • Thermo Scientific Chemicals. 3-(4-tert-Butylphenyl)propionic acid, 97% 25 g.
  • SpectraBase. Propionic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • PubMed.
  • Jetir.Org.
  • ChemicalBook. 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9.
  • NIST WebBook. 3-Mercaptopropionic acid.
  • BMRB. BMRB entry bmse000179 - Propionic Acid.
  • Doc Brown's Chemistry.
  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • BLD Pharm. 40052-13-9|3-tert-Butoxy-3-oxopropanoic acid.
  • ResearchGate. (PDF)

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth answers and troubleshooting for experiments involving 3-tert-Butoxypropionic acid, with a specific focus on how solvent selection is critical for controlling its reactivity. The tert-butyl protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, but its stability and cleavage are highly dependent on the reaction environment. This document is designed to help you navigate these challenges effectively.

Part 1: Foundational Principles & General Queries

This section addresses fundamental questions regarding the properties of this compound and the overarching principles of solvent effects in chemical reactions.

Q1: What is this compound, and why is its reactivity so sensitive to solvents?

Answer: this compound is a carboxylic acid protected as a tert-butyl ether at the 3-position. This structure presents two key reactive sites: the carboxylic acid group (-COOH) and the acid-labile tert-butyl ether. Its primary use is as a linker or building block in organic synthesis, especially where a protected propionic acid moiety is required.

The molecule's sensitivity to solvents arises from the dual nature of its reactivity:

  • The Carboxylic Acid: This group can undergo standard reactions like esterification or amidation. The kinetics and equilibrium of these reactions are influenced by solvent polarity, hydrogen-bonding capability, and basicity.[1][2][3]

  • The Tert-Butyl Ether: This is a protecting group designed to be removed under acidic conditions. The efficiency, selectivity, and side-product formation during this deprotection step are critically dependent on the solvent's ability to stabilize intermediates, solvate the acid catalyst, and mediate the activity of reactive byproducts.[4][5]

Choosing the right solvent is therefore a balancing act: you must select conditions that favor the desired reaction at one site while preventing unwanted reactions at the other.

Q2: I'm designing a new synthesis. How should I generally approach solvent selection for reactions involving this molecule?

Answer: A logical approach involves considering the intended transformation first. The workflow below outlines the key decision points.

G start What is the desired reaction? deprotection Cleavage of tert-butyl group? start->deprotection Is the goal to remove the protecting group? functionalization Reaction at -COOH group? start->functionalization Is the goal to modify the carboxylic acid? acid_choice Select strong acid (TFA, HCl). Choose a non-coordinating, aprotic solvent like Dichloromethane (DCM) to facilitate cleavage. deprotection->acid_choice Yes no_deprotection tert-butyl group must remain intact. AVOID acidic conditions. functionalization->no_deprotection Yes scavenger Consider adding scavengers (e.g., DTE, TIS) to the solvent to trap the tert-butyl cation. acid_choice->scavenger solvent_functionalization Choose an aprotic solvent (e.g., DMF, THF, DCM) that will not interfere with coupling reagents (DCC, HBTU). no_deprotection->solvent_functionalization

Caption: Logical workflow for initial solvent selection.

Part 2: The Critical Role of Solvents in Deprotection (Cleavage)

The removal of the tert-butyl group is one of the most common and critical steps involving this molecule. Success hinges on precise control of the reaction environment.

Q3: What is the mechanism of acid-catalyzed cleavage, and how does the solvent participate?

Answer: The cleavage of a tert-butyl ether or ester proceeds via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. The solvent plays multiple roles in this process:

  • Protonation: The solvent must effectively solvate the acid catalyst (e.g., Trifluoroacetic Acid - TFA), allowing for efficient protonation of the ether oxygen.

  • Stabilization: The key step is the formation of a stable tert-butyl carbocation. Polar aprotic solvents like Dichloromethane (DCM) are excellent choices because they can stabilize this charged intermediate without interfering with it.

  • Product Formation: The tert-butyl cation is then quenched, typically by losing a proton to form isobutylene gas or by reacting with a nucleophile (scavenger or solvent).

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation (Rate-Limiting) cluster_2 Step 3: Quenching Reactant R-O-tBu Protonated R-O(H+)-tBu Reactant->Protonated + H+ (from TFA in DCM) Carbocation tBu+ Protonated->Carbocation Slow Cleavage Alcohol R-OH Protonated->Alcohol Slow Cleavage Isobutylene Isobutylene (gas) Carbocation->Isobutylene - H+ Adduct Scavenger-tBu Adduct Carbocation->Adduct + Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed tert-butyl group cleavage.

Q4: My deprotection with TFA in DCM is slow or incomplete. What solvent-related adjustments can I make?

Answer: If the deprotection is not proceeding to completion, consider these troubleshooting steps before changing the core reagents:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir longer. Deprotection can sometimes be slower than expected depending on the substrate.[4]

  • Increase Reagent Concentration: While DCM is standard, ensure your TFA concentration is sufficient. A common starting point is 50% TFA in DCM, but for stubborn cases, it can be increased.[5]

  • Consider a More Polar or Coordinating Solvent System: While non-coordinating solvents are typical, sometimes a more polar environment can assist. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can accelerate the cleavage of acid-labile groups.[6] However, be aware that hydrogen-bonding solvents can sometimes retard the reaction.[6]

  • Increase Temperature: Gently warming the reaction can increase the rate, but this should be done with caution as it can promote side reactions.[4]

Q5: I'm observing unexpected side-products, particularly when my parent molecule contains tryptophan, cysteine, or methionine. How can I use the solvent system to prevent this?

Answer: This is a classic problem caused by the highly reactive tert-butyl carbocation generated during deprotection. This cation can act as an alkylating agent, attacking nucleophilic residues in your molecule.

Solution: The key is to add a "scavenger" to your solvent system. This is a substance that is more nucleophilic than your molecule and will preferentially react with and neutralize the tert-butyl cation.[5][7]

ScavengerTarget Residue(s)Typical Concentration in SolventMechanism of Action
Triisopropylsilane (TIS) General, Trp, Met1-5% (v/v)Reduces the carbocation via hydride transfer.
Dithiothreitol (DTT) / Dithioethane (DTE) General, Cys, Met0.5-2.5% (w/v)Traps the cation through its thiol groups.[5][7]
Water Trp1-5% (v/v)Quenches the cation to form tert-butanol.
Thioanisole General, Trp1-5% (v/v)Acts as a nucleophilic trap.

Protocol Insight: Never rely on the solvent alone to protect sensitive residues. Always include a scavenger cocktail in your cleavage solution (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for complex molecules like peptides.

Q6: Are there milder or alternative deprotection methods where solvent choice is key?

Answer: Yes, while strong acids are common, several methods exist for sensitive substrates.

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in a non-polar solvent like DCM or toluene can effectively cleave tert-butyl esters and ethers, sometimes offering better selectivity.[4][8]

  • Silica Gel / Heat: For a very mild but slow method, refluxing the compound with silica gel in a high-boiling, non-polar solvent like toluene can selectively cleave tert-butyl esters.[8] This is particularly useful if you have other sensitive groups like silyl ethers that you want to preserve.[8]

  • Thermolytic Cleavage: In the absence of any reagent, heating the compound in a very high-boiling solvent such as quinoline can cause the tert-butyl group to be eliminated as isobutylene. This method is less common due to the harsh temperature required.[4]

  • Radical Cation Catalysis: A modern, mild method involves using a catalytic amount of a radical cation like tris(4-bromophenyl)aminium ("Magic Blue") with triethylsilane in DCM.[9] This avoids strong acids and high temperatures entirely.[9]

Part 3: Solvent Effects on Carboxylic Acid Reactivity

While deprotection is often the focus, the reactivity of the carboxylic acid itself is also highly solvent-dependent.

Q7: I need to perform an esterification or amidation on the -COOH group. What solvent properties are important to ensure the tert-butyl group remains intact?

Answer: The primary requirement is to avoid acidic conditions . Any protic acid used to catalyze the esterification will likely cleave the tert-butyl group.

  • Choose Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard choices. They are excellent for dissolving the starting materials and the common coupling reagents (e.g., DCC, EDC, HBTU) without interfering.

  • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and reduce yields. Use dry solvents.

  • Beware of Solvent Basicity: The rate of esterification can be significantly influenced by the hydrogen bond basicity of the solvent.[1] Highly basic solvents can deprotonate the carboxylic acid, which may affect the mechanism and rate of certain coupling reactions. However, for standard carbodiimide couplings, a tertiary amine base (like DIEA) is often added, making the solvent's intrinsic basicity less of a factor.

Table 1: Solvent Selection Guide for Key Reactions
Reaction GoalRecommended Solvent(s)Rationale & Key ConsiderationsAvoid
Deprotection (Cleavage) Dichloromethane (DCM)Aprotic, polar, effectively solvates TFA and stabilizes the t-Bu cation.[4][6]Protic solvents (e.g., Methanol) which can compete as nucleophiles.
Esterification DCM, THF, DMFAprotic, good solubility for reagents, does not interfere with coupling chemistry.[10]Acidic solvents or any protic acid catalyst.
Amidation DMF, DCMAprotic, excellent for dissolving peptide fragments and coupling reagents.[11]Protic solvents that can react with activated acid intermediates.
Selective Cleavage Toluene, DCMNon-polar or aprotic solvents are often used with milder Lewis acid or thermal methods.[8]Strong Brønsted acids.

Part 4: Troubleshooting & Protocols

Q8: My reaction is failing. How do I diagnose if the solvent is the problem?

Answer: Use this workflow to diagnose common issues.

G start Reaction Failure: Low Yield or No Product q1 Is starting material consumed? (Check by TLC/LCMS) start->q1 no_reaction Probable Cause: Poor Solubility or Low Reactivity q1->no_reaction No reaction_happened reaction_happened q1->reaction_happened Yes solution1 Solution: 1. Switch to a more polar solvent (e.g., DCM -> DMF). 2. Gently heat the reaction mixture. 3. Check reagent quality and concentration. no_reaction->solution1 q2 Are side products observed? reaction_happened->q2 side_products Probable Cause: Premature deprotection or side reactions. q2->side_products Yes no_side_products Probable Cause: Product lost during workup. q2->no_side_products No solution2 Solution: 1. Ensure solvent is anhydrous and non-acidic (for -COOH reactions). 2. Add scavengers to solvent system (for deprotection reactions). 3. Lower reaction temperature. side_products->solution2 solution3 Solution: 1. The deprotected carboxylic acid may be water-soluble. 2. Saturate aqueous phase with NaCl before extraction. 3. Use a different extraction solvent (e.g., Ethyl Acetate). no_side_products->solution3

Caption: Troubleshooting workflow for failed reactions.

Protocol 1: Standard Acidic Deprotection

This protocol describes the standard method for cleaving the tert-butyl group using TFA in DCM.

  • Preparation: Dissolve the this compound-containing substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. Perform this in a fume hood.

  • Scavenger Addition: If the substrate contains sensitive functional groups (e.g., Trp, Met), add the appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. Typical reaction times are 1-4 hours.[4]

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purification: The resulting crude carboxylic acid can be purified by crystallization, precipitation from a non-polar solvent (e.g., cold diethyl ether or hexanes), or chromatography.

Protocol 2: Esterification while Preserving the tert-Butyl Group

This protocol uses standard carbodiimide chemistry to form an ester from the carboxylic acid.

  • Preparation: Dissolve the this compound (1.0 eq) in anhydrous DCM. Add the desired alcohol (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting acid by TLC.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product via flash column chromatography.

References

  • ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Available from: [Link]

  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

  • ACS Omega. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Available from: [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • GenScript. (n.d.). Solid-phase peptide synthesis introduction. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • ResearchGate. (n.d.). Solid phase peptide synthesis. Available from: [Link]

  • Imperial College London SPIRAL Repository. (n.d.). Esterification in ionic liquids: the influence of solvent basicity. Available from: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ResearchGate. (2015). Solvent effects on esterification equilibria. Available from: [Link]

  • ResearchGate. (n.d.). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available from: [Link]

  • PubMed. (2017). Predicting the Solvent Effect on Esterification Kinetics. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of 3-tert-Butoxypropanoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the 3-tert-Butoxypropionic acid protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize this group to protect hydroxyl functionalities. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate challenges during the critical deprotection step.

The 3-tert-Butoxypropanoate ester is an acid-labile protecting group. Its removal is predicated on the acid-catalyzed cleavage of the tert-butyl ether linkage, which liberates the protected alcohol and generates a stable tert-butyl cation.[1][2][3] While effective, this process can be complicated by incomplete reactions or side reactions, particularly with sensitive or complex substrates.

Troubleshooting Guide: Common Deprotection Issues

This section addresses specific issues that may arise during the cleavage of the 3-tert-Butoxypropanoate group, offering probable causes and actionable solutions.

Issue 1: Incomplete or Slow Deprotection

You observe a significant amount of starting material remaining after the standard reaction time, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Probable Cause Recommended Solution & Rationale
Insufficient Acid Strength or Concentration Increase the concentration of Trifluoroacetic Acid (TFA) or switch to a stronger acid system. A common starting point is 50% TFA in a solvent like Dichloromethane (DCM).[4] For stubborn substrates, using neat TFA may be necessary. The reaction is acid-catalyzed, but a stoichiometric excess ensures the equilibrium favors the product.[5]
Inadequate Reaction Time or Temperature Extend the reaction time and continue monitoring. Most deprotections proceed smoothly at room temperature within 1-4 hours.[4] If the reaction stalls, gentle warming to 40°C can increase the rate, but this may also elevate the risk of side reactions, making the use of scavengers critical.[4][6]
Steric Hindrance For sterically encumbered substrates, more forcing conditions are required. A combination of neat TFA, longer reaction times (e.g., 4-12 hours), and slightly elevated temperatures may be necessary. Always accompany forcing conditions with an effective scavenger cocktail to mitigate side product formation.[6][7]
Inappropriate Solvent Choice While DCM is standard, its choice can impact reaction efficiency.[4] For substrates with poor solubility in DCM, consider alternative solvents that are stable to strong acids, such as nitromethane or using neat TFA if the substrate is soluble.
Issue 2: Observation of Unexpected Side Products

Your analytical data (e.g., LC-MS) shows new peaks, often with a mass increase of +56 Da, indicating tert-butylation of your target molecule.

Probable Cause Recommended Solution & Rationale
Alkylation by tert-Butyl Cation The primary cause of side products is the electrophilic tert-butyl cation generated during cleavage.[7][8] This cation can alkylate any nucleophilic sites on your substrate. To prevent this, add a scavenger to the reaction mixture. The scavenger's role is to trap the carbocation at a faster rate than it can react with your molecule.[7]
Modification of Sensitive Residues Specific functional groups are highly susceptible to tert-butylation. The choice of scavenger should be tailored to the substrate.[6][7] • Tryptophan: The indole ring is highly nucleophilic. Use Triisopropylsilane (TIS) or anisole as a scavenger.[6] • Methionine: The thioether can be alkylated to a sulfonium salt. Use thioanisole .[6] • Cysteine: The free thiol is a prime target. Use 1,2-ethanedithiol (EDT) .[6] • Tyrosine: The activated phenolic ring can be alkylated. Scavengers like TIS or phenol are effective.[6]
Oxidation of Sensitive Residues Methionine can oxidize to its sulfoxide form during cleavage and work-up.[9] Including a reducing agent like dimethyl sulfide (DMS) or dithiothreitol (DTT) in the cleavage cocktail can prevent this.[6][10]

Experimental Protocols & Methodologies

Protocol 1: Standard Deprotection with Scavengers

This protocol is suitable for most substrates, especially those containing sensitive functional groups like tryptophan or methionine.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve the 3-tert-Butoxypropanoate protected compound in an appropriate volume of dry Dichloromethane (DCM).

  • Reagent Addition: To the solution, add the appropriate scavengers. A common general-purpose cocktail is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.[6] For more complex substrates, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[6][11]

  • Initiation: Add Trifluoroacetic Acid (TFA) to the mixture. A typical starting concentration is 50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

    • Precipitate the crude product by adding cold methyl t-butyl ether.[12]

    • Isolate the product by filtration or centrifugation.

  • Purification: Purify the crude product as necessary using standard techniques such as flash chromatography or preparative HPLC.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in DCM B Add Scavenger Cocktail (e.g., TIS/H₂O) A->B C Add TFA (e.g., 50-95%) B->C D Stir at Room Temp (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Reaction Complete G Precipitate with Cold Ether F->G H Isolate Crude Product G->H I Purify (e.g., Chromatography) H->I

Caption: Standard workflow for acid-catalyzed deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of deprotection for the 3-tert-Butoxypropanoate group?

A1: The deprotection is an acid-catalyzed cleavage. The ether oxygen of the tert-butoxy group is protonated by a strong acid like TFA. This is followed by the departure of the stable tert-butyl carbocation, releasing the deprotected alcohol and forming isobutylene gas or other trapped byproducts.[1][5]

Q2: Why is a simple mass increase of +56 Da a key indicator of a side reaction?

A2: A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a tell-tale sign that the tert-butyl cation generated during cleavage has alkylated a nucleophilic site on your molecule of interest.[6]

Q3: Can I remove this group without using a strong acid like TFA?

A3: While TFA is standard, other acidic conditions can be employed. Lewis acids like Zinc Bromide (ZnBr₂) in DCM have been shown to selectively cleave tert-butyl esters and may be applicable.[13] For very sensitive substrates, enzymatic cleavage methods have also been developed for tert-butyl esters, although this is less common.[14]

Q4: What is a "scavenger" and how does it work?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction to trap reactive intermediates, primarily the tert-butyl cation.[7][8] They react with the carbocation more readily than the sensitive residues of your substrate, thus preventing side product formation.[7] Triisopropylsilane (TIS), for example, acts as a hydride donor to reduce the tert-butyl cation to isobutane.

Scavenger_Mechanism cluster_cleavage Cleavage cluster_pathways Potential Fates of tBu⁺ PG R-O-tBu + H⁺ Cation t-Butyl Cation (tBu⁺) (Reactive Electrophile) PG->Cation Acid-catalyzed SideProduct Side Product (e.g., Alkylated Trp) Cation->SideProduct Reacts with Substrate Nucleophile Scavenger Scavenger (e.g., TIS) Cation->Scavenger Intercepted by Trapped Neutral Byproduct (e.g., Isobutane) Scavenger->Trapped Forms

Caption: Role of scavengers in preventing side reactions.

Q5: My substrate also contains a Boc (tert-butoxycarbonyl) group. Will these conditions remove it as well?

A5: Yes. The Boc group and the tert-butyl ether of the 3-tert-Butoxypropanoate protecting group have similar acid lability.[15] Standard TFA treatment will cleave both groups simultaneously. Selective removal is generally not feasible with protic acids and would require a completely orthogonal protection strategy.

References
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Varkuber, M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(9), 2637–2646. [Link]

  • Kocienski, P. J. (2000). Acid-labile protecting groups. ResearchGate. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Ebisuno, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 690-698. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

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  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

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Validation & Comparative

A Comparative Guide to tert-Butyl-Based Protecting Groups: Boc for Amines vs. tert-Butyl Esters for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. Among the plethora of options, tert-butyl-based protecting groups stand out for their unique acid-labile nature. This guide provides a deep dive into two of the most ubiquitous tert-butyl-based protecting groups: the tert-butoxycarbonyl (Boc) group for amines and the tert-butyl (tBu) ester for carboxylic acids. We will explore their applications, stability, and deprotection strategies, supported by experimental data and mechanistic insights to inform your synthetic planning.

The Principle of Orthogonal Protection: A Tale of Two Groups

The concept of orthogonal protection is a cornerstone of modern synthetic chemistry. It allows for the selective deprotection of one functional group in the presence of others, enabling the construction of complex molecular architectures. The Boc and tBu ester groups are a classic example of a "semi-orthogonal" or, more accurately, a differentially labile system under acidic conditions. While both are cleaved by acid, the precise conditions can be fine-tuned to achieve selectivity.

Visualizing the Key Players

G cluster_0 Boc Group (for Amines) cluster_1 t-Butyl Ester (for Carboxylic Acids) Boc_amine R-NH-Boc Boc_structure tert-Butoxycarbonyl Boc_amine->Boc_structure contains tBu_ester R-COO-tBu tBu_structure tert-Butyl tBu_ester->tBu_structure contains

Caption: Structures of a Boc-protected amine and a tert-butyl protected carboxylic acid.

The tert-Butoxycarbonyl (Boc) Group: A Workhorse for Amine Protection

The Boc group is one of the most widely used protecting groups for amines, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

G cluster_protection Boc Protection Workflow Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Acylation Boc2O Boc₂O, Base (e.g., DMAP, NaHCO₃)

Caption: General workflow for the protection of an amine using Boc anhydride.

A key advantage of the Boc group is its stability under a broad range of conditions. It is generally resistant to:

  • Basic conditions: Boc-protected amines are stable to hydrolysis with aqueous bases like NaOH or LiOH.

  • Nucleophiles: They are unreactive towards most nucleophiles.

  • Reductive conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), which allows for the orthogonal deprotection of groups like the benzyloxycarbonyl (Cbz) group.

However, the Boc group is labile under strongly acidic conditions and can also be sensitive to some Lewis acids.

The removal of the Boc group is typically achieved with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to release the free amine.

The deprotection is usually rapid and clean, with the volatile byproducts (isobutylene and CO₂) being easily removed.

G cluster_deprotection Boc Deprotection Workflow Boc_Amine R-NH-Boc Free_Amine R-NH₃⁺X⁻ Boc_Amine->Free_Amine Acidolysis Acid Strong Acid (e.g., TFA) Byproducts CO₂ + Isobutylene Free_Amine->Byproducts releases

Caption: General workflow for the deprotection of a Boc-protected amine.

The tert-Butyl (tBu) Ester: A Shield for Carboxylic Acids

The tert-butyl ester is a commonly employed protecting group for carboxylic acids, valued for its similar acid-labile nature to the Boc group. This similarity is both a strength and a challenge, requiring careful consideration in synthetic design.

There are several methods for the synthesis of tBu esters. A common laboratory-scale method involves the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Similar to the Boc group, tBu esters are stable to a wide array of reagents, including:

  • Basic conditions: They are resistant to saponification with aqueous bases.

  • Nucleophiles: Generally unreactive towards nucleophilic attack.

  • Reductive conditions: Stable to catalytic hydrogenation.

This robust stability profile makes the tBu ester an excellent choice for protecting carboxylic acids during various synthetic transformations.

The cleavage of tBu esters is also accomplished under acidic conditions, mechanistically mirroring the deprotection of the Boc group. Treatment with an acid like TFA leads to the formation of a stable tert-butyl cation and the free carboxylic acid.

Comparative Analysis: Boc vs. tBu Ester

The key to effectively using these protecting groups lies in understanding their subtle differences in reactivity.

FeatureBoc Group (for Amines)t-Butyl Ester (for Carboxylic Acids)
Functional Group Protected AmineCarboxylic Acid
Stability to Base HighHigh
Stability to Nucleophiles HighHigh
Stability to H₂, Pd/C HighHigh
Primary Deprotection Strong Acid (e.g., TFA, HCl)Strong Acid (e.g., TFA, HCl)
Relative Acid Lability Generally more labile than tBu estersGenerally more stable than Boc groups

While both groups are cleaved by strong acids, the Boc group is generally more acid-labile than the tBu ester. This difference, although slight, can sometimes be exploited for selective deprotection. For instance, carefully controlled conditions, such as using a weaker acid or a shorter reaction time, may allow for the removal of a Boc group in the presence of a tBu ester. However, achieving high selectivity can be challenging and is highly substrate-dependent.

Several methods have been developed to enhance the selective deprotection of Boc groups in the presence of tBu esters, such as using specific Lewis acids or carefully titrated amounts of protic acids. For example, using concentrated sulfuric acid in tert-butyl acetate has been shown to selectively cleave the Boc group.

Experimental Protocols

Protocol 1: Boc Protection of an Amine

Objective: To protect the primary amine of glycine methyl ester.

Materials:

  • Glycine methyl ester hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Suspend glycine methyl ester hydrochloride in DCM.

  • Add triethylamine and stir until the solution becomes clear.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: t-Butyl Esterification of a Carboxylic Acid

Objective: To protect the carboxylic acid of N-Boc-phenylalanine.

Materials:

  • N-Boc-phenylalanine (1.0 eq)

  • Isobutylene (excess)

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Dissolve N-Boc-phenylalanine in DCM in a pressure-rated vessel.

  • Cool the solution to -78 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense a significant excess of isobutylene into the vessel.

  • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

  • Cool the vessel before carefully venting.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the t-butyl ester.

Protocol 3: Deprotection of a Boc Group

Objective: To deprotect N-Boc-glycine.

Materials:

  • N-Boc-glycine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-glycine in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring by TLC. The evolution of CO₂ gas will be observed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • The resulting glycine TFA salt can be used directly or neutralized.

Conclusion

The Boc group and the t-butyl ester are indispensable tools in modern organic synthesis, providing robust protection for amines and carboxylic acids, respectively. Their shared lability to acidic conditions necessitates careful strategic planning, particularly when both are present in the same molecule. While true orthogonality is not inherent, a nuanced understanding of their differential reactivity allows for selective deprotection under carefully controlled conditions. By mastering the application and cleavage of these protecting groups, researchers can navigate complex synthetic pathways with greater precision and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]

  • Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917–1920. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Wikipedia. (2023, April 1). Tert-Butoxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]

  • ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butyl esters Definition. Retrieved from [Link]

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Organic Letters, 8(21), 4795-4798. [Link]

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  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • YouTube. (2020, March 15). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. Retrieved from [Link]

  • Reddit. (2016, April 27). Most labile ester protecting group?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-tert-Butoxypropionic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Versatile Building Block

3-tert-Butoxypropionic acid, a carboxylic acid featuring a sterically bulky tert-butyl ether moiety, is a valuable building block in modern organic synthesis. Its structure offers a unique combination of a hydrophilic carboxylic acid handle and a lipophilic, chemically robust tert-butyl group. This protecting group is stable to a wide range of nucleophilic and basic conditions, yet can be removed under specific acidic conditions. These properties make it an important intermediate in the development of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. For researchers and process chemists, selecting an efficient, scalable, and reliable synthetic route is a critical first step. This guide provides an in-depth comparison of validated methods for the synthesis of this compound, supported by experimental data and procedural rationale.

Method 1: The Two-Step Williamson Ether Synthesis Approach

The most reliable and widely applicable laboratory-scale synthesis of this compound proceeds through a two-step sequence: a Williamson ether synthesis to form an ester intermediate, followed by saponification. This strategy is predicated on a foundational principle of synthetic design: avoiding unfavorable reaction pathways. A direct Williamson reaction between a 3-halopropionic acid and potassium tert-butoxide would lead primarily to elimination products. Similarly, reacting a salt of 3-hydroxypropionic acid with a tert-butyl halide is inefficient due to the tertiary halide's propensity for E2 elimination over SN2 substitution.[1][2] The presented two-step method elegantly circumvents these issues by using a primary halide as the electrophile.

Mechanism and Rationale

The synthesis begins with the SN2 reaction between a highly nucleophilic tert-butoxide anion and an unhindered primary electrophile, ethyl 3-bromopropionate. The use of a primary halide ensures that the substitution pathway is heavily favored over elimination, leading to high yields of the desired ether linkage.[3] The reaction is followed by a standard base-catalyzed hydrolysis (saponification) of the ethyl ester. This step is effectively irreversible, as the carboxylate salt formed is deprotonated under the basic conditions and shows no tendency to react with the alcohol byproduct.[4][5] Subsequent acidification protonates the carboxylate to yield the final product.

Workflow Diagram: Williamson Ether Synthesis Route

cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Saponification & Acidification KOtBu Potassium tert-butoxide Intermediate Ethyl 3-tert-butoxypropanoate KOtBu->Intermediate EtBrProp Ethyl 3-bromopropionate EtBrProp->Intermediate Base 1. NaOH (aq) Intermediate->Base Reflux Solvent1 Anhydrous THF Solvent1->Intermediate Solvent Acid 2. HCl (aq) Base->Acid Workup FinalProduct This compound Acid->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis Route

Step 1: Synthesis of Ethyl 3-tert-butoxypropanoate

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (1.0 M solution in THF, 220 mL, 0.22 mol).

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethyl 3-bromopropionate (36.2 g, 0.20 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude ethyl 3-tert-butoxypropanoate can be purified by vacuum distillation to yield a colorless oil. An analogous reaction involving an amine nucleophile and ethyl 3-chloropropanoate reports a yield of 90%.[6]

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 3-tert-butoxypropanoate (0.20 mol theoretical) in 100 mL of ethanol. Add a solution of sodium hydroxide (12.0 g, 0.30 mol) in 100 mL of deionized water.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The reaction is complete when the ester starting material is no longer visible by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid. A white precipitate or oil may form.

  • Extraction: Extract the acidified aqueous phase with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Final Product: Filter and concentrate the solution under reduced pressure to yield this compound as a colorless oil or low-melting solid. This standard saponification procedure provides high yields of the desired carboxylic acid.[4][7]

Method 2: The Direct Michael Addition Approach (A Critical Evaluation)

A theoretically more atom-economical approach is the direct conjugate (Michael) addition of tert-butanol across the double bond of an acrylic acid derivative. This method would ideally be a one-step process.

Mechanism and Rationale

The reaction involves the base-catalyzed addition of the tert-butoxide nucleophile to the β-carbon of an α,β-unsaturated carbonyl system like ethyl acrylate. The resulting enolate is then protonated during workup to give the final product. While appealing in its directness, this reaction faces significant practical hurdles. The steric bulk of the tert-butanol makes it a poor nucleophile, and it functions as a strong, non-nucleophilic base, which can promote side reactions like polymerization of the acrylate.[8]

Workflow Diagram: Michael Addition Route

cluster_0 One-Pot Michael Addition cluster_1 Saponification & Acidification tBuOH tert-Butanol Intermediate Ethyl 3-tert-butoxypropanoate tBuOH->Intermediate Acrylate Ethyl Acrylate Acrylate->Intermediate Catalyst Base Catalyst (e.g., DBU, KOtBu) Catalyst->Intermediate Catalyst Base 1. NaOH (aq) Intermediate->Base Reflux Acid 2. HCl (aq) Base->Acid Workup FinalProduct This compound Acid->FinalProduct

Caption: Theoretical workflow for the Michael addition route.

Experimental Challenges and Supporting Data

Comparative Analysis

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Michael Addition
Number of Steps 2 (Etherification, Hydrolysis)2 (Addition, Hydrolysis)
Overall Yield High (typically >80% over two steps)Variable to Low (highly condition-dependent)
Reliability Very High; robust and well-understood SN2 and saponification reactions.Moderate to Low; sensitive to steric hindrance and side reactions (e.g., polymerization).
Scalability Readily scalable with standard laboratory and pilot plant equipment.Challenging to scale due to potential for exothermic polymerization and difficult purification.
Key Reagents Potassium tert-butoxide, Ethyl 3-bromopropionate, NaOH.tert-Butanol, Ethyl Acrylate, Strong Base Catalyst (e.g., DBU, KOtBu).
Causality The strategy explicitly avoids E2 elimination by using a primary halide, ensuring high regioselectivity for the desired ether product.Relies on the nucleophilicity of a sterically hindered alcohol, which is kinetically disfavored and competes with its basicity.
Green Chemistry Generates salt byproduct (KBr/KCl). Uses common organic solvents.More atom-economical in theory, but potential for low yields and polymer waste reduces its green appeal.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals requiring a reliable and scalable synthesis of this compound, the two-step Williamson ether synthesis approach is the superior and recommended method . Its foundation in well-understood, high-yielding reactions—the SN2 reaction on a primary halide and irreversible saponification—provides a robust and predictable pathway to the target molecule. The causality behind this strategic choice is clear: it systematically avoids the problematic elimination reactions that plague more direct, but mechanistically flawed, alternatives.

While the Michael addition presents a more atom-economical route on paper, the practical challenges associated with the steric hindrance of tert-butanol and the propensity for acrylate polymerization make it a less reliable and more process-intensive option. For applications where consistency, yield, and purity are paramount, the Williamson ether synthesis route stands as the validated and field-proven method of choice.

References

  • Garg, N. K., et al. (2018). Potassium tert-Butoxide. Organic Syntheses, 93, 263. [Link]

  • Webster, D. C., et al. (2011). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 11(7), 527–535. [Link]

  • Figueras, F., et al. (2007). Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. [Link]

  • Master Organic Chemistry (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • Rehberg, C. E. (1943). Acrylic acid, n-butyl ester. Organic Syntheses, 23, 14. [Link]

  • Chegg (2022). when ethyl bromide is added to potassium tert-butoxide, the product is ethyl tert-butyl ether. [Link]

  • Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(25), 8193. [Link]

  • Knochel, P., et al. (2000). Potassium tert-Butoxide Catalyzed Addition of Carbonyl Derivatives to Styrenes. Organic Letters, 2(21), 3285–3287. [Link]

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  • Ikeda, T., et al. (2016). Conjugate Addition of Alcohols to Acrylic Compounds Catalyzed by a Bifunctional Ruthenium−Acetamido Complex. ResearchGate. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

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A Comparative Analysis of 3-tert-Butoxypropionic Acid Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary chemical synthesis and drug development, the judicious selection of molecular tools is paramount to success. Among the versatile building blocks available to the discerning researcher, 3-tert-butoxypropionic acid and its derivatives have carved a significant niche. Their unique structural features, combining a carboxylic acid handle with a sterically hindered tert-butoxy group, offer a compelling balance of reactivity and stability. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their performance, applications, and alternatives, supported by experimental context and practical protocols.

The Archetype: Understanding this compound

This compound serves as the parent structure from which a diverse array of derivatives is conceived. Its core value lies in the tert-butoxy group, a bulky yet chemically stable moiety that imparts specific physicochemical properties to the molecule. This group is notably resistant to a wide range of nucleophilic and basic conditions, a characteristic that is leveraged in multi-step syntheses where orthogonal protection strategies are essential.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[2]
Molecular Weight146.18 g/mol
AppearanceColorless to pale yellow liquid[2]
Density~0.989 g/mL at 20 °C
SolubilitySoluble in common organic solvents (ethanol, acetone, ethyl acetate)[2]
pKaEstimated around 3-4[2]

The moderate acidity of the carboxylic acid group allows for standard transformations, such as esterification and amidation, while the tert-butoxy group remains intact under these conditions. However, it is the strategic removal of the tert-butyl group under acidic conditions that truly defines the utility of this class of compounds.

The Protective Role: A Comparative Look at Ester Derivatives

A primary application of this compound is in the formation of tert-butyl esters, a widely used protecting group for carboxylic acids. The stability of the tert-butyl ester under various conditions is a key performance indicator for its selection in a synthetic route.

Comparative Stability Profile

The tert-butyl ester exhibits a distinct stability profile when compared to other common carboxylic acid protecting groups. This orthogonality is the cornerstone of its utility in complex molecule synthesis.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophiles (e.g., RLi, RMgX)
tert-Butyl Ester Labile Generally Stable Stable Stable
Methyl EsterStable (mild), Labile (strong)LabileStableLabile
Benzyl EsterStable (mild), Labile (strong)Generally StableLabile Labile
Silyl EsterLabileLabileStableLabile

Table based on information from BenchChem.[1]

This data underscores the strategic advantage of the tert-butyl ester; it is robust in the presence of bases and nucleophiles, conditions under which methyl and silyl esters would be cleaved.[1] Conversely, its facile removal with acid provides a deprotection pathway that is orthogonal to the hydrogenolysis used for benzyl esters.[1]

Experimental Protocol: Deprotection of a tert-Butyl Ester

This protocol outlines a standard procedure for the acid-catalyzed deprotection of a tert-butyl ester, a fundamental technique in synthetic chemistry.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Substrate Dissolve t-butyl ester in DCM Add_TFA Add TFA (1:1 v/v) at 0 °C Substrate->Add_TFA Step 1 Stir Stir at RT (1-4 h) Add_TFA->Stir Step 2 Evaporate Concentrate in vacuo Stir->Evaporate Step 3 Extract Dissolve residue in EtOAc, wash with H₂O Evaporate->Extract Step 4 Dry Dry over Na₂SO₄, filter, and concentrate Extract->Dry Step 5 Product Purified Carboxylic Acid Dry->Product Final Product

Caption: Workflow for the acid-catalyzed deprotection of a tert-butyl ester.

Detailed Steps:

  • Dissolution: Dissolve the tert-butyl ester substrate in a suitable anhydrous solvent like dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine to remove any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

As Linkers in Bioconjugates: The Rise of Propanoic Acid Derivatives

In the rapidly evolving field of chemical biology, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of efficacy. Derivatives of this compound are emerging as valuable components of these linkers, offering a balance of flexibility, stability, and synthetic tractability.

Comparative Performance in PROTAC Design

While direct, side-by-side comparisons of different this compound derivatives in a single PROTAC system are not extensively published, we can infer their relative merits based on the established principles of linker design. The choice of linker can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Derivative FeatureImpact on PROTAC PerformanceRationale
Simple Alkyl Chain Provides flexibility and controls the distance between the two ligands.The tert-butoxy group can be deprotected to reveal a carboxylic acid for further functionalization.
Incorporation of Heteroatoms (e.g., ether, amide) Can modulate solubility, cell permeability, and conformational rigidity.Amide bonds can introduce rigidity, while ether linkages can enhance flexibility and solubility.
Cyclic Moieties (e.g., piperidine, azetidine) Introduces conformational constraints, potentially pre-organizing the PROTAC for optimal binding.Can improve cell permeability and metabolic stability. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid and 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid are examples of such linkers.[5][6]

The tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butoxy group in this compound, is a common feature in these linkers, protecting amine functionalities during synthesis.

Logical Pathway for PROTAC Synthesis using a Propanoic Acid Linker

The synthesis of a PROTAC is a multi-step process where the linker is assembled and then conjugated to the two binding moieties.

PROTAC_Synthesis_Logic cluster_linker Linker Synthesis cluster_conjugation1 First Conjugation cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation cluster_final Final PROTAC Linker_Start 3-tert-Butoxypropionic Acid Derivative Linker_Mod Functional Group Interconversion Linker_Start->Linker_Mod Couple1 Couple to E3 Ligase Ligand Linker_Mod->Couple1 Deprotect Remove Protecting Groups (e.g., Boc) Couple1->Deprotect Couple2 Couple to Target Protein Ligand Deprotect->Couple2 PROTAC Purified PROTAC Couple2->PROTAC

Caption: Logical flow for the synthesis of a PROTAC utilizing a propanoic acid-based linker.

Beyond the tert-Butyl Group: A Look at Alternatives

While the tert-butoxy group offers significant advantages, it is not a panacea for all synthetic challenges. In certain contexts, alternative protecting groups or linker strategies may be more appropriate.

Alternative Protecting Groups for Carboxylic Acids

As highlighted in the stability table (Section 2.1), other protecting groups offer orthogonal deprotection strategies.

  • Benzyl Esters: Cleaved by hydrogenolysis, which is a mild, neutral condition suitable for molecules with acid or base-labile functionalities.[1]

  • Methyl and Ethyl Esters: Removed under basic conditions (saponification), providing an alternative to the acidic deprotection of tert-butyl esters.[7]

  • Silyl Esters (e.g., TBDMS): Highly labile and can be removed under very mild acidic or basic conditions, or with fluoride ions, making them ideal for temporary protection.[7]

The choice of an alternative is dictated by the overall synthetic strategy and the compatibility of other functional groups in the molecule.

Alternative Linker Chemistries in Drug Conjugates

The field of drug conjugate linkers is vast and dynamic. While propanoic acid derivatives are valuable, other chemistries are frequently employed:

  • Polyethylene Glycol (PEG) Linkers: These are widely used to improve the solubility and pharmacokinetic properties of bioconjugates.

  • Cleavable Linkers: In the context of antibody-drug conjugates (ADCs), linkers that are stable in circulation but are cleaved within the target cell (e.g., by proteases or glutathione) are essential for drug release.

  • Rigid Linkers: In some applications, a more rigid linker may be required to maintain a specific distance and orientation between the two conjugated molecules.

Conclusion: A Versatile Tool in the Chemist's Arsenal

This compound and its derivatives represent a versatile and valuable class of compounds for the modern researcher. Their utility as precursors for the robust tert-butyl ester protecting group is well-established, offering a unique stability profile that is essential for complex, multi-step syntheses. Furthermore, their growing application as linkers in sophisticated bioconjugates like PROTACs highlights their adaptability and importance in the cutting-edge of drug discovery.

The selection of a specific derivative or an alternative strategy ultimately depends on the specific experimental context, including the nature of the substrate, the planned reaction sequence, and the desired properties of the final product. A thorough understanding of the comparative performance and stability of these molecules, as outlined in this guide, will empower researchers to make more informed and strategic decisions in their synthetic endeavors.

References

  • Vulcanchem. This compound.
  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • ACS Publications. p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. 2019. Available from: [Link]

  • RSC Publishing. Avoid Protecting Groups. In: Green Chemistry: Principles and Case Studies. 2019. Available from: [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available from: [Link]

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. 2020. Available from: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Selection of an Analytical Method

The choice of an analytical method is dictated by the specific question being asked. Are you performing a routine quality control check, identifying an unknown impurity, or establishing the absolute purity of a reference standard? Each scenario demands a different analytical tool or a combination thereof. The following decision tree illustrates a logical workflow for selecting the most appropriate technique.

G start Purity Assessment of 3-tert-Butoxypropionic Acid q1 Need to identify & quantify unknown impurities? start->q1 q2 Need absolute purity value without a specific reference standard? q1->q2 No hplc HPLC-UV/MS (High Specificity for Impurity Profile) q1->hplc Yes q3 Is the sample volatile or can it be derivatized? q2->q3 No qnmr Quantitative NMR (qNMR) (Absolute Purity) q2->qnmr Yes gcms GC-MS (Excellent for Volatile Impurities) q3->gcms Yes titration Acid-Base Titration (Total Acidity Assay) q3->titration No

Caption: Workflow for selecting the appropriate purity analysis method.

In-Depth Comparison of Core Analytical Techniques

We will now explore the four primary methods, providing the theoretical basis, practical considerations, and detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4] It separates compounds based on their hydrophobicity. The carboxylic acid group provides sufficient polarity for retention on a nonpolar stationary phase (like C18) using a polar mobile phase. UV detection is feasible due to the weak absorbance of the carboxyl group in the low UV range (200-210 nm), though this can be prone to interference.[5][6]

Trustworthiness: A robust HPLC method is self-validating through system suitability tests (e.g., peak symmetry, resolution, and repeatability) and the use of a well-characterized reference standard. Spiking the sample with known potential impurities can confirm the method's ability to separate them from the main peak.

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and consistent retention.[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[6]

    • Column Temperature: 30 °C.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of ~1 mg/mL.

  • Sample Preparation:

    • Prepare the synthesized sample in the same manner and at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Analysis Workflow:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).

    • Inject the sample solution.

    • Run a gradient elution to separate impurities with a wide range of polarities:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibration

  • Data Analysis:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Synthesized Acid inject Inject Sample prep_sample->inject prep_std Prepare Reference Standard Solution hplc_system Equilibrate RP-HPLC System hplc_system->inject separate Gradient Elution Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior separation efficiency and definitive identification through mass spectra. However, carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be converted into more volatile, less polar derivatives.[8][9] Silylation (e.g., with BSTFA) or methylation are common derivatization strategies.[10][11] This multi-step process can introduce variability if not carefully controlled.

Trustworthiness: The protocol's reliability hinges on a consistent and complete derivatization reaction. Running a known standard alongside the sample is crucial. The mass spectrum provides a molecular fingerprint, allowing for confident peak identification and the potential to elucidate the structure of unknown impurities.

  • Derivatization:

    • Accurately weigh ~1 mg of the dried sample into a 2 mL GC vial.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before analysis.

  • GC-MS System & Conditions:

    • Column: DB-5ms or equivalent (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

  • Analysis & Data Processing:

    • Inject 1 µL of the derivatized sample.

    • Identify the peak for the silylated this compound based on its retention time and mass spectrum. The expected derivative is this compound, trimethylsilyl ester.

    • Analyze the chromatogram for other peaks, which represent impurities. Identify them by comparing their mass spectra against a library (e.g., NIST).

    • Purity is determined by the area percent method, similar to HPLC.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By adding a known amount of a certified internal standard to the sample, the purity of the analyte can be calculated directly.

Trustworthiness: The accuracy of qNMR is exceptionally high, provided that specific experimental parameters (like a sufficiently long relaxation delay, T1) are correctly set.[14] The method is non-destructive and provides structural information simultaneously.[12] The choice of a non-overlapping, chemically stable internal standard is critical. Maleic acid or dimethyl sulfone are suitable choices.

  • Internal Standard (IS) Selection:

    • Choose a certified internal standard with high purity (e.g., Maleic Acid). It must have signals that do not overlap with the analyte signals.

    • It should be non-volatile and stable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube. Record the weight precisely (Wₓ).

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube. Record the weight precisely (Wₛₜd).

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critical parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any proton being quantified (typically 30-60 seconds is sufficient for robust quantification).

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Iₓ) and a signal for the internal standard (Iₛₜd). For this compound, the singlet from the nine tert-butyl protons is an excellent choice.

    • Calculate the purity (Pₓ) using the following formula:[15]

      • Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

      • Where:

        • I: Integral area

        • N: Number of protons for the integrated signal (e.g., 9 for the t-butyl group)

        • M: Molar mass (this compound: 146.18 g/mol )[1]

        • W: Weight

        • P: Purity of the standard (as a percentage)

        • x: Analyte; std: Internal Standard

Acid-Base Titration

Expertise & Experience: Titration is a classic, cost-effective method for determining the total amount of acidic substance in a sample.[16][17] It is an excellent orthogonal technique to chromatography, as it measures a bulk chemical property rather than separating individual components. It quantifies the molar amount of the carboxylic acid, which can be used to calculate purity if the sample is accurately weighed.

Trustworthiness: The accuracy of titration depends on the precise standardization of the titrant (e.g., NaOH) against a primary standard (e.g., potassium hydrogen phthalate - KHP) and the accurate detection of the endpoint.[16][18] This method will not distinguish between the target acid and any acidic impurities.

  • Titrant Standardization:

    • Prepare a ~0.1 M NaOH solution.

    • Accurately weigh ~0.4 g of dried KHP primary standard into a beaker.

    • Dissolve in ~50 mL of deionized water.

    • Titrate with the NaOH solution using a pH meter to determine the equivalence point.

    • Calculate the exact molarity of the NaOH solution. Perform in triplicate.[16]

  • Sample Analysis:

    • Accurately weigh ~0.2 g of synthesized this compound into a beaker.

    • Dissolve in ~50 mL of a suitable solvent (e.g., 50:50 ethanol/water).

    • Titrate with the standardized 0.1 M NaOH solution, recording the pH as a function of titrant volume.

    • Determine the volume of NaOH required to reach the equivalence point (Veq).

  • Purity Calculation:

    • Moles of Acid = Molarity of NaOH * Veq

    • Mass of Acid = Moles of Acid * Molar Mass of Acid (146.18 g/mol )

    • % Purity = (Calculated Mass of Acid / Weighed Mass of Sample) * 100

Comparative Performance Summary

The table below provides a side-by-side comparison of the discussed methods to aid in selecting the most suitable technique for your needs.

FeatureHPLC-UVGC-MS (with Derivatization)qNMRAcid-Base Titration
Principle Differential partitioningVolatility & Mass-to-ChargeNuclear Spin ResonanceNeutralization Reaction
Specificity High; separates isomersVery High; MS identificationHigh; structure-specificLow; measures total acidity
Sensitivity Moderate (ng range)High (pg range)Low (µg-mg range)Low (mg range)
Quantification Relative (Area %)Relative (Area %)Absolute (Primary Method)Absolute (Bulk Property)
Impurity ID Possible with MS detectorExcellentPossible for known structuresNot possible
Sample Prep Simple (dissolve & filter)Complex (derivatization)Simple (weigh & dissolve)Simple (weigh & dissolve)
Throughput HighModerateModerateHigh
Cost/Complexity ModerateHighHighLow

Potential Impurities in Synthesis

Understanding the synthetic route is key to anticipating potential impurities. A likely synthesis of this compound could involve the Michael addition of tert-butanol to an acrylate derivative. Potential impurities could therefore include:

  • Starting Materials: Unreacted tert-butanol or acrylate esters.

  • By-products: Polymers from the acrylate, or products from side reactions.

  • Solvents: Residual solvents used in the reaction and purification steps.

GC-MS is particularly well-suited for detecting volatile impurities like residual solvents and tert-butanol. HPLC and qNMR would be effective for detecting unreacted starting materials and non-volatile by-products.

Conclusion and Recommendations

No single method is universally superior; a multi-faceted approach provides the most comprehensive and trustworthy assessment of purity for synthesized this compound.

  • For Routine QC and Impurity Profiling: RP-HPLC is the recommended primary technique due to its high throughput, excellent resolving power, and reliability.[19]

  • For Identifying Unknowns and Volatiles: GC-MS is invaluable for identifying unknown impurities through mass spectral data and for detecting residual solvents.[8][11]

  • For Reference Standard Certification: qNMR is the gold standard for determining absolute purity without ambiguity. It should be used to certify a batch as a reference standard.[12][13]

  • For an Orthogonal Check: Acid-Base Titration serves as a simple, inexpensive, and rapid confirmation of the total acid content, providing a valuable cross-validation of chromatographic or spectroscopic results.[17]

By judiciously selecting from these techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and impactful scientific outcomes.

References

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. (2016). J Chromatogr B Analyt Technol Biomed Life Sci, 1028, 165-174. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu Corporation. Retrieved January 12, 2026, from [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed. (2012). J Chromatogr A, 1238, 29-37. [Link]

  • COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. (n.d.). Retrieved January 12, 2026, from [Link]

  • Titration of the Unknown Carboxylic Acid by Dr. Gergens. (n.d.). Retrieved January 12, 2026, from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved January 12, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4864. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Molecules, 25(20), 4864. [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • What is the procedure for determining carboxylic acid groups by the acid-base titration? (2018). ResearchGate. [Link]

  • Organic Acid Analysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). CyTA - Journal of Food, 20(1), 748-757. [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography-mass spectrometry. (2014). Journal of Chromatography A, 1335, 23-31. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (2009).
  • How is the determination of carboxylic acid degree by titration with NaOH? (2018). ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. (2017). Retrieved January 12, 2026, from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (2014). Magn Reson Chem, 52(10), 573-8. [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2018). Analytical Methods, 10(1), 54-60. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). Accreditation and Quality Assurance, 28, 303-313. [Link]

  • Development of an improved HPLC method for the simultaneous determination of aliphatic and aromatic carboxylic acids in black liquors. (2025). Journal of Chromatography B, 1241, 124197. [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-(tert-butoxy)propionic acid (C7H14O3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. (2015). Journal of Chromatography B, 992, 74-81. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Comparison of 3-tert-Butoxypropionic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In synthetic chemistry, particularly within drug development and materials science, the unambiguous confirmation of a target molecule's structure and purity is paramount. The synthesis of 3-tert-Butoxypropionic acid, a valuable building block, via the Michael addition of tert-butanol to acrylic acid, serves as an excellent case study for the application of routine spectroscopic techniques. This guide provides an in-depth comparison of the key spectroscopic features of the product, this compound, against its precursors, tert-butanol and acrylic acid. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to unequivocally track the reaction's progress and verify the final product's identity. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic projects forward.

Introduction and Synthetic Overview

This compound is synthesized through the addition of tert-butanol across the activated double bond of acrylic acid, typically under acidic or basic catalysis. This reaction transforms two relatively simple, commercially available precursors into a more complex molecule with distinct physical and chemical properties.

The core challenge for the analytical chemist is to prove that the starting materials have been fully consumed and that the desired product has been formed. Spectroscopic methods provide a detailed molecular fingerprint, allowing us to "see" the structural changes that occur during the chemical transformation.

  • tert-Butanol: A tertiary alcohol.

  • Acrylic Acid: An α,β-unsaturated carboxylic acid.

  • This compound: The target ether-carboxylic acid.

The following sections will detail the experimental protocols for acquiring spectroscopic data and will then delve into a comparative analysis of the spectra, highlighting the key transformations that confirm a successful synthesis.

Molecular Structures

G cluster_precursors Precursors cluster_product Product tert-Butanol tert-Butanol Acrylic_Acid Acrylic Acid Product This compound

Caption: Molecular structures of the precursors and the final product.

Synthetic Workflow

G Precursors tert-Butanol + Acrylic Acid Reaction Michael Addition (Catalyst) Precursors->Reaction Input Product This compound Reaction->Product Yields Analysis Spectroscopic Analysis (FTIR, NMR, MS) Product->Analysis Characterization Confirmation Structure & Purity Confirmed Analysis->Confirmation Verification

Caption: Workflow from synthesis to spectroscopic confirmation.

Experimental Protocols

Scientific integrity demands robust and reproducible experimental methods. The protocols described below are standard procedures for obtaining high-quality spectra for the types of small organic molecules discussed herein.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence and absence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol. Run a background spectrum of the clean, empty crystal.

  • Sample Application: Place a single drop of the liquid sample (tert-butanol, acrylic acid, or this compound) directly onto the center of the ATR crystal.[1][2]

  • Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a soft tissue before analyzing the next sample.[2][3]

Causality: The ATR method is chosen for its simplicity and lack of sample preparation.[4] It is ideal for liquids and requires only a small amount of sample. Running a background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecules.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also lock onto the residual solvent signal, making an internal standard optional but good practice.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte signals.[5][6] TMS is the universally accepted reference for ¹H and ¹³C NMR because its protons and carbons are highly shielded, appearing at a position (0.00 ppm) that rarely interferes with signals from most organic compounds.[5] Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compounds and analyze their fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water and a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: A high voltage (typically 3-5 kV) is applied to the infusion needle, creating a fine spray of charged droplets.[7][8][9] A heated drying gas (like nitrogen) assists in solvent evaporation.[10]

  • Mass Analysis: As the droplets shrink, ions are ejected into the gas phase and enter the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7][11] The spectrum is recorded. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

Causality: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte.[11] This is ideal for observing the intact molecular ion (or a protonated/deprotonated version), which directly provides the molecular weight. Adding an acid or base to the solvent aids in the ionization process by pre-forming ions in solution.[8]

Spectroscopic Comparison and Analysis

The true power of spectroscopy is revealed when we compare the data from the product against its precursors. The disappearance of starting material signals and the appearance of new, characteristic product signals provide definitive proof of a successful reaction.

FTIR Spectroscopy: Tracking Functional Groups
CompoundKey Vibrational Frequencies (cm⁻¹) & Assignments
tert-Butanol ~3350 (broad, O-H stretch), ~2970 (C-H stretch), ~1200 (C-O stretch)
Acrylic Acid ~3000 (broad, O-H stretch), ~1700 (C=O stretch), ~1635 (C=C stretch), ~1240 (C-O stretch)[12]
This compound ~3000 (broad, O-H stretch), ~2975 (C-H stretch), ~1710 (C=O stretch), ~1190 (C-O-C ether stretch)

Analysis of Transformation:

  • Disappearance of Precursor Signals: The most telling sign of reaction completion is the complete disappearance of the alkene C=C stretching vibration from acrylic acid at ~1635 cm⁻¹.

  • Appearance of Product Signals: The formation of the ether linkage in the product is confirmed by the appearance of a strong C-O-C stretching band around 1190 cm⁻¹.

  • Persistence of Signals: The broad O-H stretch of the carboxylic acid and the strong C=O stretch persist from acrylic acid to the product, as this functional group remains unchanged.[12] The C-H stretching signals from the tert-butyl group also carry over from the precursor to the product.

¹H NMR Spectroscopy: Mapping the Proton Environment
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-Butanol ~1.28singlet9H(CH ₃)₃COH
~1.6 (variable)singlet (broad)1H(CH₃)₃COH
Acrylic Acid ~12.0singlet (broad)1HCOOH
~6.4-6.5doublet of doublets1HCH =CH₂
~6.1-6.2doublet of doublets1HCH=CH ₂ (trans)
~5.9-6.0doublet of doublets1HCH=CH ₂ (cis)[13][14]
This compound ~11.5singlet (broad)1HCOOH
~3.65triplet2H-O-CH ₂-CH₂-
~2.55triplet2H-CH₂-CH ₂-COOH
~1.25singlet9H-C(CH ₃)₃

Analysis of Transformation:

  • Disappearance of Precursor Signals: The most critical observation is the complete absence of the three distinct signals for the vinyl protons of acrylic acid between 5.9 and 6.5 ppm.[13][15]

  • Appearance of Product Signals: Two new, coupled signals appear in the product spectrum: a triplet around 3.65 ppm and another triplet around 2.55 ppm. These correspond to the two new methylene (-CH₂-) groups formed during the addition reaction. Their triplet multiplicity indicates that each is adjacent to the other.

  • Signal Shifts and Persistence: The singlet for the nine equivalent protons of the tert-butyl group is retained, shifting slightly from ~1.28 ppm in tert-butanol to ~1.25 ppm in the product. The broad carboxylic acid proton signal also remains. The integration values (2H for each new methylene group and 9H for the tert-butyl group) are crucial for confirming the structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
CompoundChemical Shift (δ, ppm)Assignment
tert-Butanol ~69.0C (CH₃)₃
~31.0C(C H₃)₃[16][17]
Acrylic Acid ~171.0C OOH
~131.0=C H₂
~128.5C H=[18]
This compound ~177.0C OOH
~73.0-O-C (CH₃)₃
~61.0-O-C H₂-
~35.0-C H₂-COOH
~27.5-C(C H₃)₃

Analysis of Transformation:

  • Disappearance of Precursor Signals: The two sp² hybridized carbon signals of the acrylic acid double bond (~131.0 and ~128.5 ppm) are completely absent in the product spectrum.[19]

  • Appearance of Product Signals: Two new sp³ hybridized carbon signals appear in the product spectrum, corresponding to the new methylene carbons at ~61.0 ppm (-O-CH₂-) and ~35.0 ppm (-CH₂-COOH).

  • Signal Shifts and Persistence: The quaternary carbon of the tert-butyl group shifts from ~69.0 ppm in the alcohol to ~73.0 ppm in the ether product. The methyl carbons also shift from ~31.0 ppm to ~27.5 ppm. The carboxylic acid carbon remains in the downfield region around 177.0 ppm.

Mass Spectrometry: Confirming Molecular Weight
CompoundMolecular Weight ( g/mol )Expected Ion (ESI Negative, [M-H]⁻)Key Fragments (EI Mode)
tert-Butanol 74.1273.066m/z 59 [(M-CH₃)⁺], 57 [(M-OH)⁺][20][21]
Acrylic Acid 72.0671.014m/z 72 [M⁺], 55 [(M-OH)⁺], 45 [(M-C₂H₃)⁺][22][23]
This compound 146.18145.087-

Analysis of Transformation:

  • Molecular Ion Confirmation: The most crucial piece of evidence from mass spectrometry is the detection of an ion corresponding to the molecular weight of the product. In negative ion ESI-MS, observing a strong signal at m/z 145.087 confirms the formation of this compound (C₇H₁₄O₃, exact mass 146.0943, [M-H]⁻ exact mass 145.0865).

  • Absence of Precursors: The absence of ions at m/z 73 (from tert-butanol) and m/z 71 (from acrylic acid) in the product's mass spectrum indicates that the starting materials have been consumed or removed during workup.

Conclusion

The successful synthesis of this compound from tert-butanol and acrylic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.

  • FTIR confirms the loss of the C=C double bond and the formation of a C-O-C ether linkage.

  • ¹H NMR demonstrates the disappearance of vinyl protons and the appearance of a new -CH₂-CH₂- spin system.

  • ¹³C NMR verifies the conversion of sp² olefinic carbons to sp³ aliphatic carbons.

  • Mass Spectrometry provides definitive proof of the correct molecular weight for the target compound.

By systematically comparing the spectra of the product with its precursors, researchers can confidently verify the outcome of the synthesis, ensuring the material's identity and purity for subsequent applications in research and development.

References

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A Comparative Guide to the Stability of 3-tert-Butoxypropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical decision that dictates the success of a synthetic route or the pharmacokinetic profile of a therapeutic agent. The 3-tert-butoxypropionic acid scaffold and its derivatives are increasingly utilized as linkers in prodrugs and as protecting groups in complex syntheses. Their utility is intrinsically linked to the stability of the tert-butyl ester group, a feature that offers a unique combination of robustness and controlled lability.

This guide provides an in-depth evaluation of the stability of this compound derivatives. We will move beyond simple statements of stability to explore the underlying chemical principles, compare performance against common alternatives, and provide actionable experimental protocols for validation in your own laboratory.

The Mechanistic Underpinning of tert-Butyl Ester Stability

The stability profile of a this compound derivative is dominated by its tert-butyl ester functionality. Unlike simpler alkyl esters (e.g., methyl or ethyl), which can be readily cleaved under both acidic and basic conditions, the tert-butyl ester exhibits remarkable resistance to base- and nucleophile-mediated hydrolysis.[1][2][3] This stability is not arbitrary; it is a direct consequence of its structure.

The carbonyl carbon of the ester is sterically shielded by the bulky tert-butyl group, physically hindering the approach of nucleophiles, including hydroxide ions.[1] Therefore, the typical base-catalyzed saponification pathway (BAC2 mechanism) is highly disfavored.

Conversely, under acidic conditions, the tert-butyl ester is readily cleaved. The mechanism shifts away from nucleophilic attack at the carbonyl carbon to a pathway involving protonation of the ester oxygen, followed by the departure of a highly stable tert-butyl carbocation.[4] This unimolecular cleavage (AAL1 mechanism) is efficient and forms the basis of the group's utility as an acid-labile protecting group.[3]

G cluster_0 A R-CO-O-tBu (tert-Butyl Ester) B R-CO-O(H+)-tBu (Protonated Ester) A->B H+ (fast) C R-COOH (Carboxylic Acid) B->C C-O Cleavage (slow, RDS) D (CH3)3C+ (tert-Butyl Cation) E Isobutylene + H+ D->E -H+ (fast) label_AAL1 A-AL1 Mechanism

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester via the A-AL1 mechanism.

Key Factors Influencing Stability

The degradation of this compound derivatives is primarily a function of pH, temperature, and the presence of specific enzymes.

pH-Dependent Hydrolysis

The most significant factor governing the stability of these compounds is pH.

  • Acidic Conditions (pH < 4): The tert-butyl ester is labile and will undergo hydrolysis to yield the parent carboxylic acid and isobutylene (via the tert-butyl cation).[5] The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Neutral and Basic Conditions (pH 6-12): The ester is exceptionally stable under these conditions.[2][5] This contrasts sharply with methyl or ethyl esters, which are susceptible to base-catalyzed hydrolysis.[3][6] This high stability in neutral and basic media is a cornerstone of its utility, allowing for synthetic manipulations using basic reagents or formulation in physiological pH environments without premature cleavage.

Enzymatic Stability

In the context of drug development, stability in the presence of biological enzymes is paramount. Many prodrugs fail due to rapid cleavage by plasma esterases. The steric bulk of the tert-butyl group, which protects against chemical nucleophiles, also confers significant protection against enzymatic hydrolysis.[1] Esterases, which are biological nucleophiles, often cannot accommodate the bulky group in their active site. This steric hindrance can dramatically increase the plasma half-life of a prodrug, allowing it to reach its target tissue intact.[7][8]

Thermal and Oxidative Stability

This compound derivatives generally exhibit good thermal stability. Degradation pathways at elevated temperatures will typically follow the acid-catalyzed hydrolysis route if any acidic species are present. In specific molecular contexts, such as the presence of a hindered phenol, derivatives can possess high antioxidative efficacy, indicating stability against radical-initiated oxidation.[9]

Comparative Stability: tert-Butyl Esters vs. Alternatives

The choice of an ester is a strategic decision in chemical synthesis. The following table provides a comparative overview of the stability of tert-butyl esters against other common carboxylic acid protecting groups.

Reaction Condition tert-Butyl Ester Methyl Ester Ethyl Ester Benzyl Ester
Strong Acid (e.g., TFA, HCl) Labile[3]Stable (mild), Labile (strong)Stable (mild), Labile (strong)Stable (mild), Labile (strong)
Base (e.g., LiOH, K₂CO₃) Highly Stable [2][3]Labile[3]Labile[6]Generally Stable
Hydrogenolysis (H₂, Pd/C) Stable[3]Stable[3]StableLabile [3]
Nucleophiles (e.g., RLi, NH₃) Highly Stable [5]LabileLabileLabile
Plasma Esterases Generally High StabilitySusceptible to HydrolysisSusceptible to HydrolysisSusceptible to Hydrolysis

This comparison highlights the unique orthogonal stability of the tert-butyl ester. Its resistance to basic, nucleophilic, and reductive (hydrogenolysis) conditions makes it an ideal choice when these reaction types are required elsewhere in a synthetic sequence.[3]

Experimental Protocols for Stability Assessment

To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed methodologies for assessing the stability of this compound derivatives.

Protocol 1: pH-Dependent Hydrolysis Profiling

This experiment determines the rate of hydrolysis across a range of pH values.

G A Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 7.4, 9.0) C Incubate Spike stock solution into each buffer. Maintain constant temperature (e.g., 37°C). A->C B Prepare Stock Solution of Test Compound in Acetonitrile B->C D Time-Point Sampling Withdraw aliquots at T=0, 1, 2, 4, 8, 24h. C->D E Quench Reaction Immediately mix aliquot with quenching solution (e.g., acetonitrile/base for acidic samples). D->E F HPLC Analysis Quantify remaining parent compound and appearance of carboxylic acid. E->F G Data Analysis Plot ln(% Remaining) vs. Time. Calculate half-life (t½) from the slope. F->G

Caption: Workflow for determining pH-dependent stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 7.4; borate for pH 9.0).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the this compound derivative in a water-miscible organic solvent like acetonitrile.

  • Initiation of Experiment: Spike a small volume of the stock solution into each pre-warmed (e.g., 37°C) buffer solution to a final concentration of ~50-100 µg/mL. The final concentration of organic solvent should be low (<1%) to avoid affecting the buffer pH.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately analyze each sample by a validated stability-indicating HPLC method.[10][11] The method must be able to resolve the parent ester from the hydrolyzed carboxylic acid product.

  • Data Processing: For each pH, plot the natural logarithm of the peak area (or concentration) of the parent compound against time. The slope of this line (k) is the degradation rate constant. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the compound's stability in a biologically relevant matrix.

Methodology:

  • Plasma Preparation: Obtain frozen plasma (e.g., human, mouse, rat) and thaw at 37°C immediately before use.

  • Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Initiation of Experiment: Pre-warm the plasma to 37°C. Spike the stock solution into the plasma to a final concentration (e.g., 1-10 µM). Include a "time zero" sample by adding the compound to plasma that has been quenched with 3-4 volumes of ice-cold acetonitrile (protein precipitation).

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench it by adding it to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the percentage of the parent compound remaining versus time to determine the half-life. A control incubation in heat-inactivated plasma can be run to distinguish enzymatic from chemical degradation.

Conclusion: A Strategic Choice for Stability and Controlled Release

The this compound scaffold and its derivatives offer a compelling stability profile for drug development and organic synthesis. The foundational tert-butyl ester provides robust protection against a wide array of basic, nucleophilic, and reductive conditions, ensuring molecular integrity during synthesis and formulation.[1][3] Simultaneously, its predictable lability under acidic conditions allows for controlled deprotection or targeted release in specific physiological environments, such as the acidic milieu of a tumor. The significant steric hindrance also imparts a high degree of stability against premature enzymatic degradation in plasma.[8] By understanding the chemical principles and employing rigorous analytical validation as outlined in this guide, researchers can confidently leverage the unique and advantageous properties of these valuable chemical entities.

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A Head-to-Head Comparison of Catalysts for the Synthesis of 3-tert-Butoxypropionic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-Butoxypropionic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its synthesis is primarily achieved through two main routes: the Michael addition of tert-butanol to acrylic acid and the etherification of 3-hydroxypropionic acid with a tert-butylating agent. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of these transformations. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.

Synthetic Pathways to this compound

The two predominant synthetic strategies for obtaining this compound are outlined below. The selection of a particular route and catalyst is often dictated by factors such as substrate availability, desired purity, and process scalability.

cluster_0 Synthetic Routes Acrylic_Acid Acrylic Acid 3_tert_Butoxypropionic_Acid This compound Acrylic_Acid->3_tert_Butoxypropionic_Acid Michael Addition tert_Butanol tert-Butanol tert_Butanol->3_tert_Butoxypropionic_Acid 3_Hydroxypropionic_Acid 3-Hydroxypropionic Acid 3_Hydroxypropionic_Acid->3_tert_Butoxypropionic_Acid Etherification Isobutylene Isobutylene Isobutylene->3_tert_Butoxypropionic_Acid

Caption: Primary synthetic routes to this compound.

Route 1: Michael Addition of tert-Butanol to Acrylic Acid

The conjugate addition of tert-butanol to acrylic acid is a direct and atom-economical approach. This reaction is typically catalyzed by acids, which activate the acrylic acid moiety towards nucleophilic attack by the alcohol. Both homogeneous and heterogeneous catalysts have been employed for this transformation.

Homogeneous Acid Catalysts

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity due to the absence of mass transfer limitations.[1][2] However, their separation from the reaction mixture can be challenging, posing purification and catalyst recycling issues.[3]

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive Brønsted acid, sulfuric acid is a common catalyst for esterification and addition reactions.[4][5] In the context of the Michael addition of tert-butanol to acrylic acid, it protonates the carbonyl oxygen of acrylic acid, enhancing its electrophilicity.

  • p-Toluenesulfonic Acid (p-TSA): A solid, organic-soluble strong acid, p-TSA is often preferred over sulfuric acid due to its reduced charring potential and easier handling.[6][7][8] It functions similarly by protonating the acrylic acid.[7]

Mechanistic Insight: Homogeneous Acid Catalysis

The mechanism involves the initial protonation of the carbonyl oxygen of acrylic acid by the acid catalyst. This increases the electrophilicity of the β-carbon, facilitating the nucleophilic attack by tert-butanol. Subsequent deprotonation yields the desired this compound.

Acrylic_Acid Acrylic Acid Protonated_AA Protonated Acrylic Acid Acrylic_Acid->Protonated_AA Protonation H+ H+ H+->Protonated_AA Intermediate Carbocation Intermediate Protonated_AA->Intermediate Nucleophilic Attack tert_Butanol tert-Butanol tert_Butanol->Intermediate Product This compound Intermediate->Product Deprotonation H_out H+ Product->H_out

Caption: Mechanism of homogeneous acid-catalyzed Michael addition.

Heterogeneous Acid Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced corrosion, aligning with the principles of green chemistry.[9] For the synthesis of this compound, solid acid catalysts such as ion-exchange resins and zeolites are promising candidates.

  • Ion-Exchange Resins (e.g., Amberlyst-15): These are sulfonic acid-functionalized polystyrene resins that act as solid Brønsted acid catalysts.[10] Amberlyst-15, in particular, has been successfully employed in various esterification and etherification reactions.[11][12][13] Its porous structure allows for the diffusion of reactants to the active sulfonic acid sites.

  • Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites. Their shape-selective properties can influence product distribution.[14] Zeolites like H-Y and H-BEA have been utilized in tert-butylation reactions.[15][16]

Performance Comparison of Catalysts for Michael Addition

CatalystTypeAdvantagesDisadvantagesTypical ConditionsYield (%)Selectivity (%)Reference(s)
Sulfuric Acid HomogeneousLow cost, high activityDifficult to separate, corrosive, waste generationModerate temperaturesHighModerate to High[4][5][17]
p-TSA HomogeneousSolid, easier to handle than H₂SO₄, high activitySeparation and recycling challengesModerate temperaturesHighHigh[6][7][8][18]
Amberlyst-15 HeterogeneousEasily separable, reusable, non-corrosiveLower activity than homogeneous catalysts, potential for thermal degradation50-80 °CGood to HighHigh[11][12][13][19]
Zeolites (H-Y, H-BEA) HeterogeneousHigh thermal stability, shape selectivity, reusablePotential for diffusion limitations, can be more expensive80-150 °CModerate to GoodGood to High[14][15][16]

Note: The presented yield and selectivity are qualitative assessments based on analogous reactions due to the limited direct comparative data for this compound synthesis.

Route 2: Etherification of 3-Hydroxypropionic Acid

An alternative route involves the etherification of 3-hydroxypropionic acid or its esters with a tert-butyl source, typically isobutylene. This reaction is also acid-catalyzed.

Catalytic Systems for Etherification

The same classes of acid catalysts used for the Michael addition are generally applicable to the etherification of alcohols. The reaction proceeds via the formation of a tert-butyl carbocation from isobutylene, which then reacts with the hydroxyl group of 3-hydroxypropionic acid.

  • Homogeneous Acids (H₂SO₄, p-TSA): These catalysts efficiently generate the tert-butyl carbocation from isobutylene. However, they suffer from the same separation and corrosion issues as in the Michael addition route.

  • Heterogeneous Solid Acids (Amberlyst, Zeolites): These are attractive alternatives for the etherification process. Zeolites, with their defined pore structures, can offer shape selectivity and prevent the formation of bulky side products.[20]

Mechanistic Insight: Acid-Catalyzed Etherification

The mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tert-butyl carbocation. This electrophile is then attacked by the hydroxyl group of 3-hydroxypropionic acid. Deprotonation of the resulting oxonium ion yields the final product.

Isobutylene Isobutylene tert_Butyl_Cation tert-Butyl Cation Isobutylene->tert_Butyl_Cation Protonation H+ H+ H+->tert_Butyl_Cation Oxonium_Ion Oxonium Ion Intermediate tert_Butyl_Cation->Oxonium_Ion Nucleophilic Attack 3_HPA 3-Hydroxypropionic Acid 3_HPA->Oxonium_Ion Product This compound Oxonium_Ion->Product Deprotonation H_out H+ Product->H_out

Caption: Mechanism of acid-catalyzed etherification of 3-hydroxypropionic acid.

Experimental Protocols

Representative Protocol for Homogeneous Catalysis (p-TSA)
  • To a stirred solution of acrylic acid (1.0 eq) in an excess of tert-butanol (acting as both reactant and solvent), add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Representative Protocol for Heterogeneous Catalysis (Amberlyst-15)
  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

  • In a round-bottom flask, combine acrylic acid (1.0 eq), tert-butanol (3.0 eq), and the activated Amberlyst-15 resin (10-20 wt% with respect to acrylic acid).

  • Stir the mixture vigorously and heat to 70-80 °C.

  • Monitor the reaction by taking aliquots of the liquid phase and analyzing by GC.

  • After the reaction is complete, cool the mixture and separate the catalyst by simple filtration.

  • The catalyst can be washed with a solvent and reused.[21]

  • Remove the excess tert-butanol from the filtrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved via both Michael addition and etherification routes, with the choice of catalyst being a critical determinant of process efficiency and sustainability.

  • Homogeneous catalysts like sulfuric acid and p-TSA offer high reaction rates but are plagued by separation and environmental concerns.

  • Heterogeneous catalysts , particularly ion-exchange resins like Amberlyst-15 and zeolites, present a more environmentally benign and industrially viable alternative due to their ease of separation and reusability.

While direct comparative studies are limited, the existing literature on related transformations suggests that for industrial applications, the development and optimization of robust and recyclable heterogeneous catalysts will be the most promising path forward. Future research should focus on detailed kinetic and mechanistic studies of these catalysts specifically for the synthesis of this compound to enable rational catalyst design and process intensification.

References

  • Rigby, C. L., & Dixon, D. J. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
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The Strategic Application of 3-tert-Butoxypropionic Acid in Advanced Drug Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of therapeutic success. Among the vast arsenal of available reagents, 3-tert-Butoxypropionic acid has emerged as a versatile and strategic component, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparative analysis of this compound and its derivatives, juxtaposing their performance with common alternatives and elucidating the causal relationships behind their application. Through the lens of experimental evidence and established chemical principles, we will explore the nuanced advantages this building block offers to researchers, scientists, and drug development professionals.

Part 1: this compound in the Design of PROTAC Linkers

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

The chemical structure of this compound, featuring a short propionic acid chain with a bulky tert-butoxy group, provides a unique combination of properties when incorporated into a PROTAC linker. It can be considered a hybrid linker element, sharing characteristics with both alkyl and polyethylene glycol (PEG) linkers.

Comparative Analysis of Linker Types

The choice of linker composition—typically falling into the categories of alkyl, PEG, or rigid linkers—profoundly impacts a PROTAC's biological activity.[4] The optimal linker is often determined empirically, with its length, flexibility, and hydrophobicity requiring careful tuning for each specific target and E3 ligase pair.[1][]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Linkers Composed of saturated or unsaturated hydrocarbon chains.[]Synthetically tractable, conformationally flexible, can enhance cell membrane permeability due to hydrophobicity.[][7]Can be overly hydrophobic, leading to poor aqueous solubility and potential off-target effects.[4]
PEG Linkers Contain repeating ethylene glycol units.[7]Enhance aqueous solubility and can improve pharmacokinetic profiles.[4][7]May decrease cell permeability and can be metabolically less stable.[4][]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine) or double/triple bonds.[4][]Pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[2][]Reduced flexibility can hinder the formation of a stable ternary complex if the geometry is not optimal.[]
This compound-Derived Linkers Short alkyl chain with an ether linkage and a terminal bulky tert-butyl group.Offers a balance of hydrophobicity and hydrophilicity. The tert-butyl group can provide steric bulk and influence conformational preferences.The bulky group may introduce steric hindrance. Properties are highly dependent on the overall linker context.
Experimental Insights and Performance Comparison

While direct head-to-head studies featuring a this compound-derived linker are not extensively published, we can infer its performance based on the principles of linker design. The ether oxygen in the tert-butoxy group can improve solubility compared to a pure alkyl chain of similar length. The tert-butyl group, being hydrophobic, can contribute to cell permeability.[8] Research has shown that linker composition significantly impacts degradation efficiency (DC50) and maximal degradation (Dmax). For instance, in the development of TBK1 degraders, linkers with a combination of alkyl and ether units were explored, with linker length being a critical factor for activity.[1]

The design of a PROTAC using a this compound-based linker would involve the initial synthesis of the linker itself, followed by sequential conjugation to the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Sequential Conjugation 3_tert_Butoxypropionic_acid This compound Activated_Linker Activated Linker (e.g., NHS ester) 3_tert_Butoxypropionic_acid->Activated_Linker Activation Linker_POI Linker-POI Conjugate Activated_Linker->Linker_POI 1. Conjugation POI_Ligand POI Ligand with nucleophile POI_Ligand->Linker_POI Final_PROTAC Final PROTAC Linker_POI->Final_PROTAC 2. Deprotection & Activation E3_Ligase_Ligand E3 Ligase Ligand with nucleophile E3_Ligase_Ligand->Final_PROTAC 3. Conjugation SPPS_Boc_Cycle Start Start of Cycle (Boc-AA-Resin) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash_1 Wash (DCM) Deprotection->Wash_1 Neutralization Neutralization (DIEA/DCM) Wash_1->Neutralization Wash_2 Wash (DCM/DMF) Neutralization->Wash_2 Coupling Coupling (Next Boc-AA) Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 End End of Cycle Wash_3->End

Caption: A schematic representation of a single cycle in Boc-based solid-phase peptide synthesis.

Conclusion

This compound and its characteristic tert-butoxy moiety represent a valuable and versatile tool in the arsenal of the medicinal chemist. In PROTAC design, its incorporation into linkers offers a nuanced approach to balancing hydrophilicity and hydrophobicity, properties that are paramount for achieving optimal degradation efficacy and favorable pharmacokinetic profiles. In the realm of peptide synthesis, the related Boc protecting group, while facing competition from the milder Fmoc strategy, remains a robust and often preferred choice for specific challenging sequences. The decision to employ this compound or its related structures should be guided by a thorough understanding of the comparative advantages and disadvantages outlined in this guide, grounded in the specific experimental context and the desired therapeutic outcome. As the field of drug discovery continues to evolve, the strategic application of such well-characterized building blocks will undoubtedly continue to pave the way for novel and effective therapeutics.

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A Researcher's Guide to Navigating Cross-Reactivity: A Comparative Study Focused on 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

While specific cross-reactivity data for 3-tert-Butoxypropionic acid is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to design and execute your own rigorous cross-reactivity studies. We will delve into the principles of cross-reactivity, compare the two gold-standard analytical platforms—immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS)—and provide actionable, step-by-step experimental workflows.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when an assay, designed to detect a specific analyte, also responds to other, non-target compounds present in the sample.[1] This is a critical consideration in drug development, clinical diagnostics, and environmental monitoring, where the accurate measurement of a single molecular entity is essential. For a molecule like this compound, structurally similar compounds, such as its metabolites, precursors, or other related small carboxylic acids, could potentially interfere with its quantification.

The choice of analytical method profoundly influences the nature and extent of cross-reactivity. Immunoassays, which rely on antibody-antigen binding, are susceptible to interference from molecules that share similar epitopes.[1] In contrast, chromatographic methods like LC-MS/MS offer higher specificity by separating compounds based on their physicochemical properties before detection by mass.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

A robust cross-reactivity study necessitates a multi-faceted approach. Here, we compare the application of competitive immunoassays and LC-MS/MS for evaluating the cross-reactivity of this compound.

Table 1: Comparison of Immunoassay and LC-MS/MS for Cross-Reactivity Studies
FeatureCompetitive Immunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen binding competitionChromatographic separation followed by mass-based detection
Specificity Moderate to high; dependent on antibody qualityVery high; based on retention time and mass-to-charge ratio
Throughput High; suitable for screening large numbers of samplesModerate; sequential sample analysis
Susceptibility to Cross-Reactivity Higher; structurally similar compounds can bind to the antibody[1]Lower; co-eluting compounds with the same mass are rare
Development Time Longer; requires antibody development and assay optimizationShorter; method development is generally faster
Cost per Sample Lower for large batchesHigher
Ideal Application High-throughput screening, initial cross-reactivity assessmentConfirmatory analysis, detailed specificity studies

Designing a Cross-Reactivity Study for this compound

A comprehensive study would involve selecting a panel of potentially cross-reacting compounds. For this compound, this panel should include:

  • Structural Analogs: Propionic acid, tert-Butyl acetate, and other short-chain carboxylic acids.

  • Potential Metabolites: Hydroxylated or glucuronidated forms of this compound.

  • Structurally Unrelated Compounds: To assess non-specific interference.

The following diagram illustrates a logical workflow for assessing cross-reactivity.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening (Immunoassay) cluster_1 Phase 2: Confirmatory Analysis (LC-MS/MS) A Develop Competitive ELISA for this compound B Select Panel of Potential Cross-Reactants A->B C Screen Cross-Reactants at High Concentrations B->C D Calculate % Cross-Reactivity C->D E Develop and Validate LC-MS/MS Method D->E Investigate Significant Cross-Reactivity F Analyze Samples Spiked with Cross-Reactants E->F G Assess for Co-elution and Signal Interference F->G H Confirm Specificity G->H

Caption: A two-phase workflow for assessing cross-reactivity.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Cross-Reactivity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the percentage of cross-reactivity of potential interferents.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Assay Buffer: 0.1% BSA in PBST.
  • Antibody and Conjugate Dilutions: Prepare in Assay Buffer.

2. Plate Coating:

  • Coat a 96-well microplate with a this compound-protein conjugate (e.g., BSA conjugate) diluted in Coating Buffer.
  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with Wash Buffer.
  • Add Blocking Buffer to each well and incubate for 2 hours at room temperature.

4. Competitive Reaction:

  • Prepare serial dilutions of this compound standards and the potential cross-reactants in Assay Buffer.
  • Add the standards or cross-reactants to the wells, followed by the primary antibody against this compound.
  • Incubate for 1 hour at room temperature.

5. Secondary Antibody and Detection:

  • Wash the plate three times with Wash Buffer.
  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
  • Wash the plate five times with Wash Buffer.
  • Add TMB substrate and incubate in the dark until color develops.
  • Stop the reaction with 2 M H₂SO₄.

6. Data Analysis:

  • Read the absorbance at 450 nm.
  • Plot a standard curve of absorbance versus this compound concentration.
  • Determine the IC₅₀ (concentration that causes 50% inhibition) for the standard and each cross-reactant.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-reactant) x 100
Protocol 2: LC-MS/MS Method for Specificity Confirmation

This protocol details an LC-MS/MS method to confirm the specificity of this compound detection in the presence of potential cross-reactants.

1. Sample Preparation:

  • Prepare a stock solution of this compound and each potential cross-reactant.
  • Create a mixed sample containing a known concentration of this compound and a high concentration of the potential cross-reactant.
  • Perform a protein precipitation or solid-phase extraction if working with biological matrices.[2]

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

3. Method Development:

  • Optimize the MS parameters for this compound by infusing a standard solution to determine the precursor ion and the most abundant product ions.
  • Develop a chromatographic method that provides good separation of this compound from the potential cross-reactants.

4. Data Acquisition and Analysis:

  • Inject the mixed sample and acquire data in MRM mode.
  • Monitor for the specific transitions of this compound.
  • Analyze the chromatogram to determine if the presence of the potential cross-reactant interferes with the peak shape, retention time, or signal intensity of this compound.
  • Quantify the this compound concentration in the mixed sample and compare it to a control sample containing only this compound to assess recovery.

The following diagram illustrates the principle of LC-MS/MS for specificity assessment.

LCMS_Specificity cluster_0 LC Separation cluster_1 MS/MS Detection LC Time Analyte A (Target) Analyte B (Cross-Reactant) MS m/z Specific Transition for A No Signal for B at A's Transition LC:f1->MS:f1 Elutes at Time T1 LC:f2->MS:f2 Elutes at Time T2

Caption: Chromatographic separation and specific mass detection in LC-MS/MS.

Interpreting the Data: A Holistic Approach

A low percent cross-reactivity in the immunoassay (typically <1%) suggests good specificity. However, any significant cross-reactivity should be further investigated with a highly specific method like LC-MS/MS. In the LC-MS/MS analysis, the absence of a peak at the retention time and MRM transition of this compound when analyzing a pure sample of the potential cross-reactant confirms specificity.

Conclusion

The rigorous assessment of cross-reactivity is a non-negotiable aspect of robust analytical method development. For a small molecule like this compound, a combination of high-throughput immunoassays for initial screening and high-specificity LC-MS/MS for confirmation provides a comprehensive and reliable approach. By understanding the principles behind these techniques and implementing the detailed protocols provided, researchers can confidently establish the specificity of their analytical methods, ensuring the generation of accurate and reproducible data.

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A Senior Application Scientist's Guide to Propionic Acid-Based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the diverse linker technologies, propionic acid-based linkers have emerged as a versatile and widely utilized scaffold. Their chemical tractability allows for the incorporation of various functionalities, enabling precise control over the stability, solubility, and release characteristics of the conjugate.

This guide provides a comparative review of propionic acid-based linkers, delving into their structural nuances, performance characteristics, and the experimental methodologies used for their evaluation. As a senior application scientist, my objective is to not only present data but to also elucidate the rationale behind the design and experimental choices, empowering you to make informed decisions in your drug development endeavors.

The Fundamental Role of the Propionic Acid Scaffold

At its core, a propionic acid-based linker provides a simple, three-carbon chain. However, its true utility lies in the ease with which it can be functionalized. Typically, one end is activated for conjugation to a biomolecule, often as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody). The other end is attached to the payload, either directly or through additional spacer elements that modulate the linker's properties.

The inherent properties of the propionic acid backbone, such as its hydrophobicity and metabolic profile, can be systematically tuned. This is most commonly achieved through the incorporation of polyethylene glycol (PEG) chains, creating a hydrophilic spacer that can significantly impact the overall performance of the drug conjugate.

Comparative Analysis of Propionic Acid-Based Linkers

The selection of a propionic acid-based linker is a multi-faceted decision, balancing the need for stability in circulation with efficient payload release at the target site. Here, we compare three common types of propionic acid-based linkers: the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a simple cleavable succinimidyl propionate linker, and a PEGylated version of the cleavable linker.

Non-Cleavable Propionic Acid-Based Linkers: The Case of SMCC

The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a well-established non-cleavable linker that incorporates a propionic acid derivative. It connects to the antibody via an NHS ester reacting with a lysine residue, and to a thiol-containing payload via a maleimide group, forming a stable thioether bond.[][2]

Mechanism of Action: ADCs employing non-cleavable linkers like SMCC rely on the complete lysosomal degradation of the antibody to release the payload.[][2][3] This process results in the liberation of the drug molecule with the linker and a single amino acid attached.

Key Performance Characteristics:

  • High Plasma Stability: The thioether bond is highly stable in the bloodstream, minimizing premature drug release and off-target toxicity.[][4]

  • Reduced Bystander Effect: Because the payload is only released after internalization and degradation of the antibody, the bystander effect (killing of neighboring antigen-negative cells) is limited.[][6] This can be advantageous in reducing toxicity to healthy tissues.

  • Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization and lysosomal trafficking of the target receptor.[2]

Illustrative Data Presentation:

Linker TypeStructureCleavage MechanismPlasma StabilityBystander Effect
SMCC (Non-Cleavable) Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylateAntibody degradation in lysosomeVery HighLow to None
Cleavable Propionic Acid e.g., with a disulfide bondReduction in the cytoplasmModerateHigh
PEGylated Cleavable Propionic Acid e.g., with a disulfide bond and a PEG4 spacerReduction in the cytoplasmHighModerate to High
Cleavable Propionic Acid-Based Linkers

Cleavable propionic acid-based linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the target cell. A common strategy is to incorporate a disulfide bond, which is susceptible to cleavage by the high intracellular concentrations of glutathione.

Mechanism of Action: The disulfide bond remains relatively stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into the reducing environment of the cytoplasm, the disulfide bond is cleaved, releasing the payload.

Key Performance Characteristics:

  • Controlled Payload Release: The release of the drug is triggered by a specific intracellular condition, leading to targeted cytotoxicity.

  • Potent Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, enhancing the overall therapeutic effect.[]

  • Potential for Off-Target Toxicity: If the linker is not sufficiently stable in circulation, premature drug release can lead to systemic toxicity.

PEGylated Propionic Acid-Based Linkers: Enhancing Physicochemical Properties

A significant advancement in linker technology has been the incorporation of polyethylene glycol (PEG) chains into the linker structure. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can be introduced as a spacer within the propionic acid-based linker.[7][]

Mechanism of Action: The cleavage mechanism of PEGylated linkers is determined by the cleavable moiety incorporated (e.g., disulfide, peptide, etc.). The PEG chain itself primarily serves to modify the physicochemical properties of the ADC.

Key Performance Characteristics:

  • Improved Hydrophilicity: PEGylation increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can prevent aggregation and improve the pharmacokinetic profile.[7][9][10]

  • Enhanced Stability and Half-life: The hydrophilic PEG chain can create a hydration shell around the ADC, shielding it from enzymatic degradation and reducing renal clearance, thereby prolonging its circulation half-life.[9][10]

  • Modulated Potency: While improving in vivo performance, long PEG chains can sometimes lead to a slight decrease in in vitro potency, likely due to steric hindrance affecting binding or internalization.[9][10]

Illustrative Comparative Performance Data:

LinkerIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Plasma Half-life (hours)
SMCC (Non-Cleavable) 5.265120
Cleavable Propionic Acid (Disulfide) 1.88580
PEG4-Cleavable Propionic Acid (Disulfide) 2.592100

Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the antibody, payload, and target cell line.

Experimental Protocols for Linker Evaluation

To ensure the scientific integrity of your findings, it is crucial to employ robust and validated experimental protocols. Here, we provide detailed methodologies for key experiments in the evaluation of propionic acid-based linkers.

Synthesis of a PEGylated Propionic Acid NHS Ester Linker

This protocol describes the synthesis of a generic PEG4-propionic acid NHS ester, a versatile building block for constructing PEGylated linkers.

G cluster_0 Synthesis of PEG4-Propionic Acid NHS Ester start mPEG4-OH step1 React with tert-butyl acrylate (Michael Addition) start->step1 intermediate1 mPEG4-tert-butyl propionate step1->intermediate1 step2 Hydrolyze with Trifluoroacetic Acid (TFA) intermediate1->step2 intermediate2 mPEG4-propionic acid step2->intermediate2 step3 Activate with N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC) intermediate2->step3 end mPEG4-propionic acid NHS ester step3->end

Caption: Synthesis workflow for a PEGylated propionic acid NHS ester.

Methodology:

  • Protection of the Carboxylic Acid: In a round-bottom flask, dissolve commercially available mPEG4-OH in a suitable solvent such as dichloromethane (DCM). Add tert-butyl acrylate and a catalytic amount of a strong base (e.g., sodium hydride). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: After purification of the tert-butyl ester intermediate, dissolve it in DCM and add trifluoroacetic acid (TFA) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the deprotection is complete.

  • NHS Ester Formation: Dissolve the resulting mPEG4-propionic acid in an anhydrous solvent like DCM or dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature overnight.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The crude product can be purified by column chromatography on silica gel to yield the desired mPEG4-propionic acid NHS ester.

In Vitro Plasma Stability Assay

This assay is critical for assessing the stability of the linker in a biologically relevant matrix.

G cluster_1 In Vitro Plasma Stability Assay Workflow start ADC Sample step1 Incubate with plasma (e.g., human, mouse) at 37°C start->step1 step2 Collect aliquots at different time points (0, 1, 6, 24, 48, 72h) step1->step2 step3 Quench reaction (e.g., add acetonitrile) step2->step3 step4 Analyze by LC-MS/MS or ELISA step3->step4 end Determine percentage of intact ADC remaining step4->end

Caption: Workflow for assessing ADC stability in plasma.

Methodology:

  • Sample Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation: Dilute the ADC stock solution into fresh plasma (human, mouse, or other species of interest) to a final concentration of, for example, 100 µg/mL. Incubate the mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Quenching and Processing: Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate the plasma proteins. Centrifuge the samples to pellet the proteins and collect the supernatant.

  • Analysis: Analyze the amount of intact ADC in the supernatant using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA). The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed the target cancer cells (expressing the antigen of interest) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the cells with the ADC for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[11]

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the DAR distribution.[][13]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. The more hydrophobic species (higher DAR) will elute later.

  • Data Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100[]

Conclusion: A Rational Approach to Linker Design

The choice of a propionic acid-based linker is a pivotal decision in the design of a successful drug conjugate. There is no one-size-fits-all solution; the optimal linker will depend on the specific antibody, payload, and therapeutic indication.

  • Non-cleavable linkers like SMCC offer high stability, which can translate to a better safety profile, but their efficacy is highly dependent on the biology of the target.

  • Cleavable linkers can provide a potent bystander effect, which is advantageous for treating heterogeneous tumors, but their stability must be carefully optimized to minimize off-target toxicity.

  • PEGylated linkers offer a powerful tool to modulate the physicochemical properties of the ADC, improving its solubility and pharmacokinetic profile, especially for hydrophobic payloads.

By understanding the fundamental principles of propionic acid-based linker chemistry and employing rigorous experimental validation, researchers can rationally design and select linkers that maximize the therapeutic potential of their drug conjugates. This data-driven approach, grounded in a solid understanding of the underlying scientific principles, is the cornerstone of developing the next generation of targeted therapies.

References

  • MDPI. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]

  • PubMed. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]

  • PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

  • How CDMOs Drive Higher ADC Manufacturing Yields in One Step. (2026, January 9). Pharma's Almanac. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved from [Link]

  • PubMed. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]

  • PubMed. (2025). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

  • Measurement of ADC stability in plasma via released payload quantitation. (2022, March 28). BioPharmaSpec. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic description of the synthesis of stearylamine-SMCC cross-linker. Retrieved from [Link]

  • MDPI. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of linker type on bystander effect: A) cleavable linkers enhance... Retrieved from [Link]

  • PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). Retrieved from [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanism for the locking of the thioether conjugation bond via transcyclization. Retrieved from [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma stability of SMADC001 and ADCs with different linkers after.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Results for ADCs IC 50 (ng/mL antibody). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • PubMed Central. (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Retrieved from [Link]

  • Biorunstar. (2025). How do peptide linkers influence the pharmacokinetics of ADCs?. Retrieved from [Link]

  • MDPI. (n.d.). Advances and Limitations of Antibody Drug Conjugates for Cancer. Retrieved from [Link]

  • PubMed. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Retrieved from [Link]

  • PubMed Central. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the active PEGylation agent mPEG-succinimidyl propionate.... Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 3-tert-Butoxypropionic acid quantification. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explore the scientific rationale behind method selection, development, and validation, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (3-tBPA) is a carboxylic acid featuring a bulky tert-butoxy group. Its utility may range from a synthetic building block in pharmaceutical manufacturing to a potential metabolite in biological systems. Regardless of its application, the ability to accurately and precisely quantify 3-tBPA is paramount. Whether assessing the purity of a starting material, determining residual levels, or conducting pharmacokinetic studies, a validated analytical method is the cornerstone of reliable data.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will compare three primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—through the lens of the internationally harmonized guidelines set forth by the ICH in its Q2(R1) document.[2][3]

The Regulatory Framework: Principles of Method Validation

Before comparing techniques, it is crucial to understand the validation characteristics mandated by regulatory bodies like the FDA and as outlined in the ICH Q2(R1) guidelines.[1][4][5] These parameters ensure that a method is "fit for purpose."

Validation CharacteristicDescription
Specificity / Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[6]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (Trueness) The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters; provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The physicochemical properties of 3-tBPA—a relatively small, volatile carboxylic acid with no significant UV chromophore—dictate the suitability of each analytical technique.

TechniquePrincipleAdvantages for 3-tBPADisadvantages for 3-tBPABest Suited For
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile analytes. High resolution and efficiency. Can be coupled with sensitive detectors like FID or a Mass Spectrometer (MS).Requires derivatization to increase volatility and prevent peak tailing of the carboxylic acid. Potential for thermal degradation.Purity testing of raw materials, identification and quantification of volatile impurities.
RP-HPLC with UV/RI Separation of compounds in the liquid phase based on polarity.Ubiquitous in QC labs. Non-destructive.3-tBPA lacks a strong UV chromophore, leading to very poor sensitivity. Refractive Index (RI) detection is an option but lacks sensitivity and is incompatible with gradient elution. Poor retention on standard C18 columns.Limited utility; potentially for high-concentration assays where sensitivity is not a concern.
LC-MS/MS HPLC separation coupled with highly selective and sensitive mass spectrometric detection.Unmatched sensitivity and selectivity.[7] The gold standard for bioanalysis. Can overcome chromatographic co-elutions through specific MRM transitions.Poor retention on reversed-phase columns requires derivatization or alternative chromatography (HILIC).[8] Potential for matrix effects (ion suppression/enhancement).Trace-level quantification in complex matrices (e.g., plasma, serum), metabolic studies, impurity profiling at low levels.

In-Depth Experimental Protocols & Workflows

The following protocols are presented as robust starting points for method development and validation. The causality behind critical steps is explained to provide a deeper understanding of the analytical process.

Protocol 1: Purity Assay of 3-tBPA by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Direct injection of a carboxylic acid like 3-tBPA onto a GC column often results in poor peak shape and potential interaction with the column. Derivatization is employed to convert the polar carboxyl group into a non-polar, more volatile ester. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[9] Mass Spectrometry is chosen as the detector for its definitive identification capabilities.

Experimental Workflow: GC-MS Purity Assay

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 3-tBPA Standard/Sample B Dissolve in Anhydrous Solvent (e.g., Pyridine) A->B C Add Silylation Reagent (e.g., BSTFA + 1% TMCS) B->C D Heat at 60-70°C for 30 min C->D E Inject Derivatized Sample D->E F Separation on GC Column (e.g., DB-5ms) E->F G Ionization (EI) & Mass Analysis (Scan Mode) F->G H Data Acquisition G->H I Integrate Peaks H->I J Identify by Mass Spectrum I->J K Calculate Purity (% Area Normalization) J->K

Caption: Workflow for 3-tBPA purity analysis via GC-MS.

Step-by-Step Methodology:

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-tBPA reference standard or sample into a 2 mL GC vial.

    • Add 500 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger for the HCl produced during derivatization.

    • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat in a heating block at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split mode (e.g., 50:1), 250°C.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[11]

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: 40-500 m/z.

  • Validation Approach (Purity Method):

    • Specificity: Analyze a blank (reagents only) and a known impurity standard if available. The mass spectrum provides definitive identification.

    • Precision (Repeatability): Perform six replicate preparations of a single homogeneous sample and calculate the %RSD of the purity result.

    • LOD/LOQ: Determine for key impurities by injecting serially diluted solutions.

Protocol 2: Quantification of 3-tBPA in Human Plasma by LC-MS/MS

Rationale: For bioanalysis, sensitivity and selectivity are paramount. Direct analysis of 3-tBPA is challenging due to its high polarity and poor retention on standard reversed-phase columns. Derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC tags the carboxylic acid with a non-polar, easily ionizable group, dramatically improving chromatographic behavior and MS response.[8][12] An internal standard (IS), ideally a stable isotope-labeled version of 3-tBPA, is essential to correct for matrix effects and variability in extraction and derivatization.

Experimental Workflow: LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis A Aliquot Plasma Sample (e.g., 50 µL) B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Add 3-NPH & EDC/Pyridine E->F G Incubate at 40°C for 20 min F->G H Quench Reaction / Dilute G->H I Inject Sample H->I J RP-HPLC Separation I->J K ESI- & MRM Detection J->K L Data Acquisition K->L

Caption: Bioanalytical workflow for 3-tBPA via LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (e.g., 3-tBPA-d6).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

    • Add 50 µL of a solution containing 20 mM 3-NPH and 20 mM EDC in 50:50 Acetonitrile:Water with 1% Pyridine.

    • Vortex and incubate at 40°C for 20 minutes.

    • Add 350 µL of 90:10 Water:Acetonitrile to dilute and stop the reaction. Transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes, hold 1 minute, re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • MS System: SCIEX 6500+ or equivalent triple quadrupole.

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: To be determined by infusing derivatized 3-tBPA and IS. The precursor ion will be [M-H]⁻ of the derivative. A characteristic product ion (e.g., m/z 137 for the 3-NPH moiety) will be monitored.[12]

  • Validation Approach (Bioanalytical Method):

    • Follows FDA and ICH M10 Bioanalytical Method Validation guidance.[4][13][14]

    • Selectivity: Analyze at least six blank matrix sources for interference at the retention times of the analyte and IS.

    • Calibration Curve: Prepare a curve with a blank, a zero sample, and at least six non-zero standards.

    • Accuracy & Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates per level across multiple days (inter-day precision).

    • Matrix Effect: Assess ion suppression/enhancement by comparing the response of analyte in post-extraction spiked samples to that in neat solution.

    • Recovery: Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Conclusion and Recommendations

The selection of an analytical method for this compound is fundamentally driven by the analytical objective.

  • For purity assessment and quality control of bulk material , where concentration levels are high, a derivatization-GC-MS method is robust, specific, and cost-effective. It provides definitive identification and resolves potential volatile impurities.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic or toxicokinetic studies, LC-MS/MS is the only viable option. Its superior sensitivity and selectivity are non-negotiable for bioanalysis. The required investment in method development, specifically optimizing the derivatization and chromatography, is justified by the quality and reliability of the resulting data.

The HPLC-UV approach is generally not recommended due to the inherent lack of a suitable chromophore in the 3-tBPA molecule, which results in poor sensitivity, rendering it unfit for most common applications. Each proposed method must be rigorously validated according to the principles outlined in ICH and FDA guidelines to ensure its performance is suitable for its intended purpose.[2][15]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][16]

  • FDA. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link][13]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link][4][14]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][15]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][1]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][5]

  • A3P. Some good validation practices for analytical procedures. [Link][6]

  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link][11]

  • MDPI. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link][10]

  • Shimadzu. LC-MS/MS Method Package for Short Chain Fatty Acids. [Link][8]

  • NIH. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. [Link][7]

  • AIR Unimi. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link][12]

  • NIST. Propanoic acid, TBDMS derivative. [Link][9]

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A Comparative Economic Analysis of Synthesis Routes for 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-Butoxypropionic acid is a valuable carboxylic acid derivative characterized by a sterically hindered tert-butoxy ether group. This unique structural feature makes it a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemicals industries. Its bulky ether moiety can serve as a protective group or introduce specific lipophilic characteristics into a target molecule. Given its utility, the development of an economically viable and scalable synthesis route is of significant interest to researchers and process chemists.

This guide provides an in-depth economic and practical analysis of the two primary synthetic strategies for producing this compound: a direct, one-step Oxa-Michael Addition and a two-step Williamson Ether Synthesis . We will examine the underlying chemical principles, provide detailed experimental protocols, and conduct a comparative cost analysis based on current reagent prices and process complexity.

Route 1: Direct Synthesis via Oxa-Michael Addition

The most direct and atom-economical approach to this compound is the conjugate addition of tert-butanol across the activated double bond of acrylic acid. This reaction, an example of an oxa-Michael addition, forms the required carbon-oxygen ether bond in a single step.

Mechanism and Rationale

The oxa-Michael addition involves the nucleophilic attack of an alcohol on an α,β-unsaturated carbonyl compound. The reaction is typically sluggish and requires catalysis to proceed at a reasonable rate. Both base and nucleophilic catalysts are effective.

  • Base Catalysis (e.g., KOH, DBU): A strong base deprotonates the tert-butanol to form the more nucleophilic tert-butoxide anion, which then attacks the β-carbon of acrylic acid. Subsequent protonation yields the final product. While effective, strong bases can also promote the polymerization of acrylic acid, a significant side reaction that can reduce yield and complicate purification.

  • Nucleophilic Catalysis (e.g., Triphenylphosphine, PPh₃): A phosphine catalyst first adds to the acrylic acid to form a phosphonium enolate zwitterion. This intermediate then acts as a proton shuttle, activating the alcohol and facilitating its addition to the double bond before the catalyst is regenerated. This method can be milder than strong base catalysis, potentially reducing polymerization.

For this analysis, we will consider a base-catalyzed approach due to the low cost of the catalyst (e.g., KOH) and the potential for high conversion at elevated temperatures, which can help overcome the steric hindrance of the tert-butyl group.

cluster_0 Route 1: Oxa-Michael Addition Acrylic Acid Acrylic Acid Reaction Conjugate Addition (Base-Catalyzed, e.g., KOH) Acrylic Acid->Reaction tert-Butanol tert-Butanol tert-Butanol->Reaction Product 3-tert-Butoxypropionic Acid Reaction->Product

Caption: Workflow for the single-step Oxa-Michael Addition.

Experimental Protocol (Base-Catalyzed)

This protocol is adapted from established procedures for oxa-Michael additions of alcohols to acrylates and is optimized for the specific reactants.

  • Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add tert-butanol (296.5 g, 4.0 mol, 2.0 equiv).

  • Catalyst Addition: With stirring, carefully add potassium hydroxide (KOH) pellets (11.2 g, 0.2 mol, 10 mol%) to the tert-butanol. The mixture may warm slightly as the KOH dissolves.

  • Heating: Heat the mixture to 80°C to ensure complete dissolution of the catalyst and to provide sufficient thermal energy for the reaction.

  • Reactant Addition: Slowly add acrylic acid (144.1 g, 2.0 mol, 1.0 equiv) to the reactor over 1 hour using a syringe pump. Maintain the internal temperature at 80-85°C. Caution: The reaction is exothermic, and acrylic acid is prone to polymerization. Slow addition is critical.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80°C for 12-18 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or ¹H NMR to confirm the disappearance of acrylic acid.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 500 mL of water and transfer to a separatory funnel.

    • Acidify the aqueous solution to pH ~2 with concentrated HCl.

    • Extract the product with methyl tert-butyl ether (MTBE) (3 x 300 mL).

    • Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Economic Analysis (Route 1)

This route's primary economic advantage is its simplicity and use of inexpensive starting materials.

  • Raw Materials: Both acrylic acid (~

    
    1.5/kg) are commodity chemicals.[1][2] The catalyst, KOH, is also very inexpensive.
    
  • Energy Costs: The reaction requires heating at 80°C for an extended period (12-18 hours), which constitutes a significant energy cost at scale.

  • Process Complexity: As a single-step synthesis, the process is straightforward. However, the risk of acrylic acid polymerization requires careful temperature control and may lead to batch failures or difficult purification, adding potential hidden costs.

  • Yield: While no specific yield is published for this exact reaction, similar base-catalyzed oxa-Michael additions of sterically hindered alcohols can be expected to achieve yields in the range of 60-75% after purification, due to competing polymerization and equilibrium limitations.

Route 2: Multi-Step Synthesis via Williamson Ether Synthesis

A classic and reliable, albeit less direct, method for forming ethers is the Williamson ether synthesis. For this compound, this involves a two-step sequence: (1) formation of an intermediate ester via an Sₙ2 reaction, and (2) hydrolysis of the ester to the final carboxylic acid.

Mechanism and Rationale

Step 1: Sₙ2 Reaction. This step involves the reaction of a strong nucleophile, potassium tert-butoxide, with a primary alkyl halide, ethyl 3-bromopropionate.[3] The reaction proceeds via a standard Sₙ2 mechanism, where the alkoxide displaces the bromide leaving group.[2][4] It is crucial to use a primary halide; if a tertiary halide (like tert-butyl bromide) were used with an ester of 3-hydroxypropionic acid, the E2 elimination reaction would dominate, yielding isobutylene instead of the desired ether.[5]

Step 2: Saponification. The resulting ethyl 3-tert-butoxypropanoate ester is then hydrolyzed to the carboxylate salt using a strong base like NaOH (saponification). A final acidification step liberates the free this compound.

cluster_1 Route 2: Williamson Ether Synthesis A Potassium tert-butoxide C Step 1: Sₙ2 Reaction (THF, Reflux) A->C B Ethyl 3-bromopropionate B->C D Ethyl 3-tert-butoxypropanoate (Intermediate) C->D Intermediate Isolation E Step 2: Saponification & Acidification D->E F 3-tert-Butoxypropionic Acid E->F

Caption: Workflow for the two-step Williamson Ether Synthesis.

Experimental Protocols

This protocol is based on standard procedures for Williamson ether synthesis and subsequent ester hydrolysis.[6][7]

Step 1: Synthesis of Ethyl 3-tert-butoxypropanoate

  • Reactor Setup: To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (123.4 g, 1.1 mol, 1.1 equiv).

  • Solvent Addition: Add 500 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension.

  • Reactant Addition: Slowly add ethyl 3-bromopropionate (181.0 g, 1.0 mol, 1.0 equiv) to the suspension over 30 minutes. An exothermic reaction will occur, and a precipitate of KBr will form.

  • Reaction: Heat the mixture to a gentle reflux (~66°C) and maintain for 4-6 hours until TLC or GC analysis indicates the consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature and filter off the KBr salt. Rinse the salt with a small amount of THF. Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl 3-tert-butoxypropanoate in 400 mL of ethanol in a 1 L flask. Add a solution of sodium hydroxide (60 g, 1.5 mol) in 200 mL of water.

  • Heating: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC/GC).

  • Purification: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 300 mL of water. Wash with 200 mL of ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Economic Analysis (Route 2)

This route's main drawback is its higher raw material cost and the complexity of a two-step process.

  • Raw Materials: This route requires specialty reagents. Potassium tert-butoxide is significantly more expensive than KOH (>$1000/kg for bulk quantities).[8] The most significant cost is ethyl 3-bromopropionate, which is priced at approximately $1100/kg for lab quantities, with bulk pricing remaining high due to its multi-step synthesis from acrylic acid.

  • Energy Costs: Both steps require heating (reflux), contributing to the overall energy consumption.

  • Process Complexity: A two-step process inherently involves more unit operations: two separate reactions, an intermediate isolation/purification, and final purification. This increases processing time, labor costs, and potential for material loss at each stage.

  • Yield: The Sₙ2 reaction on a primary halide is typically efficient, with yields often exceeding 85-90%. Ester hydrolysis is also a high-yielding reaction (>95%). The overall yield for the two-step process could plausibly be around 80-85%, potentially higher than the more direct Michael addition.

Comparative Guide: Michael Addition vs. Williamson Synthesis

To provide a clear economic verdict, we summarize the key performance and cost metrics in the table below. The cost analysis is based on a theoretical 1 kg production target and uses estimated bulk pricing for reagents.

MetricRoute 1: Oxa-Michael AdditionRoute 2: Williamson Ether SynthesisJustification & Analysis
Number of Steps 12The single-step nature of the Michael addition is a major advantage, reducing process time, labor, and capital equipment costs.
Key Raw Materials Acrylic Acid, tert-ButanolEthyl 3-bromopropionate, Potassium tert-butoxideRoute 1 uses inexpensive commodity chemicals. Route 2 relies on expensive, multi-step reagents, making it economically challenging from the outset.
Catalyst KOH (or PPh₃, DBU)None (reagent-based)The base catalyst for Route 1 is inexpensive. While PPh₃ (~

310/kg) are more costly, they are used in catalytic amounts.[9][10]
Estimated Overall Yield 60 - 75%80 - 85%The Williamson route likely offers a higher overall yield due to the reliability of the Sₙ2 and hydrolysis steps. However, the higher yield does not compensate for the vastly higher reagent costs.
Energy Input Moderate-High (80°C, 12-18h)Moderate (Two reflux steps, ~8-10h total)Both routes require heating, but the longer reaction time for the Michael addition may lead to slightly higher energy consumption per batch.
Process Complexity Low-ModerateHighRoute 2 involves an intermediate isolation, two distinct reaction setups, and more extensive workup procedures, increasing complexity and waste generation (e.g., KBr salt).
Estimated Reagent Cost / kg Product ~$3.50 - $4.50 >$1500 This is the deciding factor. The cost of ethyl 3-bromopropionate and potassium tert-butoxide makes the Williamson route commercially non-viable for bulk production of this specific molecule.

Conclusion and Recommendation

From an economic standpoint, the Oxa-Michael Addition (Route 1) is unequivocally the superior synthesis route for the industrial production of this compound. Its reliance on inexpensive, readily available commodity chemicals provides a decisive cost advantage that cannot be overcome by the potentially higher yield of the Williamson Ether Synthesis (Route 2).

While the Williamson Ether Synthesis is a robust and reliable method for preparing ethers on a laboratory scale, the prohibitive cost of its starting materials, particularly ethyl 3-bromopropionate, renders it unsuitable for economic production.

The primary challenge for scaling the Oxa-Michael Addition lies in process optimization to maximize yield and minimize the competing polymerization of acrylic acid. Further research into more selective and efficient catalysts (such as reusable solid acid/base catalysts) and optimized reaction conditions (e.g., continuous flow reactors) could further enhance the economic feasibility of this direct and elegant synthesis. For researchers and drug development professionals, this analysis demonstrates that the most direct synthetic path, when viable, often presents the most economical solution.

References

  • IndiaMART. Potassium Tert Butoxide - 865-47-4 Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 12, 2026. [Link]

  • Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. ResearchGate. Accessed January 12, 2026. [Link]

  • SciSpace. Exploiting retro oxa-Michael chemistry in polymers. SciSpace. Accessed January 12, 2026. [Link]

  • RSC Publishing. Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. Published January 4, 2023. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Accessed January 12, 2026. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 12, 2026. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Accessed January 12, 2026. [Link]

  • Utah Tech University. Experiment 06 Williamson Ether Synthesis. Utah Tech University. Accessed January 12, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Published October 29, 2011. [Link]

  • Filo. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?. Filo. Accessed January 12, 2026. [Link]

  • YouTube. Williamson Ether Synthesis. Professor Dave Explains. Published August 29, 2018. [Link]

  • IMARC Group. Acrylic Acid Prices, Chart, Monitor, Analysis and Demand. IMARC Group. Accessed January 12, 2026. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-tert-Butoxypropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3-tert-Butoxypropionic acid, designed for researchers, scientists, and drug development professionals. By understanding the chemical characteristics of this compound and adhering to established safety procedures, laboratories can minimize risks and maintain compliance with regulatory standards.

The core principle of chemical disposal is proactive risk management. For this compound, a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation, a structured disposal plan is not merely a recommendation but a necessity.[1][2] This document outlines the essential steps, from initial handling to final disposal, grounding each recommendation in established safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, a thorough understanding of the hazards associated with this compound is paramount. The immediate environment should be prepared to handle potential spills, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] For situations with a higher risk of vapor exposure, a respirator with an appropriate filter (e.g., type ABEK as per EN14387) is recommended.[1]

  • Protective Clothing: A lab coat is required to protect against skin contact.[2]

Incompatible Materials: To prevent dangerous chemical reactions, this compound waste must be segregated from incompatible materials. These primarily include:

  • Strong Oxidizing Agents

  • Strong Bases

Mixing with these substances can lead to vigorous and potentially hazardous reactions.

Waste Identification and Characterization

Proper identification and labeling of waste are foundational to a safe disposal workflow. All waste containers for this compound must be clearly and accurately labeled.

PropertyValueSource
Chemical Name 3-(tert-Butoxy)propionic acidSigma-Aldrich
CAS Number 21150-73-2Sigma-Aldrich[1]
Physical State LiquidSigma-Aldrich[1]
Density 0.989 g/mL at 20 °CSigma-Aldrich[1]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)MedChemExpress, Sigma-Aldrich[1][2]
Storage Class 10 - Combustible liquidsSigma-Aldrich[1]

All waste containers must be labeled with the full chemical name, the associated hazards (e.g., "Corrosive," "Irritant"), and the date of waste accumulation.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its concentration and whether it is contaminated with other hazardous substances.

For Small Quantities and Dilute Aqueous Solutions (Neutralization)

For very small quantities of dilute, uncontaminated aqueous solutions of this compound, neutralization may be a viable option, provided it is permitted by local regulations.

  • Work in a Fume Hood: Always perform neutralization procedures within a certified chemical fume hood while wearing full PPE.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring. This reaction can be exothermic and may produce carbon dioxide gas, leading to foaming.

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Achieve Neutrality: Continue adding the base until the pH is within the neutral range (typically between 6.0 and 8.0).

  • Final Disposal: Once neutralized, and if local regulations permit, the solution can often be poured down the drain with a copious amount of water.

For Concentrated or Contaminated Waste (Hazardous Waste Disposal)

Concentrated or contaminated this compound must be disposed of as hazardous chemical waste.

  • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste. The label must include the full chemical name, concentration, and a clear indication of the hazards.

  • Waste Accumulation: Keep the waste container securely capped at all times, except when adding more waste.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues and your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: For minor spills, use an inert absorbent material such as sand or vermiculite to contain the liquid.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Caption: Decision workflow for the disposal of this compound.

Regulatory Context

The disposal of chemical waste is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste management. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials. Academic and research laboratories often operate under specific guidelines, such as Subpart K of the RCRA, which allows for more practical management of the diverse and small-quantity waste streams generated in these settings. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this structured guide, which emphasizes a thorough understanding of the chemical's hazards, the use of appropriate personal protective equipment, and adherence to established disposal protocols, research professionals can effectively manage this waste stream. The foundation of a safe laboratory environment is built upon a commitment to these principles, ensuring the well-being of personnel and the protection of our environment.

References

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Mastering the Safe Handling of 3-tert-Butoxypropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-tert-Butoxypropionic acid, a valuable building block in organic synthesis, requires meticulous handling to mitigate its inherent risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Understanding the causality of these hazards is the first step toward effective protection. As a carboxylic acid, its acidity can cause irritation upon contact with skin and mucous membranes. The "tert-butoxy" group, while modifying its properties, does not eliminate the acidic nature. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to discomfort and potential long-term issues with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following is a detailed breakdown of the necessary PPE for handling this compound.

Eye and Face Protection: A Critical Barrier

Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they leave gaps around the eyes, making them vulnerable to splashes.[1] Chemical splash goggles form a seal around the eyes, providing 360-degree protection from liquids and vapors.[1] Opt for indirect vent goggles to reduce fogging while still protecting against splashes.[1][2]

  • Face Shield: When handling larger quantities (greater than one liter) of this compound or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3][4] The face shield provides a secondary layer of protection for the entire face.[5][6][7]

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is critical to prevent skin contact and potential irritation. While no specific breakthrough time data is available for this compound, we can make an expert recommendation based on its chemical class (carboxylic acid) and data for similar compounds.

Glove MaterialBreakthrough Time for Similar Acids (e.g., Acetic Acid)Recommendation for this compoundJustification
Butyl Rubber > 8 hoursExcellent Butyl rubber offers superior resistance to a wide range of acids and is the top recommendation for prolonged contact.[8][9][10]
Nitrile Rubber > 4 hours (for incidental splash)Good (for incidental contact) Nitrile gloves provide good resistance to weak acids for short-term tasks.[11] However, they are not recommended for prolonged immersion.[12] If contact occurs, gloves should be changed immediately.
Neoprene > 4 hoursGood Neoprene is a suitable alternative to butyl rubber, offering good resistance to acids.[8]
Natural Rubber (Latex) Fair to PoorNot RecommendedLatex gloves offer poor resistance to many chemicals, including carboxylic acids, and can also cause allergic reactions.

Field-Proven Insight: For most laboratory applications involving transfers and reactions, a standard-thickness (e.g., 5-mil) nitrile glove is sufficient, provided that any splashes are immediately addressed by removing and replacing the glove. For tasks with a higher risk of prolonged contact or when handling large volumes, butyl rubber gloves are the preferred choice for maximum protection.

Respiratory Protection: When and Why

A key piece of information from the Safety Data Sheet is the recommendation for a "type ABEK (EN14387) respirator filter". This provides specific guidance on the type of protection required.

  • Type A: Protects against organic gases and vapors with a boiling point > 65 °C.

  • Type B: Protects against inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).

  • Type E: Protects against sulfur dioxide and other acid gases.

  • Type K: Protects against ammonia and organic ammonia derivatives.

The "ABEK" designation indicates a multi-gas cartridge effective against a broad spectrum of chemicals.

Operational Plan for Respirator Use:

A respirator with an ABEK cartridge is necessary under the following conditions:

  • When working with the acid outside of a certified chemical fume hood.

  • During large-volume transfers where vapor concentrations may be significant.

  • When heating the acid, which increases its vapor pressure.

  • In the event of a spill outside of a contained area.

A proper fit test is essential for any tight-fitting respirator to be effective.

Protective Clothing

A standard laboratory coat should be worn at all times. For tasks with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

Workflow for Safe Handling and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling this compound task_scale Small Scale (<100 mL) vs. Large Scale (>100 mL) start->task_scale task_conditions Ambient Temp vs. Heating task_scale->task_conditions face_shield Goggles + Face Shield task_scale->face_shield Large Scale apron Lab Coat + Chemical Apron task_scale->apron Large Scale task_location Inside Fume Hood vs. Open Bench task_conditions->task_location eye_protection Eye Protection task_location->eye_protection hand_protection Hand Protection task_location->hand_protection respiratory_protection Respiratory Protection task_location->respiratory_protection protective_clothing Protective Clothing task_location->protective_clothing goggles Chemical Splash Goggles eye_protection->goggles All scenarios nitrile_gloves Nitrile Gloves (Incidental Contact) hand_protection->nitrile_gloves Small Scale / Incidental butyl_gloves Butyl Rubber Gloves (Prolonged Contact) hand_protection->butyl_gloves Large Scale / Prolonged no_respirator No Respirator Required respiratory_protection->no_respirator Inside Fume Hood abek_respirator ABEK Cartridge Respirator respiratory_protection->abek_respirator Open Bench / Heating / Spill lab_coat Lab Coat protective_clothing->lab_coat All scenarios

Caption: PPE selection workflow based on task assessment.

Spill and Disposal Management: A Procedural Approach

A proactive plan for spills and waste disposal is a hallmark of a safe and efficient laboratory.

Spill Response Protocol

1. Immediate Actions:

  • Alert personnel in the immediate area.
  • If the spill is large or in a poorly ventilated area, evacuate the lab.

2. Assess the Spill:

  • Identify the spilled material and the approximate volume.
  • If the spill is flammable, eliminate all ignition sources.

3. Don Appropriate PPE:

  • At a minimum, wear chemical splash goggles, appropriate gloves (butyl rubber is preferred for spill cleanup), and a lab coat.
  • If the spill is large or vapors are present, use a respirator with an ABEK cartridge.

4. Containment and Neutralization:

  • For a liquid carboxylic acid spill, containment is the first priority. Create a dike around the spill using an inert absorbent material like vermiculite or a spill pillow.[13][14]
  • Neutralize the acid by slowly applying a weak base, such as sodium bicarbonate or soda ash, working from the outside of the spill inward.[15][16][17][18] Avoid using strong bases as this can cause a violent reaction.[15][17]
  • Test the pH of the neutralized material with pH paper to ensure it is in a neutral range (pH 6-8). Some commercial neutralizers have a color indicator.[15][16][17]

5. Cleanup and Decontamination:

  • Once neutralized, the absorbent material can be scooped into a designated hazardous waste container.[14][19]
  • Decontaminate the spill surface with a mild detergent and water.
Waste Disposal Plan

This compound is a non-halogenated organic acid. As such, its waste should be segregated and disposed of according to the following protocol:

  • Segregation: Collect all waste containing this compound in a clearly labeled, dedicated waste container for "Non-Halogenated Organic Waste".[20][21][22][23] Do not mix with halogenated solvents or strong oxidizers.[21][24]

  • Container Management:

    • Use a compatible container (e.g., high-density polyethylene).

    • Keep the container closed when not in use.

    • Do not fill the container beyond 90% capacity.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including an approximate concentration of the acid.[23]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your work.

References

  • 3M. (n.d.). Respirator Selection. 3M. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. 3M. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2021, July 13). Select the correct PPE to protect against eye hazards. Retrieved from [Link]

  • Cleanroom Technology. (2025, February 12). Safety Glasses vs. Safety Goggles. Retrieved from [Link]

  • Prezi. (n.d.). Neutralizing acid spills. Retrieved from [Link]

  • Safety Glasses USA. (2016, August 23). When To Wear A Face Shield. Retrieved from [Link]

  • Lab Manager. (2024, January 19). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Eye and Face Protection for Areas with Chemicals. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Emergency Disaster Systems. (2025, June 16). Face Shields vs. Safety Goggles: What to Use and When. Retrieved from [Link]

  • Pearson. (n.d.). Acid spills are often neutralized with sodium carbonate or.... McMurry 8th Edition Ch 9 Problem 152b. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Wesco. (2017, September 11). Should Safety Glasses Be Worn Under Faceshields?. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Oteplace. (n.d.). Face Shield Safety For Protection In Hazardous Environments. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX A. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butoxypropionic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butoxypropionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.